molecular formula C18H11NO3 B076046 Disperse yellow 54 CAS No. 12223-85-7

Disperse yellow 54

Cat. No.: B076046
CAS No.: 12223-85-7
M. Wt: 289.3 g/mol
InChI Key: FDTLQXNAPKJJAM-UHFFFAOYSA-N
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Description

Disperse yellow 54 is a useful research compound. Its molecular formula is C18H11NO3 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64849. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione
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InChI

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLQXNAPKJJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H11NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044729
Record name C.I. Solvent Yellow 114
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Molecular Weight

289.3 g/mol
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Physical Description

NKRA
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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CAS No.

7576-65-0, 12223-85-7, 75216-45-4
Record name Disperse Yellow 54
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Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
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Record name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
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Record name SOLVENT YELLOW 114
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Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Properties of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) fibers.[1] Its application in drug development and research necessitates a thorough understanding of its spectroscopic properties. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical characteristics and detailed, generalized experimental protocols for spectroscopic analysis.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione[2]
Synonyms C.I. 47020, Solvent Yellow 114, Disperse Yellow 3GE[2][3]
CAS Number 12223-85-7[1]
Molecular Formula C₁₈H₁₁NO₃[1]
Molecular Weight 289.28 g/mol [1]
Appearance Yellow to brown powder[1]
Melting Point 264-265 °C[4][5]
Boiling Point 502 °C at 760 mmHg[5]
Solubility Insoluble in water; soluble in strong sulfuric acid, pyridine, and ethanol.[1]

Spectroscopic Properties of this compound

ParameterValueSolvent(s)
Absorption Maximum (λmax) Not available-
Molar Absorptivity (ε) Not available-
Emission Maximum (λem) Not available-
Fluorescence Quantum Yield (Φf) Not available-

Experimental Protocols for Spectroscopic Characterization

The following are detailed, generalized methodologies for determining the core spectroscopic properties of a dye such as this compound.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the dye.

a. Materials and Instrumentation:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetone, DMSO)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

b. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired spectroscopic grade solvent.

  • From the stock solution, prepare a series of dilutions to obtain concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.).

c. Measurement Procedure:

  • Turn on the spectrophotometer and allow the lamps to stabilize.

  • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the reference and sample holders and run a baseline correction.

  • Replace the blank in the sample holder with a cuvette containing the most dilute solution of this compound.

  • Acquire the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of all prepared dilutions at the determined λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and fluorescence quantum yield of the dye. Note that many disperse dyes are known to be weakly or non-fluorescent.

a. Materials and Instrumentation:

  • This compound solutions of known absorbance

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Spectrofluorometer with an excitation source, monochromators, and a detector

  • Quartz fluorescence cuvettes (1 cm path length)

b. Sample Preparation:

  • Prepare a dilute solution of this compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength (λex, typically the λmax from the absorption spectrum) to minimize inner filter effects.

  • Prepare a solution of the fluorescence standard with a similar absorbance at the same excitation wavelength.

c. Measurement Procedure:

  • Turn on the spectrofluorometer and allow the source to stabilize.

  • Set the excitation wavelength to the λmax of this compound.

  • Set the emission wavelength range to scan, starting from a wavelength slightly longer than the excitation wavelength to a point where the emission intensity returns to the baseline.

  • Acquire the emission spectrum of the this compound solution.

  • Without changing the instrument settings, acquire the emission spectrum of the fluorescence standard.

  • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • The fluorescence quantum yield (Φf) can be calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

UV_Vis_Workflow start Start prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions instrument_setup Spectrophotometer Setup (Wavelength Scan, Baseline) prep_dilutions->instrument_setup measure_blank Measure Blank (Pure Solvent) instrument_setup->measure_blank measure_sample Measure Sample Spectra measure_blank->measure_sample find_lambda_max Identify λmax measure_sample->find_lambda_max measure_abs Measure Absorbance at λmax for all dilutions find_lambda_max->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve calc_epsilon Calculate Molar Absorptivity (ε) plot_curve->calc_epsilon end End calc_epsilon->end

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence_Workflow start Start prep_sample Prepare Sample Solution (Absorbance ≈ 0.1 at λex) start->prep_sample prep_standard Prepare Standard Solution (Known Φf, Similar Absorbance) start->prep_standard instrument_setup Spectrofluorometer Setup (λex, Emission Scan Range) prep_sample->instrument_setup prep_standard->instrument_setup measure_sample Acquire Sample Emission Spectrum instrument_setup->measure_sample measure_standard Acquire Standard Emission Spectrum measure_sample->measure_standard integrate_intensity Integrate Emission Intensities (Sample and Standard) measure_standard->integrate_intensity calc_q_yield Calculate Quantum Yield (Φf) integrate_intensity->calc_q_yield end End calc_q_yield->end

Caption: Workflow for Fluorescence Quantum Yield Determination.

Safety and Handling

This compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

References

Disperse Yellow 54: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, with the Colour Index number 47020 and CAS number 7576-65-0, is a quinophthalone dye. Its chemical structure, 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, imparts a characteristic yellow hue and determines its solubility profile. As a disperse dye, it is designed to be sparingly soluble in water but to have an affinity for hydrophobic materials, making it suitable for dyeing synthetic fibers like polyester. For a wide range of applications beyond textile dyeing, including in material science and potentially as a molecular probe, understanding its solubility in various organic solvents is of paramount importance. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValue
Molecular Formula C₁₈H₁₁NO₃
Molecular Weight 289.28 g/mol
Appearance Yellow to orange powder
Melting Point Approximately 265 °C

Solubility Profile of this compound

Qualitative Solubility:

This compound is reported to be:

  • Soluble in:

    • Pyridine[1]

    • Strong sulfuric acid[1]

    • Sulfolane

    • Ethanol[1]

    • Diethylene glycol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are mentioned as potential solubilizers.

  • Insoluble in:

    • Water[1]

Quantitative Solubility in Supercritical Carbon Dioxide:

A key study by Tsai, Cheng-Chou, et al. investigated the solubility of this compound in supercritical carbon dioxide (scCO₂), a sustainable solvent for dyeing processes. The study demonstrated that the solubility of the dye in scCO₂ increases with pressure. Furthermore, the addition of polar cosolvents significantly enhances its solubility.

The research provided the following key findings:

  • Saturated solubilities were measured at temperatures ranging from 353.2 K to 393.2 K and pressures from 15 MPa to 30 MPa.

  • Ethanol (B145695) and dimethyl sulfoxide (DMSO) were used as cosolvents at concentrations up to 5 mol%.

  • The presence of both ethanol and DMSO effectively increased the equilibrium solubility of this compound in scCO₂.

  • DMSO was found to result in a higher solubility enhancement compared to ethanol.

Due to the lack of a comprehensive, publicly available dataset for the solubility of this compound in a wide range of common organic solvents, the following table presents illustrative data for a structurally similar quinophthalone dye, C.I. Solvent Yellow 33. This data is provided for estimation purposes and to highlight the expected trends in solubility. It is crucial to experimentally determine the precise solubility of this compound for any specific application.

Illustrative Solubility Data (for C.I. Solvent Yellow 33 at 20°C):

SolventSolubility (g/L)
Acetone190
Ethanol4
Toluene260
Xylene120
Butanone330
Butyl Acetate80

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using UV-Visible spectrophotometry. This method is widely applicable and provides reliable quantitative data.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials and Equipment:

  • This compound (high purity)

  • Spectrophotometric grade organic solvent of interest

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (graduated and volumetric)

  • Conical flasks with stoppers

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Standard Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the dye in the chosen organic solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Dilute a small volume of the stock solution with the solvent.

    • Scan the absorbance of this diluted solution over a relevant wavelength range (e.g., 350-500 nm) using the spectrophotometer to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.

  • Generation of a Calibration Curve:

    • Prepare a series of standard solutions of decreasing concentrations by performing serial dilutions of the stock solution.

    • Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration. This is the calibration curve.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a conical flask with a stopper. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • To remove any suspended particles, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.

    • Accurately dilute the clear supernatant with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of dye solubility.

Caption: Workflow for determining dye solubility via UV-Vis spectrophotometry.

Conclusion

While a comprehensive public database of the solubility of this compound in a wide range of common organic solvents is currently lacking, this guide provides the available qualitative and specific quantitative data. The detailed experimental protocol and workflow diagram offer a robust framework for researchers to determine the solubility of this dye in solvents relevant to their specific applications. Accurate solubility data is critical for the effective formulation and application of this compound in diverse scientific and industrial fields, and the methodologies outlined here provide a clear path to obtaining this essential information.

References

An In-depth Technical Guide to the Photophysical Characterization of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is primarily recognized for its application in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] Beyond its traditional use, its fluorescent properties present potential for applications in research and development, including its use as a fluorescent probe. This technical guide provides a comprehensive overview of the available photophysical data for this compound, details the experimental protocols for its characterization, and explores its potential, though currently undocumented, role in biological signaling and drug development. Due to the limited availability of specific photophysical data for this compound in scientific literature, this guide also draws upon data from structurally similar quinophthalone dyes to provide estimated properties and a framework for its comprehensive characterization.

Core Photophysical Properties

The photophysical properties of a dye are crucial for determining its suitability for various applications, from simple coloring to complex biological imaging. These properties are dictated by the molecule's ability to absorb and emit light.

Chemical and Physical Properties
  • Chemical Name: 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[4]

  • Synonyms: Disperse Yellow E-3G, Solvent Yellow 114[5]

  • CAS Number: 12223-85-7[2]

  • Molecular Formula: C₁₈H₁₁NO₃[2]

  • Molecular Weight: 289.28 g/mol [2]

  • Appearance: Yellow to brown powder[2]

Spectral Properties

A comprehensive search of scientific literature did not yield specific quantitative photophysical data for this compound. However, based on the properties of other quinophthalone dyes, such as the yellow colorant Y138, we can infer the expected spectral characteristics.[6]

Table 1: Photophysical Data of this compound (Estimated) and Related Quinophthalone Dyes

PropertyThis compound (Estimated)Y138 (in PGMEA)[6]TCHCQ (in PGMEA)[6]
Absorption Maximum (λabs) ~450 - 470 nm457 nm470 nm
Molar Extinction Coefficient (ε) Not Available2.37 x 10⁵ L·mol⁻¹·cm⁻¹2.87 x 10⁵ L·mol⁻¹·cm⁻¹
Emission Maximum (λem) Not AvailableNot ReportedNot Reported
Fluorescence Quantum Yield (ΦF) Not AvailableNot ReportedNot Reported
Fluorescence Lifetime (τF) Not AvailableNot ReportedNot Reported

Note: The data for Y138 and TCHCQ are provided for comparative purposes to guide the characterization of this compound. The actual values for this compound will need to be experimentally determined.

Experimental Protocols

To accurately determine the photophysical properties of this compound, a series of standardized spectroscopic experiments should be performed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λabs), which corresponds to the energy required to excite the molecule from its ground state to an excited state.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, or chloroform). From this stock solution, create a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λabs.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the second cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

Methodology for Emission Spectrum and Quantum Yield:

  • Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Excite the sample at its λabs.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • To determine the fluorescence quantum yield, a comparative method using a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is recommended.[7] The absorbance of the standard and the sample at the excitation wavelength should be matched.

  • Data Analysis: The emission spectrum will reveal the wavelength of maximum emission (λem). The quantum yield is calculated by comparing the integrated fluorescence intensity of the sample to that of the standard, correcting for differences in the refractive index of the solvents.

Methodology for Fluorescence Lifetime:

  • Instrumentation: A time-correlated single photon counting (TCSPC) system is the standard for measuring fluorescence lifetimes in the nanosecond range.

  • Measurement: The sample is excited by a pulsed light source (e.g., a laser diode or LED), and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

  • Data Analysis: The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τF).

Potential in Signaling Pathways and Drug Development

Currently, there is no direct evidence in the scientific literature linking this compound to specific biological signaling pathways or its use in drug development. However, fluorescent molecules are invaluable tools in these fields.[8] The potential applications of this compound, once its photophysical properties are fully characterized, could include:

  • Fluorescent Probe Development: After suitable modification to incorporate targeting moieties, this compound could potentially be used as a fluorescent probe to visualize specific cellular components or processes.[9][10]

  • High-Throughput Screening: The fluorescence properties could be exploited in assays to screen for drug candidates that interact with a specific target, leading to a change in the fluorescence signal.

It is important to note that the toxicity and cell permeability of this compound would need to be thoroughly investigated before it could be considered for any biological applications.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis & Reporting A Weigh this compound B Dissolve in Solvent A->B C Prepare Dilutions B->C D Measure Absorbance C->D G Measure Emission Spectrum C->G E Determine λ_abs D->E F Calculate ε E->F K Compile Photophysical Data F->K H Determine λ_em G->H H->K I Measure Quantum Yield (Φ_F) I->K J Measure Fluorescence Lifetime (τ_F) J->K L Create Technical Guide K->L

Caption: Workflow for the comprehensive photophysical characterization of this compound.

Logical Relationship for Assessing Biological Probe Potential

G A Characterize Photophysical Properties B Assess Cytotoxicity A->B Prerequisite C Determine Cell Permeability A->C Prerequisite D Synthesize Targeted Derivatives B->D If Low Toxicity C->D If Permeable E Evaluate as a Fluorescent Probe D->E

Caption: Decision pathway for evaluating this compound as a potential biological probe.

Conclusion

This compound is a commercially available dye with potential fluorescent properties that remain largely uncharacterized in the public domain. This technical guide outlines the necessary experimental procedures to determine its core photophysical parameters. While its direct application in drug development and signaling pathway studies is not yet established, a thorough characterization is the first step toward exploring its potential as a fluorescent tool in biomedical research. The provided workflows offer a clear roadmap for researchers to systematically investigate this and other similar compounds.

References

Technical Guide: Synthesis of C.I. Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse Yellow 54 (CAS No. 7576-65-0), a quinophthalone dye primarily used for dyeing polyester (B1180765) fibers.[1][2] The document details the synthesis mechanism, available kinetic insights, experimental protocols, and quantitative data.

Introduction

This compound, with the chemical formula C₁₈H₁₁NO₃, is a non-ionic dye characterized by its low water solubility, making it suitable for the high-temperature and high-pressure dyeing of hydrophobic fibers.[2] Its structure, 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, provides excellent light fastness and good level dyeing performance.[1][2] The synthesis of this compound is primarily achieved through the condensation of a substituted quinoline (B57606) derivative with phthalic anhydride (B1165640).

Synthesis Mechanism

The core reaction for the synthesis of this compound is a condensation reaction. Two primary synthetic routes have been identified, differing in the starting quinoline derivative.

Route 1: From 2-Methyl-3-hydroxyquinoline

This route involves the direct condensation of 2-methyl-3-hydroxyquinoline with phthalic anhydride.[2][3]

Route 2: From 2-Methyl-3-hydroxyquinoline-4-carboxylic acid

An alternative synthesis utilizes 2-methyl-3-hydroxyquinoline-4-carboxylic acid as the starting material, which also undergoes condensation with phthalic anhydride.[1][3]

The reaction is typically carried out at high temperatures, often in the presence of a Lewis acid catalyst or under solvent-free conditions. While detailed mechanistic studies for this specific reaction are not extensively available in the public domain, a plausible mechanism for the acid-catalyzed condensation is proposed below.

Proposed Mechanism (Acid-Catalyzed):

  • Activation of Phthalic Anhydride: The Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃) coordinates to one of the carbonyl oxygens of phthalic anhydride, increasing the electrophilicity of the carbonyl carbon.

  • Tautomerization of 2-Methyl-3-hydroxyquinoline: The 2-methyl-3-hydroxyquinoline undergoes tautomerization to a more reactive methylene (B1212753) intermediate, facilitated by the high temperature and acidic conditions.

  • Nucleophilic Attack: The electron-rich methylene group of the tautomer attacks the activated carbonyl carbon of the phthalic anhydride, forming a new carbon-carbon bond.

  • Intramolecular Cyclization and Dehydration: A series of intramolecular proton transfers and cyclization steps occur, followed by the elimination of two molecules of water to form the final quinophthalone structure.

Kinetics

Data Presentation

The following tables summarize the quantitative data gathered from various sources on the synthesis of this compound.

ParameterValueConditionsSource
Reactants
Route 12-Methyl-3-hydroxyquinoline and Phthalic AnhydrideMolar ratio of Phthalic Anhydride to 2-Methyl-3-hydroxyquinoline is 2:1[3]
Route 22-Methyl-3-hydroxyquinoline-4-carboxylic acid and Phthalic Anhydride-[1][3]
Reaction Conditions
Temperature (Solvent-Free)200 ± 20 °CNo solvent, no catalyst mentioned[6]
Temperature (with Solvent)190 - 220 °CSolvent: Chlorobenzene, Catalyst: Zinc Chloride or Aluminum Chloride[6]
Temperature (with Solvent)200 °CSolvent: Trichlorobenzene[1]
Reaction Time8 hours-[1][3]
Catalysts
Lewis AcidsZinc Chloride, Aluminum Chloride, BF₃/Et₂O-[6][7][8]

Experimental Protocols

The following are generalized experimental protocols based on patented synthesis routes.

Solvent-Free Synthesis of this compound

This protocol is based on the method described in Chinese patent CN105669545A.

Materials:

  • Phthalic anhydride (300 kg)

  • 2-Methyl-3-hydroxyquinoline (150 kg)

Procedure:

  • Charge a 2000-liter reactor with 300 kg of phthalic anhydride and 150 kg of 2-methyl-3-hydroxyquinoline.[3]

  • Close the feeding port and begin heating.

  • At approximately 140 °C, initiate slow stirring until normal stirring can be maintained.

  • Increase the temperature to 200 °C over approximately 2 hours.

  • Maintain the reaction temperature at 200 °C for 8 hours.[3]

  • After the reaction is complete, transfer the hot reaction mass into a dilution tank containing 2000 liters of hot water (60-70 °C). Control the temperature in the dilution tank to not exceed 90 °C.

  • Once dilution is complete, cool the mixture to approximately 80 °C while stirring.

  • Grind the material using a colloid mill.

  • In a neutralization kettle, adjust the pH of the slurry to 8.5 ± 0.1 with liquid caustic soda.

  • Maintain the temperature for 30 minutes.

  • Filter the product and wash with water.

  • The resulting product is this compound.

Synthesis of this compound with a Lewis Acid Catalyst

This protocol is a general representation of a catalyzed synthesis.

Materials:

  • 2-Methyl-3-hydroxyquinoline

  • Phthalic anhydride

  • Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, or BF₃/Et₂O)

  • High-boiling point solvent (e.g., trichlorobenzene)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, add 2-methyl-3-hydroxyquinoline, phthalic anhydride, and the high-boiling point solvent.

  • Add a catalytic amount of the Lewis acid.

  • Heat the mixture to the reaction temperature (e.g., 190-220 °C).

  • Maintain the reaction at this temperature with stirring for several hours, monitoring the reaction progress.

  • After the reaction is complete, cool the mixture.

  • Remove the solvent by steam distillation or vacuum evaporation.

  • Filter the crude product.

  • Wash the product with water and dry to obtain this compound.

Visualizations

Synthesis Pathway

G cluster_0 Route 1 cluster_1 Route 2 A 2-Methyl-3-hydroxyquinoline D Condensation (Heat, Catalyst/Solvent-Free) A->D B 2-Methyl-3-hydroxyquinoline-4-carboxylic acid B->D C Phthalic Anhydride C->D E This compound (C.I. 47020) D->E

Caption: Synthesis Pathways for this compound.

Experimental Workflow (Solvent-Free Method)

G A Charge Reactants (2-Methyl-3-hydroxyquinoline & Phthalic Anhydride) B Heating and Stirring (140°C -> 200°C) A->B C Reaction (200°C, 8 hours) B->C D Hot Water Dilution (<90°C) C->D E Cooling and Grinding (~80°C, Colloid Mill) D->E F pH Adjustment (pH 8.5) E->F G Filtration and Washing F->G H Final Product (this compound) G->H

Caption: Experimental Workflow for Solvent-Free Synthesis.

References

A Technical Guide to the Thermal Degradation Analysis of C.I. Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Yellow 54 (CAS No. 12223-85-7) is a quinophthalone dye recognized for its application in dyeing synthetic fibers due to its good sublimation fastness and high light fastness.[1][2] This technical guide provides a comprehensive overview of the thermal properties of this compound, with a focus on its thermal degradation analysis. While detailed studies on its complete thermal decomposition are limited, this document synthesizes available data, outlines standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the expected thermal stability based on its chemical class. This information is critical for ensuring the quality and safety of materials in applications where thermal stability is a key parameter.

Chemical and Physical Properties

This compound is a yellow powder with the molecular formula C₁₈H₁₁NO₃ and a molecular weight of 289.28 g/mol .[2] It belongs to the quinoline (B57606) molecular structure class.[2] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₁NO₃[2]
Molecular Weight 289.28 g/mol [2]
CAS Number 12223-85-7[2]
Appearance Orange powder[3]
Melting Point 265 °C[3]
Water Solubility 28.93 µg/L (at 25 °C)[3]
Vapor Pressure 1.06E-10 mmHg (at 25 °C)[3]

Thermal Stability and Volatilization

Disperse dyes are generally selected for their heat resistance, a crucial property for high-temperature dyeing processes.[4] Quinophthalone dyes, the class to which this compound belongs, are noted for their excellent thermal stability.[5] For instance, a novel quinophthalone derivative has shown a high decomposition temperature (Td) of 451 °C in thermogravimetric analysis.[5]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for evaluating the thermal properties of materials like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Objective: To determine the onset of decomposition, mass loss stages, and residual mass of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) will show the temperatures at which mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Program:

      • Heat from ambient temperature to a temperature above the melting point (e.g., 280 °C) at a rate of 10 °C/min.

      • Hold for a few minutes to ensure complete melting.

      • Cool to ambient temperature at a rate of 10 °C/min.

      • Reheat at 10 °C/min to observe any changes in the thermal behavior after the first heating cycle.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a dye like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Dye This compound Powder Weigh Weigh Sample (TGA: 5-10mg, DSC: 2-5mg) Dye->Weigh Crucible Place in TGA Crucible or DSC Pan Weigh->Crucible TGA TGA Instrument Crucible->TGA DSC DSC Instrument Crucible->DSC TGA_Curve TGA Thermogram (Mass vs. Temp) TGA->TGA_Curve DTG_Curve DTG Curve (d(Mass)/dt vs. Temp) TGA->DTG_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Analysis Determine: - Decomposition Temps - Mass Loss % - Melting Point - Enthalpy of Fusion TGA_Curve->Analysis DTG_Curve->Analysis DSC_Curve->Analysis

References

Disperse Yellow 54: A Toxicological Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Toxicological Data

The primary quantitative toxicological data available for Disperse Yellow 54 pertains to acute toxicity. For many other standard toxicological assessments, data is currently unavailable.

Toxicological EndpointTest SpeciesRoute of AdministrationValueReference
Acute Toxicity
LD50RatOral> 5000 mg/kg[No specific study cited in sources]
LD50RatDermal> 2000 mg/kg[No specific study cited in sources]
Skin Sensitization
Data not available
Mutagenicity
Data not available[2][3]
Carcinogenicity
Data not available[2][3]
Reproductive Toxicity
Data not available[2][3]
Ecotoxicity
Toxicity to fishData not available[3]
Toxicity to daphniaData not available[3]
Toxicity to algaeData not available[3]

Key Toxicological Profile

Skin Sensitization and Allergenic Potential

A recurring theme in the available literature is the classification of this compound as a skin sensitizer (B1316253) and a potential allergen.[4] Disperse dyes, as a class, are recognized as significant contact allergens, and this compound has been implicated in cases of allergic contact dermatitis.[2][5] However, specific quantitative data from studies such as the murine Local Lymph Node Assay (LLNA) to determine its sensitizing potency (e.g., EC3 value) are not publicly available for this specific dye.[5] Clinical studies and reviews on textile-related dermatitis often list disperse dyes as a common cause of contact allergy.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the readily available literature. However, standardized methodologies are employed for the endpoints listed.

Acute Oral Toxicity (General Protocol - e.g., OECD TG 420)

A typical acute oral toxicity study involves the administration of a single dose of the substance to fasted animals (commonly rats). The animals are then observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to cause mortality in 50% of the test animals, is then calculated.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA) (General Protocol - e.g., OECD TG 429)

The LLNA is a standard in vivo method to identify potential skin sensitizers and determine their potency.[5] The principle of the assay is to measure the proliferation of lymphocytes in the auricular lymph nodes that drain the site of application of the test substance on the mouse ear.[5] A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle-treated control group.[5] The result is often expressed as the EC3 value, which is the estimated concentration required to produce a three-fold increase in lymphocyte proliferation.[5]

Signaling Pathways and Experimental Workflows

There is no information available in the searched literature regarding the specific signaling pathways affected by this compound. Due to the lack of detailed experimental workflows for this specific compound, a generalized workflow for assessing skin sensitization potential using in vitro and in vivo methods is presented below.

G General Workflow for Skin Sensitization Assessment cluster_1 In Vivo Testing cluster_2 Data Analysis & Classification DPRA Direct Peptide Reactivity Assay (DPRA) - Assesses protein binding potential KeratinoSens KeratinoSens™ / LuSens™ - Measures keratinocyte activation DPRA->KeratinoSens hCLAT h-CLAT - Measures dendritic cell activation KeratinoSens->hCLAT LLNA Local Lymph Node Assay (LLNA) - Measures lymphocyte proliferation in mice hCLAT->LLNA Confirmation & Potency Assessment EC3_calc EC3 Value Calculation - Determines sensitizing potency LLNA->EC3_calc Classification Hazard Classification - GHS Categorization EC3_calc->Classification

Caption: A generalized workflow for assessing the skin sensitization potential of a chemical.

Conclusion

The available toxicological data for this compound is sparse. While it is identified as a skin sensitizer and potential allergen, crucial quantitative data to fully characterize its toxicological profile, including mutagenicity, carcinogenicity, and reproductive toxicity, are absent from the public domain. Researchers and professionals should handle this compound with caution, employing appropriate personal protective equipment, especially to avoid skin contact. Further comprehensive toxicological studies are warranted to fill the existing data gaps and provide a more complete understanding of the potential risks associated with this compound.

References

Material Safety Data Sheet: Disperse Yellow 54 - A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 54, identified by CAS numbers 12223-85-7 and 7576-65-0, is a disperse dye belonging to the quinoline (B57606) class.[1][2] It is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and acetate, as well as in the formulation of printing inks and paints.[3][4] This technical guide provides a comprehensive overview of the material safety data for this compound, compiled for researchers, scientists, and professionals in drug development. The guide details the physical and chemical properties, hazard identification, safety protocols, and disposal considerations for the laboratory use of this compound.

Identification

IdentifierValue
Chemical Name 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[5]
Synonyms C.I. This compound, C.I. 47020, Solvent Yellow 114[2][6]
CAS Number 12223-85-7, 7576-65-0[7][8]
Molecular Formula C₁₈H₁₁NO₃[2][7]
Molecular Weight 289.28 g/mol [2][5]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[6][8] However, some safety data sheets indicate that it may cause skin and eye irritation upon contact.[3] As with any chemical, it should be handled with care to minimize exposure.

GHS Label Elements:

  • Pictogram: No pictogram available[7]

  • Signal Word: No signal word[8]

  • Hazard Statements: No hazard statements available[7]

  • Precautionary Statements: No precautionary statements available[7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Yellow to brown powder[2][4]
Odor Odorless[3]
Melting Point 265 °C[9]
Boiling Point 502 °C at 760 mmHg[9][10]
Flash Point 257.4 °C[9][11]
Density 1.435 g/cm³[5][9]
Solubility Insoluble in water. Soluble in strong sulfuric acid, pyridine, and sulfolane.[2][3]
Vapor Pressure 1.06E-10 mmHg at 25°C[9]

Toxicological and Ecological Information

Comprehensive toxicological and ecological data for this compound is largely unavailable. The following table reflects the current status of the available information.

ParameterResult
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization May cause an allergic skin reaction.[12]
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure No data available
STOT-Repeated Exposure No data available
Aspiration Hazard No data available
Toxicity to Fish No data available[8]
Toxicity to Daphnia No data available[8]
Toxicity to Algae No data available[8]
Persistence and Degradability No data available[8]
Bioaccumulative Potential No data available[8]

Experimental Protocols

The following sections detail the standard operating procedures for the safe handling and use of this compound in a laboratory setting.

In the event of exposure, the following first-aid measures should be taken.[6][7]

  • General Advice: Consult a physician and show them this safety data sheet.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[6][8]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[6][8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Consult a physician.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][8]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

  • Unsuitable Extinguishing Media: Water jet.[13]

  • Specific Hazards: The combustion of this material may produce irritating gases or vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13][14]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7][8]

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Secure the Area: Alert others in the vicinity and evacuate personnel to a safe area. Ensure adequate ventilation.[7]

  • Personal Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if dust is generated. Avoid breathing dust, vapors, mist, or gas.[7][8]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

  • Cleanup:

    • For solid spills, gently sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[7]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a hazardous waste container.[15][16]

  • Decontamination: Clean the spill area with soap and water.[17]

  • Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.[7]

  • Handling: Handle in a well-ventilated place.[8] Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Wear suitable protective clothing.[8]

  • Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed.[7] Store away from incompatible materials such as oxidizing agents.[14]

  • Engineering Controls: Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practices.[6]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Wear impervious clothing and chemical-impermeable gloves. Dispose of contaminated gloves after use.[7][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask may be sufficient for handling large quantities in well-ventilated areas.[7][8]

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8] Do not discharge to sewer systems.[8]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[8]

Visual Workflow for Spill Response

The following diagram illustrates the logical workflow for responding to a spill of this compound in a laboratory setting.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs assess_spill Assess Spill Severity (Size, Location, Hazard) start->assess_spill is_major Major Spill? assess_spill->is_major evacuate Evacuate Area Alert Supervisor & EHS is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_major->don_ppe No (Minor Spill) await_response Await Emergency Response evacuate->await_response contain_spill Contain Spill (Use Absorbent Materials) don_ppe->contain_spill cleanup Clean Up Spill (Collect Material in Waste Container) contain_spill->cleanup decontaminate Decontaminate Area (Soap and Water) cleanup->decontaminate dispose Dispose of Waste (Follow Hazardous Waste Procedures) decontaminate->dispose restock Restock Spill Kit dispose->restock report Complete Spill Report restock->report end Procedure Complete report->end

Caption: Workflow for handling a laboratory spill of this compound.

References

"Solvent Yellow 114" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of Solvent Yellow 114. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical data on this compound.

Chemical Identity and Structure

Solvent Yellow 114, a quinoline (B57606) dye, is recognized by several identifiers and possesses a distinct chemical structure.[1][2] Its IUPAC name is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione.[3] The compound is also known by other names such as C.I. 47020, Disperse Yellow 54, and Macrolex Yellow G.[1][4]

The chemical structure of Solvent Yellow 114 is characterized by a quinoline ring system linked to an indene-1,3-dione moiety. This structure is responsible for its color and physicochemical properties.

Table 1: Chemical Identifiers for Solvent Yellow 114

IdentifierValueReference
IUPAC Name 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[3]
CAS Number 7576-65-0[3][5][6]
C.I. Name Solvent Yellow 114[2]
C.I. Number 47020[1][2]
Molecular Formula C18H11NO3[2][3][6]
Molecular Weight 289.28 g/mol [2][6]
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O[3]
InChIKey FDTLQXNAPKJJAM-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of Solvent Yellow 114 determine its suitability for various applications. It is an orange-yellow powder with high thermal stability.[5]

Table 2: Physicochemical Properties of Solvent Yellow 114

PropertyValueReference
Appearance Orange-yellow powder[5][6]
Melting Point 262-265 °C[5][6][7]
Boiling Point 502 °C (Predicted)[8]
Density 1.44 g/cm³[4][9]
Water Solubility 28.93 µg/L at 25 °C[6]
LogP 5.00[10]

Solubility Profile:

Solvent Yellow 114 exhibits varying solubility in different organic solvents. It is soluble in concentrated sulfuric acid and pyridine, and its solubility in sulfolane (B150427) increases with heating.[5][6][7] However, it is poorly soluble in ethanol.[5][6][7]

Table 3: Solubility of Solvent Yellow 114 in Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone0.2[9]
Butyl Acetate0.2[9]
Methylbenzene53.9[11]
Dichloromethane186.3[11]
Ethyl Alcohol0.1[9]

Experimental Data and Spectral Information

While detailed experimental protocols for the synthesis of Solvent Yellow 114 are not extensively available in the public domain, its manufacturing process generally involves the condensation of 2-Methylquinolin-3-ol and Phthalic anhydride.[2][12]

Spectral Analysis:

Various spectroscopic techniques are used to characterize Solvent Yellow 114.

  • Mass Spectrometry: GC-MS and LC-MS data are available, confirming the molecular weight of the compound.[3]

  • Infrared Spectroscopy (IR): FTIR spectra, typically obtained using KBr pellets, provide information about the functional groups present in the molecule.[3]

Applications

Solvent Yellow 114 is a versatile dye with excellent heat resistance, light fastness, and migration resistance, making it suitable for a wide range of applications.[9][13]

Primary Applications:

  • Plastics Coloring: It is extensively used for coloring various plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[4][9][14]

  • Fiber Dyeing: The dye is used for the coloration of polyester, diacetate, triacetate, nylon, and acrylic fibers.[7]

  • Printing Inks: It is also utilized in the formulation of printing inks, including inkjet inks, where it is sometimes referred to as this compound.[9][13]

  • Other Uses: Other applications include coloring waxes, oils, lubricants, fuels, and candles.[4]

Table 4: Performance in Plastic Resins

ResinHeat Resistance (°C)Light Fastness (Grade 1-8)Reference
PS3007-8[9]
ABS290-[9]
PC300-[9]
PET300-[9]

Note: Light fastness is graded from 1 to 8, where 8 represents superior fastness.[9]

Safety and Regulatory Information

According to aggregated GHS information from ECHA C&L inventory, Solvent Yellow 114 does not meet the criteria for GHS hazard classification in the majority of reports.[3] However, it is important to note that it has been mentioned as a food color that was banned from use due to demonstrated carcinogenicity.[5][6] Therefore, handling should be conducted with appropriate safety precautions.

Logical Information Flow

The following diagram illustrates the hierarchical organization of the technical information presented in this guide.

Solvent_Yellow_114_Guide A Solvent Yellow 114 B Chemical Identity & Structure A->B C Physicochemical Properties A->C D Experimental Data & Spectra A->D E Applications A->E F Safety & Regulatory A->F B1 Identifiers (IUPAC, CAS) B->B1 B2 Chemical Structure B->B2 C1 Physical Properties (MP, BP) C->C1 C2 Solubility Profile C->C2 D1 Synthesis Method D->D1 D2 Spectral Data (MS, IR) D->D2 E1 Plastics & Polymers E->E1 E2 Fibers & Inks E->E2

Caption: Information hierarchy for Solvent Yellow 114.

References

An In-depth Technical Guide to Disperse Yellow 54 (CAS No. 12223-85-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020), a quinoline-based dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, polyamide, and acetate.[1][2][3] Its chemical structure, 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione, imparts a brilliant yellow hue and good fastness properties, making it a commercially valuable dye.[3] Beyond its traditional application in textiles, the core chemical scaffolds of this compound, namely quinoline (B57606) and indene-1,3-dione, have garnered considerable interest in medicinal chemistry. Derivatives of these parent structures have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical methods, and a review of the toxicological data and potential biological activities associated with its structural motifs.

Chemical and Physical Properties

This compound is a yellow to brown powder that is insoluble in water but soluble in certain organic solvents like strong sulfuric acid and pyridine (B92270) when heated.[2][3] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[4]
Synonyms C.I. This compound, C.I. 47020, Solvent Yellow 114, Disperse Yellow E-3G[5][6][7]
CAS Number 12223-85-7[3]
Molecular Formula C₁₈H₁₁NO₃[3]
Molecular Weight 289.28 g/mol [3]
Appearance Yellow to brown powder[3]
Melting Point 265 °C[6]
Boiling Point 502 °C at 760 mmHg[6]
Density 1.435 g/cm³[6]
Solubility Insoluble in water. Soluble in strong sulfuric acid and pyridine (when heated).[3]
Flash Point 257.4 °C[6]

Synthesis

The primary manufacturing method for this compound is the condensation reaction between 2-Methylquinolin-3-ol and Phthalic anhydride.[3]

General Synthesis Workflow

The synthesis process involves the reaction of the two precursors at an elevated temperature, followed by purification steps.

Synthesis_Workflow Reactants 2-Methylquinolin-3-ol + Phthalic Anhydride Reaction Condensation Reaction (High Temperature) Reactants->Reaction Heat Purification Purification (e.g., Crystallization) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

A representative laboratory-scale synthesis protocol is as follows:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, combine 2-Methylquinolin-3-ol and Phthalic anhydride. A high-boiling point solvent such as trichlorobenzene can be used as a reaction medium.

  • Condensation: Heat the mixture to approximately 200°C and maintain this temperature for several hours (e.g., 8 hours) with continuous stirring.

  • Solvent Removal: After the reaction is complete, the solvent can be removed by distillation under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by washing with hot water, followed by filtration. Further purification can be done by recrystallization from a suitable solvent.

  • Drying: The purified this compound is dried to obtain a fine powder.

Spectral Properties

The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound in solution exhibits a characteristic absorption maximum in the blue region of the visible spectrum, which is responsible for its yellow appearance. A representative spectrum shows a major absorption band around 430-460 nm. The exact position and intensity of the absorption maximum can be influenced by the solvent.

Fluorescence Spectroscopy

Applications

The primary application of this compound is in the dyeing of synthetic textiles.

Textile Dyeing

Disperse dyes are non-ionic and have low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The dyeing process typically involves dispersing the dye in an aqueous medium with the aid of a dispersing agent and applying it to the fabric at high temperatures (e.g., 130°C) and pressure. This process allows the dye molecules to penetrate the amorphous regions of the polymer fibers.

Dyeing_Process Start This compound Dispersion Adsorption Adsorption onto Fiber Surface Start->Adsorption High Temperature & Pressure Diffusion Diffusion into Fiber Matrix Adsorption->Diffusion Fixation Fixation within Fiber (van der Waals forces) Diffusion->Fixation Dyed_Fabric Dyed Fabric Fixation->Dyed_Fabric FGFR1_Signaling_Pathway cluster_cell Cancer Cell FGFR1 FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DY54_analog This compound Analog (Hypothetical) DY54_analog->FGFR1 Inhibition

References

Sorption of Disperse Yellow 54 on Biopolymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the sorption of Disperse Yellow 54 (DY54), a non-ionic azo dye, onto various biopolymers. The focus is on presenting available quantitative data, detailing experimental protocols, and visualizing key processes to aid researchers in the fields of environmental science, materials science, and drug delivery.

Introduction: The Challenge of Disperse Dyes

Disperse dyes, including this compound, are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester.[1] Their recalcitrant nature and potential environmental impact necessitate effective removal strategies from industrial effluents. Biopolymers, owing to their abundance, biodegradability, and diverse functional groups, have emerged as promising and sustainable sorbents for dye remediation. This guide delves into the specifics of the interaction between DY54 and key biopolymers.

Sorption Mechanisms and Key Interactions

The primary mechanism governing the sorption of this compound onto polysaccharides like alginic acid and xanthan has been identified as hydrogen bonding .[1] Spectroscopic studies, including UV-Visible, FT-IR, and MicroRaman, suggest that the keto group of the dye molecule and the hydroxyl groups of the sugar residues in the biopolymers are the principal functional groups involved in this interaction.[1]

Unlike ionic dyes, the sorption of non-ionic disperse dyes is less influenced by electrostatic interactions. Instead, factors like the hydrophobic character of the dye and the biopolymer, as well as the potential for van der Waals forces, play a significant role.[2] The interaction is also influenced by environmental conditions such as pH and ionic strength. For instance, in the case of alginic acid, a lower pH diminishes the negative charge on both the dye and the biopolymer, thereby favoring their interaction. An increase in ionic strength can also promote hydrophobic interactions, leading to higher dye removal.

Data Presentation: Sorption Isotherm Models

A critical aspect of understanding sorption processes is the use of isotherm models to describe the equilibrium distribution of the dye between the solid (biopolymer) and liquid (aqueous solution) phases. While the Langmuir and Freundlich models are commonly used for dye sorption, studies on this compound have highlighted a different model as the most appropriate fit.

The Zimm-Bragg Isotherm Model

Research on the sorption of DY54 onto alginic acid and xanthan has shown that the Zimm-Bragg theory best describes the adsorption isotherms.[1] This model, originally developed to describe the helix-coil transition in polypeptides, is particularly suited for cooperative binding processes where the binding of one molecule influences the binding of subsequent molecules. This suggests that DY54 molecules may form aggregates on the biopolymer surface.

The Zimm-Bragg model incorporates two key parameters:

  • Ku (Nucleation Constant): Represents the equilibrium constant for the binding of an isolated dye molecule to a site on the biopolymer.

  • u (Cooperativity Parameter): Represents the equilibrium constant for the binding of a dye molecule adjacent to an already bound molecule.

Langmuir and Freundlich Isotherms

For comparative purposes, the equations for the Langmuir and Freundlich models are presented below. While not the best fit for DY54 on alginic acid and xanthan, they are fundamental models in sorption studies.

Isotherm ModelEquationParameters
Langmuir qe = (qm * KL * Ce) / (1 + KL * Ce)qm: Maximum monolayer adsorption capacity (mg/g)KL: Langmuir constant related to the affinity of binding sites (L/mg)
Freundlich qe = KF * Ce^(1/n)KF: Freundlich constant indicative of adsorption capacity ((mg/g)(L/mg)^(1/n))n: Adsorption intensity

Note: qe is the amount of dye adsorbed at equilibrium (mg/g) and Ce is the equilibrium concentration of the dye in solution (mg/L).

Due to a lack of specific studies, a comprehensive table of Langmuir and Freundlich parameters for DY54 sorption on a wide range of biopolymers cannot be provided at this time. This represents a significant gap in the current literature.

Experimental Protocols

This section outlines a detailed methodology for conducting sorption studies of this compound on biopolymers, based on established practices for dye adsorption research.

Materials and Reagents
  • Adsorbent: Biopolymer of interest (e.g., chitosan, alginate, xanthan gum), prepared to the desired particle size.

  • Adsorbate: this compound (purified, if necessary).

  • Solvents: Deionized water, and potentially an organic solvent (e.g., acetone, ethanol) to prepare the initial dye stock solution due to the low aqueous solubility of disperse dyes.

  • pH adjustment: 0.1 M HCl and 0.1 M NaOH solutions.

Preparation of Dye Solutions

Due to the low water solubility of DY54, a stock solution is typically prepared by first dissolving the dye in a small amount of a suitable organic solvent before diluting with deionized water to the final volume. It is crucial to ensure that the final concentration of the organic solvent is minimal and consistent across all experiments to avoid interference with the sorption process.

Batch Sorption Experiments

Batch experiments are performed to determine the equilibrium and kinetics of sorption.

4.3.1. Equilibrium Studies (Isotherms):

  • A fixed amount of biopolymer adsorbent (e.g., 0.1 g) is added to a series of flasks containing a fixed volume (e.g., 50 mL) of DY54 solution with varying initial concentrations (e.g., 10-100 mg/L).

  • The pH of each solution is adjusted to the desired value.

  • The flasks are agitated at a constant speed (e.g., 150 rpm) and temperature for a sufficient time to reach equilibrium (determined from kinetic studies, often 24 hours).

  • After equilibrium, the solid and liquid phases are separated by centrifugation or filtration.

  • The final concentration of DY54 in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • The amount of dye adsorbed at equilibrium (qe) is calculated using the following equation: qe = (C0 - Ce) * V / m where C0 is the initial dye concentration (mg/L), Ce is the equilibrium dye concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

4.3.2. Kinetic Studies:

  • A fixed amount of biopolymer adsorbent is added to a flask containing a known volume and initial concentration of DY54 solution at the desired pH and temperature.

  • The solution is agitated, and aliquots are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180, 240 minutes).

  • The withdrawn samples are immediately centrifuged or filtered, and the supernatant is analyzed for the remaining dye concentration.

  • The amount of dye adsorbed at time t (qt) is calculated.

Data Analysis
  • Isotherm Models: The equilibrium data (qe vs. Ce) is fitted to various isotherm models (Zimm-Bragg, Langmuir, Freundlich) to determine the best-fit model and its parameters.

  • Kinetic Models: The kinetic data (qt vs. t) is analyzed using pseudo-first-order and pseudo-second-order models to determine the sorption rate constants.

Kinetic ModelEquationParameters
Pseudo-first-order log(qe - qt) = log(qe) - (k1 / 2.303) * tk1: Pseudo-first-order rate constant (1/min)
Pseudo-second-order t / qt = 1 / (k2 * qe^2) + (1 / qe) * tk2: Pseudo-second-order rate constant (g/mg·min)
  • Thermodynamic Studies: By conducting the sorption experiments at different temperatures, thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated to understand the spontaneity and nature of the sorption process.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental and analytical processes described.

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Experiments cluster_analysis Analysis cluster_modeling Modeling Adsorbent Biopolymer Preparation Isotherm Isotherm Studies (Varying Initial Concentration) Adsorbent->Isotherm Kinetic Kinetic Studies (Varying Time) Adsorbent->Kinetic Thermo Thermodynamic Studies (Varying Temperature) Adsorbent->Thermo Adsorbate DY54 Stock Solution (with organic solvent) Adsorbate->Isotherm Adsorbate->Kinetic Adsorbate->Thermo Measurement UV-Vis Spectrophotometry (Measure Final Concentration) Isotherm->Measurement Kinetic->Measurement Thermo->Measurement Calculation Calculate qe and qt Measurement->Calculation Isotherm_Model Isotherm Modeling (Zimm-Bragg, Langmuir, etc.) Calculation->Isotherm_Model Kinetic_Model Kinetic Modeling (Pseudo-first/second order) Calculation->Kinetic_Model Thermo_Model Thermodynamic Analysis (ΔG°, ΔH°, ΔS°) Calculation->Thermo_Model

Caption: Experimental workflow for DY54 sorption studies.

Data_Analysis_Flow cluster_input Input Data cluster_models Model Fitting cluster_output Output Parameters Equilibrium_Data Equilibrium Data (qe vs. Ce) Isotherm_Models Isotherm Models (Zimm-Bragg, Langmuir, Freundlich) Equilibrium_Data->Isotherm_Models Kinetic_Data Kinetic Data (qt vs. t) Kinetic_Models Kinetic Models (Pseudo-first-order, Pseudo-second-order) Kinetic_Data->Kinetic_Models Temp_Data Temperature Dependent Data Thermo_Eqs Thermodynamic Equations (van't Hoff equation) Temp_Data->Thermo_Eqs Isotherm_Params Isotherm Constants (Ku, u, qm, KL, KF, n) Isotherm_Models->Isotherm_Params Kinetic_Params Kinetic Constants (k1, k2) Kinetic_Models->Kinetic_Params Thermo_Params Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) Thermo_Eqs->Thermo_Params

Caption: Data analysis and modeling workflow.

Conclusion and Future Perspectives

The sorption of this compound on biopolymers, particularly alginic acid and xanthan, is a promising area of research for the remediation of textile effluents. The identification of hydrogen bonding as the primary interaction mechanism and the applicability of the Zimm-Bragg isotherm model are key findings that differentiate the sorption of this non-ionic dye from its ionic counterparts.

However, this guide also highlights significant knowledge gaps. There is a pressing need for more quantitative data on the sorption of DY54 on a wider variety of biopolymers. Specifically, future research should focus on:

  • Determining the kinetic parameters to understand the rate of sorption.

  • Conducting thermodynamic studies to evaluate the spontaneity and nature of the sorption process.

  • Investigating the performance of modified biopolymers and biopolymer composites to enhance sorption capacity and selectivity for this compound.

By addressing these research gaps, a more complete understanding of the interactions between this compound and biopolymers can be achieved, paving the way for the development of more efficient and sustainable water treatment technologies.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is extensively used in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its chemical structure provides high lightfastness, a desirable characteristic for textile applications.[3] However, the stability of this dye also contributes to its environmental persistence, raising concerns about its long-term impact on ecosystems. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation pathways of this compound, synthesizing available data and proposing degradation mechanisms based on studies of structurally related compounds.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior and distribution in the environment. Its low water solubility and high octanol-water partition coefficient suggest a tendency to partition into soil, sediment, and biota rather than remaining in the aqueous phase.[4]

PropertyValueReference
Chemical Formula C₁₈H₁₁NO₃[5]
Molecular Weight 289.28 g/mol [5]
CAS Number 12223-85-7[5]
Appearance Yellow/Brown powder[2]
Water Solubility 28.93 µg/L (at 25 °C)[4]
XLogP3 3.16[4]
Melting Point 265 °C[4]

Environmental Fate

The environmental fate of this compound is characterized by high persistence and low mobility, with a potential for bioaccumulation.

Persistence: Specific data on the environmental half-life of this compound is not readily available. However, disperse dyes as a class are known for their resistance to degradation.[6] Screening assessments of other disperse dyes suggest that they are likely to be persistent in aerobic environments, with estimated half-lives in water and soil exceeding 182 days, and in sediment exceeding 365 days.

Bioaccumulation: There is no direct experimental data on the bioconcentration factor (BCF) for this compound. However, its very low water solubility and high XLogP3 value of 3.16 indicate a high degree of lipophilicity, suggesting a potential for bioaccumulation in aquatic organisms.[4] It should be noted that some assessments of other classes of dyes, such as azo dyes, have suggested a low likelihood of bioconcentration.[7]

Mobility: The soil adsorption coefficient (Koc) for this compound has not been experimentally determined. Nevertheless, its hydrophobic nature and extremely low water solubility strongly suggest that it will adsorb tightly to soil organic matter and sediments, resulting in low mobility in the environment.[4][8][9]

Degradation Pathways

The degradation of this compound can proceed through both abiotic and biotic pathways. Due to the stability of its quinophthalone structure, degradation often requires advanced oxidation processes or specialized microbial enzymes.

Abiotic Degradation

Abiotic degradation of this compound is primarily driven by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH).[10][11] These radicals can attack the aromatic structure of the dye, leading to its eventual mineralization.

Photocatalytic Degradation: Photocatalysis is a promising AOP for the degradation of quinophthalone dyes. Studies on the photocatalytic degradation of the structurally related Quinoline (B57606) Yellow have shown that under UV or visible light irradiation in the presence of a semiconductor photocatalyst (e.g., Ag₃PO₄ or TiO₂), the dye can be completely mineralized.[10] The degradation is initiated by the attack of hydroxyl radicals on the quinoline and phthalic anhydride (B1165640) moieties of the molecule. This leads to the formation of hydroxylated and carboxylated intermediates, followed by ring opening and eventual conversion to CO₂, H₂O, and inorganic ions.

Based on the degradation of Quinoline Yellow, a proposed photodegradation pathway for this compound is illustrated below.

G DY54 This compound (C18H11NO3) OH_attack •OH Attack DY54->OH_attack hν, Photocatalyst Hydroxylated_Intermediates Hydroxylated Intermediates OH_attack->Hydroxylated_Intermediates Ring_Opening1 Quinoline Ring Opening Hydroxylated_Intermediates->Ring_Opening1 Ring_Opening2 Phthalic Anhydride Ring Opening Hydroxylated_Intermediates->Ring_Opening2 Carboxylic_Acids1 Aromatic Carboxylic Acids Ring_Opening1->Carboxylic_Acids1 Mineralization Mineralization (CO2, H2O, NO3-) Carboxylic_Acids1->Mineralization Carboxylic_Acids2 Aliphatic Carboxylic Acids Ring_Opening2->Carboxylic_Acids2 Carboxylic_Acids2->Mineralization

Proposed Photocatalytic Degradation Pathway of this compound.

Other Advanced Oxidation Processes: Other AOPs such as ozonation and Fenton/photo-Fenton processes are also effective in degrading various dye structures and could be applied to this compound.[10][12][13][14] These methods also rely on the generation of hydroxyl radicals to oxidize the dye molecule. Sonochemical degradation, which uses high-frequency ultrasound to generate hydroxyl radicals, is another potential abiotic degradation method.[5][15]

Biotic Degradation

The biotic degradation of this compound is expected to be a slow process due to its complex aromatic structure. However, certain microorganisms, particularly white-rot fungi, possess non-specific extracellular ligninolytic enzymes, such as laccases and peroxidases, which can oxidize a wide range of aromatic compounds, including dyes.[7][16]

Enzymatic Degradation: The degradation of dyes by these enzymes is an oxidative process. Laccases and peroxidases can catalyze the initial oxidation of the quinophthalone structure, likely leading to the formation of phenolic compounds. These intermediates may then undergo further enzymatic attack, leading to ring cleavage and subsequent mineralization by the microbial metabolic machinery. While specific studies on the microbial degradation of this compound are lacking, the general mechanisms of fungal dye degradation provide a basis for a proposed pathway.

G DY54 This compound Enzymatic_Attack Enzymatic Attack (Laccase, Peroxidase) DY54->Enzymatic_Attack Oxidized_Intermediates Oxidized Intermediates (e.g., Phenolic compounds) Enzymatic_Attack->Oxidized_Intermediates Ring_Cleavage Aromatic Ring Cleavage Oxidized_Intermediates->Ring_Cleavage Metabolic_Pathway Microbial Metabolic Pathway Ring_Cleavage->Metabolic_Pathway Mineralization Mineralization (CO2, H2O, Biomass) Metabolic_Pathway->Mineralization

Proposed Biotic Degradation Pathway of this compound.

Ecotoxicity

The ecotoxicity of this compound has not been extensively studied. However, disperse dyes, in general, can be toxic to aquatic organisms.[1][4] The release of colored effluents into aquatic environments can reduce light penetration, affecting photosynthesis.[6] Furthermore, some quinophthalone dyes have been identified as agonists for the aryl hydrocarbon receptor (AHR), suggesting a potential for endocrine-disrupting effects. The degradation products of dyes can sometimes be more toxic than the parent compound, highlighting the importance of complete mineralization.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the environmental fate and degradation of this compound. Below are representative protocols for photocatalytic and microbial degradation studies.

Protocol for Photocatalytic Degradation Study

This protocol outlines a typical experimental setup for evaluating the photocatalytic degradation of this compound.

1. Materials and Reagents:

  • This compound

  • Photocatalyst (e.g., TiO₂ P25, synthesized Ag₃PO₄)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and Mass Spectrometer (MS)

  • Total Organic Carbon (TOC) analyzer

2. Experimental Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable organic solvent (due to its low water solubility) and then dilute it in deionized water to the desired concentration (e.g., 10-20 mg/L).

  • Photocatalytic Reaction:

    • Add a specific amount of photocatalyst (e.g., 0.5 g/L) to a known volume of the dye solution in the photoreactor.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Maintain constant stirring and temperature throughout the experiment.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Analysis:

    • Centrifuge or filter the samples to remove the photocatalyst.

    • Analyze the supernatant for the concentration of this compound using HPLC-DAD.

    • Identify degradation intermediates using HPLC-MS.

    • Measure the extent of mineralization by analyzing the TOC of the samples.

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Prep_Dye Prepare Dye Solution Prep_Catalyst Prepare Catalyst Suspension Prep_Dye->Prep_Catalyst Adsorption Adsorption in Dark Prep_Catalyst->Adsorption Irradiation Irradiation Adsorption->Irradiation Sampling Time-based Sampling Irradiation->Sampling Separation Catalyst Separation Sampling->Separation HPLC HPLC-DAD/MS Analysis Separation->HPLC TOC TOC Analysis Separation->TOC G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Inoculum Prepare Microbial Inoculum Inoculation Inoculation Prep_Inoculum->Inoculation Prep_Medium Prepare Culture Medium with Dye Prep_Medium->Inoculation Incubation Incubation under Optimal Conditions Inoculation->Incubation Sampling Time-based Sampling Incubation->Sampling Extraction Solvent Extraction of Supernatant Sampling->Extraction Concentration Concentration of Extract Extraction->Concentration HPLC_MS HPLC-MS Analysis Concentration->HPLC_MS

References

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1][2][3].

Φ = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, which is a critical factor in applications such as fluorescence microscopy, bio-imaging, and sensing, where bright fluorescent probes are desirable. The quantum yield can be influenced by various factors including the molecular structure of the dye, the solvent polarity, temperature, and the presence of quenchers.

Disperse Yellow 54, with its quinoline (B57606) core, belongs to a class of compounds known for their fluorescent properties[1]. The quantum yields of quinoline derivatives can vary significantly, from less than 1% to over 85%, depending on their specific structure and environment[1][4].

Methodology for Quantum Yield Determination: The Relative Method

The relative method is the most common approach for determining the fluorescence quantum yield of an unknown sample. It involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield (Φstd). The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields[1][2].

The equation for calculating the quantum yield of the sample (Φsample) is:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts sample and std refer to the sample and the standard, respectively.

If the same solvent is used for both the sample and the standard, the refractive index term (ηsample2 / ηstd2) becomes 1 and can be omitted from the equation.

Experimental Protocol

This protocol provides a step-by-step guide for determining the fluorescence quantum yield of this compound.

3.1. Materials and Instruments

  • This compound: (CAS: 7576-65-0, C.I. 47020)

  • Fluorescence Standard: A suitable standard with a known quantum yield and spectral properties overlapping with this compound. For a yellow dye, a common standard is Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.54) or Fluorescein in 0.1 M NaOH (Φ = 0.95).

  • Solvent: A spectroscopic grade solvent in which both this compound and the standard are soluble and stable. Ethanol or cyclohexane (B81311) are common choices.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: For measuring fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

3.2. Solution Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the chosen fluorescence standard in the selected solvent at a concentration of approximately 10-4 M.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the chosen excitation wavelength ranging from 0.01 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects[1].

3.3. Spectral Measurements

  • Absorbance Spectra: Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. The emission range should cover the entire fluorescence band.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

3.4. Data Analysis

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (I) for each spectrum by determining the area under the emission curve.

  • Plot Graphs: For both this compound and the standard, plot a graph of the integrated fluorescence intensity (I) versus absorbance (A) at the excitation wavelength.

  • Determine Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line (Gradsample and Gradstd).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of this compound:

    Φsample = Φstd * (Gradsample / Gradstd) * (ηsample2 / ηstd2)

Data Presentation

Quantitative data should be organized into clear and structured tables for easy comparison and analysis.

Table 1: Absorbance and Integrated Fluorescence Intensity Data for this compound

Concentration (M)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
Dilution 1Asample,1Isample,1
Dilution 2Asample,2Isample,2
Dilution 3Asample,3Isample,3
Dilution 4Asample,4Isample,4
Dilution 5Asample,5Isample,5

Table 2: Absorbance and Integrated Fluorescence Intensity Data for Fluorescence Standard

Concentration (M)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
Dilution 1Astd,1Istd,1
Dilution 2Astd,2Istd,2
Dilution 3Astd,3Istd,3
Dilution 4Astd,4Istd,4
Dilution 5Astd,5Istd,5

Table 3: Calculated Quantum Yield of this compound

ParameterValue
ΦstdKnown value of the standard
GradsampleFrom plot
GradstdFrom plot
ηsampleRefractive index of solvent
ηstdRefractive index of solvent
Φsample Calculated Value

Visualizations

Diagram 1: Experimental Workflow for Relative Quantum Yield Determination

G Experimental Workflow for Relative Quantum Yield Determination cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution dil_sample Prepare Serial Dilutions of Sample prep_sample->dil_sample prep_std Prepare Standard Stock Solution dil_std Prepare Serial Dilutions of Standard prep_std->dil_std abs_measure Measure Absorbance Spectra (UV-Vis) dil_sample->abs_measure dil_std->abs_measure fluo_measure Measure Fluorescence Emission Spectra abs_measure->fluo_measure Select Excitation Wavelength integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φ_sample) gradient->calculate result result calculate->result Final Quantum Yield

Caption: Workflow for determining the relative fluorescence quantum yield.

Diagram 2: Logical Relationship for Quantum Yield Calculation

G Logical Relationship for Quantum Yield Calculation cluster_ratios Calculation Ratios Φ_std Known Quantum Yield of Standard (Φ_std) Φ_sample Calculated Quantum Yield of Sample (Φ_sample) Φ_std->Φ_sample Grad_sample Gradient of Sample (Intensity vs. Absorbance) grad_ratio Grad_sample / Grad_std Grad_sample->grad_ratio Grad_std Gradient of Standard (Intensity vs. Absorbance) Grad_std->grad_ratio η_sample Refractive Index of Sample's Solvent (η_sample) eta_ratio η_sample² / η_std² η_sample->eta_ratio η_std Refractive Index of Standard's Solvent (η_std) η_std->eta_ratio grad_ratio->Φ_sample eta_ratio->Φ_sample

References

An In-depth Technical Guide to the Photobleaching and Photostability of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 54 (C.I. 47020) is a quinophthalone dye valued for its vibrant yellow hue and good lightfastness, making it a common choice for dyeing synthetic fibers, particularly polyester (B1180765).[1][2] This technical guide provides a comprehensive overview of the photobleaching and photostability of this compound. It consolidates available quantitative data, details experimental protocols for photostability testing, and explores the potential mechanisms underlying its photodegradation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of dye stability, materials science, and the development of light-sensitive formulations.

Introduction to this compound

This compound is a synthetic organic colorant belonging to the quinoline (B57606) class of dyes.[1] It is characterized by its quinophthalone structure, which is synthesized through the condensation of 2-methylquinolin-3-ol (B1297092) and phthalic anhydride.[1] Its low water solubility makes it suitable for application as a disperse dye, primarily for coloring hydrophobic synthetic fibers like polyester, nylon, and acetate.[3][4] The dye is applied in a finely dispersed form at high temperatures, allowing it to penetrate and become trapped within the amorphous regions of the polymer fibers.[3]

Chemical Structure:

G Chemical Structure of this compound N N C1 C N->C1 C2 C C1->C2 C3 C C2->C3 OH OH C2->OH C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->N C9 C C8->C9 C9->C1 C16 C C9->C16 C10 C C11 C C10->C11 C10->C16 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C15->C10 C17 C C16->C17 O1 O C16->O1 C17->C11 O2 O C17->O2

Caption: Chemical Structure of this compound.

Quantitative Photostability Data

The photostability of a dye is a critical parameter that determines its suitability for various applications. For textiles, this is often quantified by its lightfastness rating.

Table 1: Key Properties of this compound

PropertyValueReference(s)
C.I. Name This compound[1]
C.I. Number 47020[1]
CAS Number 12223-85-7[1][5]
Molecular Formula C18H11NO3[1][6]
Molecular Weight 289.28 g/mol [1][6]
Synonyms Solvent Yellow 114, Quinophthalone Yellow[7][8]

Table 2: Lightfastness of this compound on Polyester

StandardLightfastness RatingDescriptionReference(s)
ISO 105-B02 6Good[1]
AATCC 6-7Good to Very Good[1]

The lightfastness is rated on the Blue Wool scale, which ranges from 1 (very poor) to 8 (excellent).

Experimental Protocol: Lightfastness Testing

The following is a detailed methodology for determining the lightfastness of this compound on a polyester substrate, based on the internationally recognized ISO 105-B02 standard.[9][10]

Objective: To assess the resistance of this compound dyed on polyester fabric to the fading action of an artificial light source that mimics natural daylight.

Apparatus and Materials:

  • Xenon arc fading lamp apparatus conforming to ISO 105-B02 specifications.[9][10]

  • ISO blue wool references (grades 1-8).[9]

  • Grey scale for assessing color change (ISO 105-A02).

  • Spectrophotometer for color measurement (optional, for quantitative analysis).

  • Polyester fabric dyed with this compound.

  • Opaque card for masking.

Procedure:

  • Sample Preparation: A specimen of the polyester fabric dyed with this compound is mounted on a card. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.

  • Mounting of Blue Wool References: A set of blue wool references (e.g., grades 5, 6, and 7) are mounted in the same manner as the test specimen.

  • Exposure Conditions: The test specimen and blue wool references are placed in the xenon arc fading lamp. The exposure conditions are set according to ISO 105-B02, typically "normal" conditions for temperate zones:

    • Irradiance: 42 W/m² (300-400 nm).[10]

    • Black Standard Temperature: 50°C.[10]

    • Relative Humidity: 40-50%.

  • Exposure: The specimens are exposed to the xenon arc light. The exposure is continued until a color change corresponding to grade 4 on the grey scale is observed between the exposed and unexposed parts of the blue wool reference of a specific grade (e.g., grade 6).

  • Assessment: The lightfastness of the test specimen is then assessed by comparing the magnitude of color change on the specimen with the color changes on the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

G Experimental Workflow for Lightfastness Testing (ISO 105-B02) cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment prep_sample Prepare Dyed Fabric Specimen mount Mount Specimen and References in Xenon Arc Tester prep_sample->mount prep_ref Prepare Blue Wool References prep_ref->mount expose Expose to Controlled Light, Temperature, and Humidity mount->expose compare Compare Fading of Specimen to Blue Wool References expose->compare assign Assign Lightfastness Rating compare->assign

Caption: Workflow for Lightfastness Testing.

Photobleaching Mechanism of this compound

The exact photobleaching mechanism of this compound has not been definitively elucidated in the available literature. However, based on the known photochemistry of quinophthalone dyes and general principles of dye fading, a plausible degradation pathway can be proposed.[11] The photodegradation of organic dyes is often initiated by the absorption of photons, leading to the formation of an excited state. This excited molecule can then undergo various reactions, particularly with atmospheric oxygen, leading to the destruction of the chromophore.

Proposed Photobleaching Pathway:

  • Photoexcitation: The this compound molecule absorbs light, promoting an electron to an excited singlet state (S1).

  • Intersystem Crossing: The molecule may then undergo intersystem crossing to a more stable, longer-lived triplet state (T1).

  • Sensitization of Reactive Oxygen Species (ROS): In the triplet state, the dye can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Degradation of the Chromophore: Singlet oxygen can then attack the electron-rich regions of the this compound molecule. The quinoline and indanedione moieties, with their double bonds and heteroatoms, are likely targets for oxidative degradation. This can lead to the cleavage of the chromophoric system, resulting in the loss of color.

Caption: Proposed Photobleaching Pathway.

Factors Influencing Photostability

The photostability of this compound can be influenced by several factors:

  • Substrate: The nature of the polymer fiber can affect the rate of photobleaching. The polarity and crystallinity of the fiber can influence the aggregation state of the dye and its accessibility to oxygen.

  • Dye Concentration: Higher dye concentrations can sometimes lead to self-quenching or aggregation, which may either enhance or decrease photostability depending on the specific interactions.

  • Presence of UV Absorbers and Other Additives: The inclusion of UV absorbers in the fiber or finishing treatments can significantly improve the lightfastness of the dye by filtering out damaging UV radiation.

  • Environmental Conditions: Factors such as humidity and atmospheric pollutants can also play a role in the photodegradation process.

Conclusion

This compound exhibits good to very good lightfastness, making it a reliable choice for dyeing polyester and other synthetic textiles where color retention upon light exposure is important. While the precise mechanism of its photobleaching is a subject for further detailed investigation, the proposed pathway involving the generation of reactive oxygen species provides a chemically plausible explanation for its degradation. Understanding the factors that influence its photostability is crucial for optimizing its performance in various applications and for the development of more robust dye systems. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the photostability of this compound and other disperse dyes.

References

Methodological & Application

Disperse Yellow 54 as a Fluorescent Probe in Polymer Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 (C.I. 47020), a quinophthalone dye, is a yellow powder known for its use in dyeing synthetic fibers such as polyester.[1][2] Beyond its traditional application in the textile industry, its inherent fluorescent properties make it a candidate for use as a fluorescent probe in polymer science. Fluorescent probes are powerful tools for non-invasively investigating the local environment in complex systems like polymers. They can provide insights into polymer dynamics, local polarity, viscosity, and the glass transition temperature. Furthermore, the encapsulation of fluorescent dyes into polymer nanoparticles opens avenues for applications in bioimaging and drug delivery.[3][]

This document provides detailed application notes and protocols for utilizing this compound as a fluorescent probe in polymer science research.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[2]
C.I. Name This compound, C.I. 47020[2]
CAS Number 12223-85-7[2]
Molecular Formula C₁₈H₁₁NO₃[2]
Molecular Weight 289.28 g/mol [2]
Appearance Yellow to brown powder[2]
Solubility Soluble in strong sulfuric acid and pyridine (B92270) (when heated); soluble in sulfolane (B150427) and ethanol; insoluble in water.[2]

Photophysical Properties of this compound in Polymer Matrices

The photophysical properties of a fluorescent probe are highly sensitive to its local environment. When incorporated into a polymer matrix, parameters such as the absorption and emission maxima (λ_abs and λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f) of this compound can provide valuable information about the polymer's properties.

Polymer MatrixExpected λ_abs (nm)Expected λ_em (nm)Expected Φ_fExpected τ_f (ns)Comments
Polystyrene (PS) ~430 - 450~480 - 520Moderate to High2 - 5The nonpolar environment of PS is expected to result in a blue-shifted emission compared to more polar environments. High quantum yields have been observed for other dyes in PS.[5]
Poly(methyl methacrylate) (PMMA) ~430 - 460~490 - 540Moderate2 - 6The higher polarity of PMMA compared to PS may lead to a red-shift in the emission spectrum. The rigidity of the PMMA matrix can enhance fluorescence by restricting non-radiative decay pathways.[5]

Key Applications and Experimental Protocols

Probing Local Polymer Polarity and Solvatochromism

The sensitivity of a dye's absorption and emission spectra to the polarity of its environment is known as solvatochromism. This property can be exploited to probe the local polarity within a polymer matrix.

Experimental Protocol: Characterization of Solvatochromism

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., chloroform, THF).

    • Prepare solutions of the desired polymer (e.g., PMMA, PS) in the same solvent at a known concentration (e.g., 10% w/v).

    • Mix the polymer and dye solutions to achieve a final dye concentration of approximately 10⁻⁵ to 10⁻⁶ M relative to the polymer volume.

    • Cast thin films of the dye-doped polymer onto quartz slides by spin-coating or drop-casting.

    • Dry the films under vacuum to remove any residual solvent.

  • Spectroscopic Measurements:

    • Acquire the absorption spectra of the polymer films using a UV-Vis spectrophotometer.

    • Acquire the fluorescence emission spectra using a spectrofluorometer, ensuring to excite at a wavelength close to the absorption maximum.

  • Data Analysis:

    • Determine the absorption and emission maxima for this compound in polymers of varying polarity.

    • Correlate the spectral shifts with known solvent polarity scales to characterize the local polarity of the polymer environment.

solvatochromism_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare Polymer & Dye Solutions prep2 Mix Solutions prep1->prep2 prep3 Cast Thin Films prep2->prep3 prep4 Dry Films prep3->prep4 meas1 UV-Vis Absorption Spectroscopy prep4->meas1 meas2 Fluorescence Emission Spectroscopy prep4->meas2 an1 Determine λ_abs and λ_em meas1->an1 meas2->an1 an2 Correlate with Polarity Scales an1->an2

Figure 1: Workflow for solvatochromism studies.
Monitoring Polymer Dynamics and Glass Transition (T_g)

The fluorescence intensity and lifetime of molecular rotors are sensitive to the viscosity of their local environment. As a polymer is heated through its glass transition temperature (T_g), the increased mobility of the polymer chains leads to a decrease in the local viscosity, which can be detected by a change in the fluorescence of an embedded probe.

Experimental Protocol: Determination of Polymer T_g

  • Sample Preparation:

    • Prepare dye-doped polymer films as described in the solvatochromism protocol.

  • Fluorescence Measurements as a Function of Temperature:

    • Place the polymer film in a temperature-controlled sample holder within the spectrofluorometer.

    • Record the fluorescence intensity at the emission maximum as the temperature is ramped through the expected T_g of the polymer. A slow heating rate (e.g., 1-2 °C/min) is recommended to ensure thermal equilibrium.

    • Alternatively, for more detailed analysis, measure the fluorescence lifetime at discrete temperatures.

  • Data Analysis:

    • Plot the fluorescence intensity or lifetime as a function of temperature.

    • The T_g is identified as the temperature at which a distinct change in the slope of the plot occurs.

tg_determination_workflow start Start prep Prepare Dye-Doped Polymer Film start->prep measurement Temperature-Dependent Fluorescence Measurement prep->measurement analysis Plot Fluorescence vs. Temperature measurement->analysis determination Identify T_g from Slope Change analysis->determination end End determination->end

Figure 2: Workflow for T_g determination.
Application in Drug Delivery and Bioimaging

This compound can be encapsulated within polymer nanoparticles to create fluorescent probes for bioimaging or as a model for studying drug release. The hydrophobic nature of the dye makes it suitable for loading into the core of amphiphilic block copolymer micelles or other polymer nanoparticle formulations.[6][7][8]

Experimental Protocol: Preparation of Dye-Loaded Polymer Nanoparticles

  • Nanoparticle Formulation (Nanoprecipitation Method):

    • Dissolve the polymer (e.g., PLGA, a biodegradable polymer) and this compound in a water-miscible organic solvent (e.g., acetone, THF).

    • Rapidly inject the organic solution into a larger volume of vigorously stirring aqueous solution (e.g., deionized water or a buffer containing a surfactant like Pluronic F-127).

    • The rapid solvent exchange causes the polymer and dye to precipitate, forming nanoparticles.

    • Stir the suspension for several hours to allow the organic solvent to evaporate.

  • Purification:

    • Remove unloaded dye and excess surfactant by dialysis against deionized water or through centrifugation and resuspension.

  • Characterization:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Characterize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Quantify the dye loading by dissolving a known amount of nanoparticles in a good solvent and measuring the dye concentration using UV-Vis spectrophotometry against a calibration curve.

nanoparticle_workflow cluster_formulation Nanoparticle Formulation cluster_purification Purification cluster_characterization Characterization f1 Dissolve Polymer & Dye in Organic Solvent f2 Inject into Aqueous Phase f1->f2 f3 Solvent Evaporation f2->f3 p1 Dialysis or Centrifugation f3->p1 c1 DLS (Size) p1->c1 c2 TEM/SEM (Morphology) p1->c2 c3 UV-Vis (Dye Loading) p1->c3

Figure 3: Workflow for nanoparticle preparation.

Signaling Pathways and Logical Relationships

The application of this compound as a fluorescent probe is based on the relationship between its photophysical properties and the characteristics of the surrounding polymer matrix. The following diagram illustrates this logical relationship.

signaling_pathway cluster_polymer Polymer Matrix Properties cluster_probe This compound Photophysics cluster_application Applications p_polarity Local Polarity d_spectra Absorption & Emission Spectra (Solvatochromism) p_polarity->d_spectra influences p_viscosity Local Viscosity / Mobility d_qyield Fluorescence Quantum Yield p_viscosity->d_qyield influences d_lifetime Fluorescence Lifetime p_viscosity->d_lifetime influences p_tg Glass Transition (T_g) p_tg->p_viscosity affects a_sensing Sensing Polymer Properties d_spectra->a_sensing d_qyield->a_sensing a_imaging Bioimaging d_qyield->a_imaging a_drug Drug Delivery Studies d_qyield->a_drug d_lifetime->a_sensing d_lifetime->a_imaging d_lifetime->a_drug

Figure 4: Relationship between polymer properties and probe fluorescence.

Conclusion

This compound holds potential as a versatile fluorescent probe in polymer science. Its sensitivity to the local environment can be harnessed to investigate fundamental polymer properties and to develop advanced materials for biomedical applications. The protocols outlined in this document provide a starting point for researchers to explore the capabilities of this dye. Further systematic studies are encouraged to fully characterize its photophysical properties in a wider range of polymer systems and to expand its applications.

References

Application Notes and Protocols for Staining Amorphous Polymers with Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54, also known as Solvent Yellow 114, is a fluorescent quinophthalone dye. Primarily utilized in the textile and plastics industries for coloration, its properties make it a viable candidate for staining amorphous polymers for research applications, particularly in fluorescence microscopy.[1][2][3][4] Its ability to dissolve in various organic solvents and its inherent fluorescence allow for the visualization and characterization of polymer morphology and structure. These application notes provide detailed protocols for the preparation and use of this compound as a fluorescent stain for amorphous polymers.

Physicochemical Properties and Handling

This compound is a greenish-yellow powder with good heat and light resistance.[3][5] It is insoluble in water but soluble in a range of organic solvents, which facilitates its incorporation into polymer films and matrices.[6]

Safety Precautions:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data

The following tables summarize the key quantitative properties of this compound (Solvent Yellow 114) relevant to its application in staining amorphous polymers.

Table 1: Solubility of this compound (Solvent Yellow 114) in Various Solvents at 20°C

SolventSolubility ( g/100ml )
Acetone2.2
Butyl Acetate1.6
Methyl Benzene (Toluene)53.9
Dichloromethane (B109758)186.3
Ethyl Alcohol1.1

(Data sourced from a technical data sheet for Mahasol Yellow 4114/Solvent Yellow 114)[6]

Table 2: Performance Properties of this compound (Solvent Yellow 114) in Polystyrene (PS)

PropertyValue
Heat Resistance300 °C
Light Fastness (in PS)Grade 8 (Excellent)

(Data sourced from a technical data sheet for Mahasol Yellow 4114/Solvent Yellow 114)[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Staining Solution

This protocol describes the preparation of a stock and working staining solution of this compound. Dichloromethane is recommended as the primary solvent due to the dye's high solubility; however, other solvents from Table 1 can be used depending on the compatibility with the target polymer.

Materials:

  • This compound (Solvent Yellow 114) powder

  • Dichloromethane (or other suitable solvent)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of dichloromethane to dissolve the powder, using a magnetic stirrer if necessary.

    • Once dissolved, fill the flask to the 10 mL mark with dichloromethane.

    • Store the stock solution in a tightly sealed, light-protected container at 4°C.

  • Working Solution (0.01 - 0.1 mg/mL):

    • Dilute the stock solution with the chosen solvent to achieve the desired concentration. For example, to make a 0.05 mg/mL solution, add 0.5 mL of the 1 mg/mL stock solution to 9.5 mL of the solvent.

    • The optimal concentration may vary depending on the polymer and the desired staining intensity and should be determined empirically.

G cluster_prep Preparation of Staining Solution weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution (1 mg/mL) dissolve->stock dilute Dilute to Working Concentration (0.01 - 0.1 mg/mL) stock->dilute

Figure 1: Workflow for preparing this compound staining solutions.
Protocol 2: Staining of Amorphous Polymer Films for Fluorescence Microscopy

This protocol provides a general method for staining thin films of amorphous polymers such as polystyrene (PS), polymethyl methacrylate (B99206) (PMMA), and polycarbonate (PC).

Materials:

  • Amorphous polymer film on a glass slide or coverslip

  • This compound working solution

  • Coplin jars or staining dishes

  • Forceps

  • Wash bottle with a suitable solvent (e.g., ethanol (B145695) or the same solvent as the working solution)

  • Mounting medium and coverslips

  • Fluorescence microscope

Procedure:

  • Staining:

    • Place the polymer film sample in a Coplin jar or staining dish.

    • Add enough this compound working solution to completely immerse the sample.

    • Incubate for 10-30 minutes at room temperature. The optimal staining time will depend on the polymer's thickness and porosity and should be optimized.

  • Washing:

    • Using forceps, remove the sample from the staining solution.

    • Gently rinse the sample with a suitable solvent to remove excess, unbound dye. Ethanol is often a good choice for rinsing.

    • Repeat the rinsing step 2-3 times.

  • Mounting and Imaging:

    • Allow the sample to air dry completely.

    • Place a drop of mounting medium on the stained polymer film and cover with a coverslip.

    • Image the sample using a fluorescence microscope.

G cluster_stain Polymer Film Staining Protocol sample_prep Prepare Polymer Film Sample stain Immerse in DY54 Working Solution (10-30 min) sample_prep->stain wash Rinse with Solvent to Remove Excess Dye stain->wash dry Air Dry Sample wash->dry mount Mount with Coverslip dry->mount image Image with Fluorescence Microscope mount->image

Figure 2: Experimental workflow for staining amorphous polymer films.

Fluorescence Microscopy and Spectral Properties

Recommended Microscope Configuration:

  • Excitation: Based on the absorption data of related compounds, an excitation wavelength in the range of 450-470 nm is recommended. A standard blue excitation filter cube (e.g., for DAPI or FITC, though a more specific filter set would be ideal) can be a starting point.

  • Emission: The emission is expected to be in the green-yellow region of the spectrum. Since the exact emission maximum is not documented, it is recommended to use a long-pass filter initially and then to acquire an emission spectrum using a spectrometer coupled to the microscope to determine the peak emission wavelength.

Protocol for Determining Optimal Excitation and Emission Wavelengths:

  • Prepare a stained polymer film as described in Protocol 2.

  • Place the sample on the fluorescence microscope.

  • Using the excitation filter for the 450-470 nm range, observe the fluorescence.

  • If the microscope is equipped with a spectrometer, acquire an emission spectrum to identify the wavelength of maximum fluorescence intensity.

  • If a spectrometer is not available, test different emission filters (e.g., a bandpass filter for green emission, a long-pass filter for yellow/orange emission) to find the one that provides the best signal-to-noise ratio.

  • To determine the optimal excitation, if the microscope has a variable excitation source, acquire emission spectra while varying the excitation wavelength in the 440-480 nm range. The excitation wavelength that produces the highest fluorescence intensity is the optimum.

G cluster_logic Determining Optimal Microscopy Settings start Start with Excitation ~450-470 nm acquire_emission Acquire Emission Spectrum start->acquire_emission identify_max Identify Peak Emission Wavelength acquire_emission->identify_max optimize_excitation Vary Excitation Wavelength to Maximize Emission identify_max->optimize_excitation final_settings Optimal Excitation and Emission Settings Determined optimize_excitation->final_settings

Figure 3: Logical workflow for optimizing fluorescence microscopy settings.

Applications in Polymer Research

The use of this compound as a fluorescent stain for amorphous polymers can be valuable in several research areas:

  • Visualization of Polymer Morphology: Staining can reveal the surface and internal structure of polymer films, blends, and composites.

  • Characterization of Phase Separation: In polymer blends, the dye may preferentially partition into one of the phases, allowing for the visualization of phase domains.

  • Assessment of Drug Distribution: In drug delivery systems where an amorphous polymer is used as a carrier, the dye can be used to model the distribution of a fluorescently-labeled drug, or to visualize the polymer matrix itself.

  • Microplastic Analysis: Similar to other fluorescent dyes, this compound could potentially be used to identify and quantify microplastic particles in environmental samples.

Conclusion

This compound (Solvent Yellow 114) is a versatile and robust fluorescent dye with significant potential for the analysis of amorphous polymers. Its solubility in common organic solvents and its inherent fluorescence make it a practical tool for researchers in materials science, polymer chemistry, and drug development. The protocols provided herein offer a starting point for the successful application of this dye in staining amorphous polymers for fluorescence microscopy and other analytical techniques. Empirical optimization of staining conditions and imaging parameters is recommended to achieve the best results for specific polymer systems.

References

Application Notes and Protocols for Incorporating Disperse Yellow 54 into Plastic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the incorporation of Disperse Yellow 54 into various plastic matrices. The information is intended for researchers, scientists, and drug development professionals who are exploring the use of colored polymers for applications such as the visualization of medical devices or the tracking of polymer-based drug delivery systems.

Introduction

This compound, also known as C.I. Solvent Yellow 114, is a quinoline-based dye with the chemical formula C₁₈H₁₁NO₃.[1] It is characterized by its vibrant yellow color and is primarily used in the dyeing of synthetic fibers like polyester.[2] Its low water solubility and non-ionic nature make it a suitable candidate for incorporation into hydrophobic polymer matrices.[3] In the context of drug development, polymers colored with fluorescent dyes such as this compound can be instrumental. For instance, fluorescently labeled polymeric microspheres can be used for real-time tracking and visualization of drug delivery vehicles in vitro and in vivo.[4][5]

This document outlines three common methods for incorporating this compound into polyethylene (B3416737), polypropylene (B1209903), and polystyrene: melt blending, solvent casting, and masterbatch preparation. Additionally, it provides protocols for the quantitative analysis of the dye within the polymer, assessment of its leaching potential, and evaluation of the impact on the mechanical properties of the plastic.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below. These properties are essential for determining the appropriate processing conditions for its incorporation into plastic matrices.

PropertyValueReference(s)
CAS Number12223-85-7[1]
Molecular FormulaC₁₈H₁₁NO₃[1]
Molecular Weight289.28 g/mol [1]
AppearanceYellow to brown powder[1]
Melting Point~265 °C[6]
Light Fastness (Textiles)6-7 (on a scale of 1-8)[7]
Sublimation Fastness (Textiles)4 (at 180°C for 30 sec)[8]
Water SolubilityVery low[1]

Experimental Protocols for Incorporation

The following are detailed protocols for incorporating this compound into polyethylene (PE), polypropylene (PP), and polystyrene (PS).

Melt Blending

Melt blending is a common technique for incorporating additives into thermoplastics. The polymer and dye are mixed above the polymer's melting temperature to ensure homogeneous dispersion.

Materials and Equipment:

  • This compound powder

  • Polyethylene (pellets or powder)

  • Internal mixer (e.g., Haake Rheometer) or twin-screw extruder

  • Compression molder

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Protocol for Polyethylene:

  • Drying: Dry the polyethylene pellets at 60 °C for 24 hours to remove any moisture.[9]

  • Premixing: In a sealed container, thoroughly mix the desired amount of this compound (e.g., 0.1% w/w) with the dried polyethylene pellets.

  • Melt Blending: Set the temperature of the internal mixer to 160 °C and the rotor speed to 50 rpm.[10]

  • Add the premixed material to the mixer and blend for 10 minutes to ensure a homogenous mixture.[10]

  • Sample Preparation: Immediately after mixing, transfer the molten blend to a compression molder preheated to 160 °C and press into sheets of the desired thickness.

  • Allow the sheets to cool to room temperature before handling.

Note: For polypropylene, a processing temperature of 180-230°C is recommended.[11] For polystyrene, a temperature of around 200°C is suitable.

Solvent Casting

Solvent casting is a useful laboratory technique for preparing thin polymer films with uniformly dispersed additives.[12]

Materials and Equipment:

  • This compound powder

  • Polystyrene (pellets or powder)

  • Toluene (B28343)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and hotplate

  • Fume hood

  • Desiccator or vacuum oven

Protocol for Polystyrene:

  • Solution Preparation: In a fume hood, prepare a 10% (w/v) solution of polystyrene in toluene by dissolving the polymer with the aid of a magnetic stirrer. Gentle heating (e.g., 40-50 °C) can accelerate dissolution.

  • Dye Addition: Once the polystyrene is fully dissolved, add the desired amount of this compound (e.g., 0.1% w/w relative to the polymer) to the solution and stir until it is completely dissolved or finely dispersed.

  • Casting: Pour the polymer-dye solution into a glass petri dish, ensuring the solution spreads evenly across the surface.

  • Solvent Evaporation: Cover the petri dish loosely to allow for slow solvent evaporation in the fume hood at room temperature. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Drying: Once the film appears dry, transfer it to a desiccator or a vacuum oven at a slightly elevated temperature (e.g., 60 °C) to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the glass surface.

Masterbatch Preparation

A masterbatch is a concentrated mixture of a pigment or additive encapsulated in a carrier resin. This method is widely used in the plastics industry for clean and accurate dosing of colorants.[13]

Materials and Equipment:

  • This compound powder

  • Carrier resin (e.g., a low molecular weight polyethylene or polypropylene compatible with the final plastic)

  • Twin-screw extruder

  • High-speed mixer

  • Pelletizer

Protocol for Polypropylene Masterbatch:

  • Formulation: Determine the desired concentration of this compound in the masterbatch (e.g., 20% w/w).

  • Premixing: In a high-speed mixer, combine the this compound powder with the carrier resin pellets and any other necessary additives (e.g., dispersing aids).[11]

  • Extrusion: Feed the premix into a twin-screw extruder. The extruder temperature profile should be set to melt the carrier resin and ensure thorough mixing (e.g., 180-230°C for a PP carrier).[11]

  • Cooling and Pelletizing: The extruded molten strand is passed through a water bath for cooling and then fed into a pelletizer to produce masterbatch granules.[13]

  • Drying: Dry the masterbatch pellets to remove surface moisture.

  • Application: The prepared masterbatch can then be blended with the virgin polypropylene at a specific let-down ratio to achieve the desired final color concentration in the end product.

Quantitative Analysis and Performance Evaluation

Quantification of this compound in Plastic Matrices

This protocol describes how to determine the concentration of this compound in a plastic sample using UV-Vis spectrophotometry.

Materials and Equipment:

  • Colored plastic sample

  • Appropriate solvent (e.g., toluene for polystyrene)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration.[14]

  • Sample Preparation:

    • Accurately weigh a small piece of the colored plastic sample.

    • Dissolve the sample in a known volume of the solvent in a volumetric flask.

  • Measurement:

    • Measure the absorbance of the sample solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of this compound in the solution.

    • Calculate the weight percentage of the dye in the original plastic sample.

Leaching Study

This protocol provides a framework for assessing the potential leaching of this compound from the plastic matrix into a surrounding fluid, based on ISO 10993-12 and ISO/TS 21268-3.[15][16]

Materials and Equipment:

  • Colored plastic samples of known surface area

  • Extraction fluid (e.g., phosphate-buffered saline (PBS) for biomedical applications, or deionized water)

  • Incubator or water bath

  • UV-Vis spectrophotometer or HPLC for analysis of the leachate

Protocol:

  • Sample Preparation: Cut the colored plastic into pieces with a known surface area.

  • Immersion: Place the plastic samples in a sealed container with a specific volume of the extraction fluid (e.g., a surface area to volume ratio of 3 cm²/mL).[15]

  • Incubation: Incubate the container at a relevant temperature (e.g., 37 °C for biomedical applications) for a specified period (e.g., 24, 48, 72 hours).

  • Leachate Analysis:

    • At each time point, take an aliquot of the extraction fluid.

    • Analyze the aliquot for the presence of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Reporting: Report the amount of leached dye per unit surface area of the plastic.

Mechanical Properties Testing

The incorporation of additives can sometimes affect the mechanical properties of the host polymer. Standardized tests should be performed to quantify these effects.

Recommended ASTM Standards: [1][17][18][19]

  • Tensile Properties (ASTM D638): Measures tensile strength, elongation, and tensile modulus.

  • Flexural Properties (ASTM D790): Measures flexural strength and modulus.

  • Impact Resistance (ASTM D256 - Izod Test): Determines the material's toughness.

  • Hardness (ASTM D2240 - Durometer Hardness): Measures the material's resistance to indentation.

Procedure:

  • Prepare test specimens of both the colored and uncolored (control) plastic according to the dimensions specified in the relevant ASTM standard.

  • Conduct the mechanical tests on a sufficient number of specimens for statistical validity.

  • Compare the results of the colored plastic to the control to determine any significant changes in mechanical properties.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols.

Table 1: Incorporation Efficiency and Color Properties

Plastic MatrixIncorporation MethodTarget Dye Conc. (% w/w)Actual Dye Conc. (% w/w)Color Homogeneity (Visual)
PolyethyleneMelt Blending
PolypropyleneMasterbatch
PolystyreneSolvent Casting

Table 2: Leaching of this compound

Plastic MatrixExtraction FluidIncubation Time (h)Leached Dye (µg/cm²)
PolyethylenePBS (pH 7.4)24
48
72
PolypropyleneDeionized Water24
48
72
PolystyrenePBS (pH 7.4)24
48
72

Table 3: Effect on Mechanical Properties

Plastic MatrixPropertyUncolored (Control)Colored (with X% Dye)% Change
PolyethyleneTensile Strength (MPa)
Elongation at Break (%)
Izod Impact Strength (J/m)
PolypropyleneTensile Strength (MPa)
Elongation at Break (%)
Izod Impact Strength (J/m)
PolystyreneTensile Strength (MPa)
Elongation at Break (%)
Izod Impact Strength (J/m)

Visualization of Workflows

The following diagrams illustrate the experimental workflows described in this document.

melt_blending_workflow start Start drying Dry Polymer Pellets (e.g., PE at 60°C) start->drying premixing Premix Polymer and This compound drying->premixing melt_blending Melt Blend (e.g., 160°C, 50 rpm) premixing->melt_blending compression_molding Compression Mold into Sheets melt_blending->compression_molding cooling Cool to Room Temperature compression_molding->cooling end Colored Plastic Sheet cooling->end

Caption: Workflow for incorporating this compound via melt blending.

solvent_casting_workflow start Start dissolve_polymer Dissolve Polymer in Solvent (e.g., PS in Toluene) start->dissolve_polymer add_dye Add this compound to Solution dissolve_polymer->add_dye cast_solution Pour Solution onto Casting Surface add_dye->cast_solution evaporate_solvent Slowly Evaporate Solvent cast_solution->evaporate_solvent final_drying Final Drying (Vacuum Oven) evaporate_solvent->final_drying end Colored Polymer Film final_drying->end

Caption: Workflow for preparing colored polymer films using solvent casting.

quantitative_analysis_workflow cluster_calibration Calibration cluster_sample Sample Analysis prep_standards Prepare Standard Solutions of Known Concentration measure_standards Measure Absorbance of Standards at λmax prep_standards->measure_standards plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_standards->plot_curve calculate_conc Calculate Concentration using Calibration Curve plot_curve->calculate_conc weigh_sample Weigh Colored Plastic Sample dissolve_sample Dissolve in a Known Volume of Solvent weigh_sample->dissolve_sample measure_sample Measure Absorbance of Sample Solution dissolve_sample->measure_sample measure_sample->calculate_conc

Caption: Workflow for quantitative analysis of dye concentration in plastic.

Application in Drug Development: Fluorescent Tracking of Polymeric Drug Carriers

The incorporation of a fluorescent dye like this compound into biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can enable the fabrication of fluorescent microspheres.[4] These microspheres can encapsulate therapeutic agents and their fluorescence allows for real-time visualization of their distribution, cellular uptake, and drug release kinetics in vitro.[5] This is particularly valuable in the preclinical development of targeted drug delivery systems, where understanding the biodistribution and cellular fate of the carrier is crucial. The quinoline (B57606) moiety in this compound is a structural component found in many fluorescent dyes, suggesting its potential for use as a fluorescent marker.[20][21]

drug_delivery_application start Fabricate Drug-Loaded, Fluorescent Microspheres (e.g., PLGA + Drug + DY54) invitro_studies In Vitro Studies start->invitro_studies invivo_studies In Vivo Studies (Animal Model) start->invivo_studies cellular_uptake Cellular Uptake and Trafficking Analysis invitro_studies->cellular_uptake drug_release Real-Time Monitoring of Drug Release invitro_studies->drug_release data_analysis Data Analysis and Pharmacokinetic Modeling cellular_uptake->data_analysis drug_release->data_analysis biodistribution Imaging of Microsphere Biodistribution invivo_studies->biodistribution target_accumulation Assessment of Tumor or Target Site Accumulation biodistribution->target_accumulation target_accumulation->data_analysis

Caption: Logical workflow for using fluorescently-labeled microspheres in drug delivery research.

References

Visualizing Polymer Blend Morphology with Disperse Yellow 54: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphology of a polymer blend, which describes the spatial arrangement and distribution of its constituent polymer phases, is a critical determinant of the material's final physical and mechanical properties. Visualizing this morphology at the micro- and nanoscale is therefore essential for understanding structure-property relationships and for the rational design of new polymer materials with tailored functionalities. This is particularly crucial in fields like drug delivery, where the distribution of a drug within a polymer matrix can significantly impact its release profile.

Disperse Yellow 54, a fluorescent dye belonging to the quinophthalone class, offers a valuable tool for the visualization of polymer blend morphology. Its hydrophobic nature leads to preferential partitioning into less polar polymer phases. This differential distribution, coupled with its fluorescent properties, allows for the generation of high-contrast images of the blend's phase-separated structure using fluorescence microscopy. The solvatochromic nature of some fluorescent dyes, where their light absorption and emission properties change with the polarity of the surrounding environment, can provide further insights into the microenvironment of different polymer domains.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a fluorescent probe for the characterization of polymer blend morphology.

Principle of Operation

The use of this compound for visualizing polymer blend morphology relies on the principle of selective partitioning and fluorescence microscopy. Due to its low water solubility and predominantly non-polar structure, this compound will preferentially dissolve in the less polar phase of an immiscible polymer blend. When the stained blend is excited with an appropriate wavelength of light, the dye emits fluorescence, highlighting the domains of the polymer in which it is concentrated. This allows for the direct visualization of the phase-separated morphology, including the size, shape, and distribution of the dispersed phase within the continuous matrix.

The following diagram illustrates the general workflow for this application.

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Polymer Blend Preparation (e.g., Solvent Casting or Melt Blending) p2 Incorporation of This compound p1->p2 a1 Fluorescence Microscopy p2->a1 Stained Polymer Blend Film/Sample a2 Image Acquisition a1->a2 a3 Morphology Characterization (Domain Size, Distribution, etc.) a2->a3

Caption: Workflow for visualizing polymer blend morphology using this compound.

Photophysical Properties of this compound

PropertyValueNotes
Chemical Structure Quinophthalone derivative
Molecular Formula C₁₈H₁₁NO₃[1]
Molecular Weight 289.28 g/mol [1]
Appearance Yellow to orange powder
Solubility Insoluble in water; Soluble in ethanol, pyridine, and other organic solvents.[2]Solubility in common polymer casting solvents like toluene (B28343) and chloroform (B151607) is expected.
UV-Vis Absorption (λmax) ~400-450 nm (in solution)The exact maximum will vary depending on the solvent and polymer matrix.
Fluorescence Emission (λem) ~450-550 nm (in solution)A Stokes shift is expected, with the emission at a longer wavelength than the absorption.
Fluorescence Quantum Yield (ΦF) Not widely reported in polymersGenerally, the quantum yield of disperse dyes can be sensitive to the rigidity of the environment.
Fluorescence Lifetime (τ) Not widely reported in polymersCan be in the nanosecond range.

Experimental Protocols

Two primary methods for preparing polymer blend samples stained with this compound are detailed below: solvent casting and melt blending. The choice of method depends on the thermal stability of the polymers and the dye, as well as the desired sample morphology.

Protocol 1: Solvent Casting Method

This method is suitable for polymers that are soluble in a common solvent and for producing thin films for microscopy.

Materials:

  • Polymer A (e.g., Polystyrene - PS)

  • Polymer B (e.g., Polymethyl methacrylate (B99206) - PMMA)

  • This compound

  • Common solvent (e.g., Toluene, Chloroform)

  • Glass microscope slides or coverslips

  • Vials

  • Pipettes

  • Spin coater (optional)

  • Vacuum oven or hot plate

Procedure:

  • Stock Solution Preparation:

    • Prepare individual stock solutions of Polymer A and Polymer B in the chosen solvent (e.g., 5% w/v). Ensure complete dissolution, which may require gentle heating or stirring.

    • Prepare a stock solution of this compound in the same solvent (e.g., 0.1 mg/mL).

  • Blending and Staining:

    • In a clean vial, combine the polymer stock solutions in the desired ratio to achieve the target blend composition (e.g., 50:50 PS:PMMA).

    • Add a small volume of the this compound stock solution to the polymer blend solution. The final dye concentration should be low (e.g., 0.01-0.1% by weight relative to the total polymer mass) to avoid aggregation and self-quenching of fluorescence. Mix thoroughly.

  • Film Casting:

    • Drop Casting: Pipette a small volume of the stained polymer blend solution onto a clean glass slide or coverslip. Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent.

    • Spin Coating: For more uniform films, use a spin coater. Dispense the solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds).

  • Drying:

    • Ensure all solvent has been removed by drying the film in a vacuum oven, typically at a temperature above the glass transition temperature (Tg) of the polymers for a period to allow for phase separation to occur, followed by slow cooling to room temperature.

Workflow for Solvent Casting:

G start Start dissolve Dissolve Polymers and Dye in Solvent start->dissolve mix Mix Polymer and Dye Solutions dissolve->mix cast Cast Film on Substrate mix->cast dry Dry Film to Remove Solvent cast->dry analyze Analyze with Fluorescence Microscopy dry->analyze end End analyze->end

Caption: Experimental workflow for the solvent casting method.

Protocol 2: Melt Blending Method

This method is suitable for thermally stable polymers and mimics industrial processing conditions.

Materials:

  • Polymer A pellets/powder

  • Polymer B pellets/powder

  • This compound powder

  • Internal mixer or twin-screw extruder

  • Compression molder or hot press

  • Microtome (for preparing thin sections)

Procedure:

  • Premixing:

    • In a vial, dry-blend the polymer pellets/powders in the desired ratio.

    • Add this compound powder to the polymer blend (e.g., 0.01-0.1% by weight). Mix thoroughly to ensure a homogeneous distribution of the dye.

  • Melt Blending:

    • Set the temperature of the internal mixer or extruder above the melting or glass transition temperatures of both polymers.

    • Feed the premixed blend into the equipment and melt-blend for a sufficient time (e.g., 5-10 minutes) to ensure good dispersion.

  • Sample Preparation for Microscopy:

    • Compression Molding: Take a small amount of the melt-blended material and press it into a thin film using a compression molder at an elevated temperature and pressure. Quench the film in cold water or allow it to cool slowly, depending on the desired morphology.

    • Microtomy: For bulk samples, use a microtome to cut thin sections (a few micrometers thick) for analysis.

Workflow for Melt Blending:

G start Start premix Dry Blend Polymers and Dye Powder start->premix melt Melt Blend in Mixer/Extruder premix->melt press Compression Mold into Thin Film melt->press section Microtome Thin Section (optional) melt->section analyze Analyze with Fluorescence Microscopy press->analyze section->analyze end End analyze->end

Caption: Experimental workflow for the melt blending method.

Data Presentation and Analysis

The primary data obtained from these experiments will be fluorescence microscopy images. These images can be analyzed qualitatively and quantitatively to characterize the polymer blend morphology.

Qualitative Analysis:

  • Visual inspection of the images to identify the continuous and dispersed phases.

  • Observation of the shape and interconnectivity of the phases.

Quantitative Analysis:

  • Domain Size: Use image analysis software (e.g., ImageJ, FIJI) to measure the size of the dispersed phase domains.

  • Phase Distribution: Analyze the uniformity of the dispersion of one phase within the other.

  • Interfacial Area: More advanced analysis can be used to estimate the interfacial area between the two polymer phases.

The quantitative data should be summarized in a table for easy comparison, especially when evaluating the effects of different blend compositions or processing conditions.

Sample (Polymer A:Polymer B)Processing MethodDye Conc. (wt%)Average Domain Size (µm)Standard DeviationObservations
PS:PMMA (70:30)Solvent Cast0.052.50.8Dispersed PMMA domains in PS matrix
PS:PMMA (50:50)Solvent Cast0.05--Co-continuous morphology
PS:PMMA (70:30)Melt Blended0.051.80.5Smaller, more uniform domains than solvent cast

Logical Relationships in Data Interpretation

The interpretation of the fluorescence images requires an understanding of the relationship between the dye's properties and the polymer blend's characteristics.

G cluster_input Inputs cluster_process Process cluster_output Outputs dye Dye Properties (Hydrophobicity) partition Preferential Partitioning of Dye dye->partition polymer Polymer Blend (Phase Polarity) polymer->partition contrast Fluorescence Contrast Between Phases partition->contrast morphology Visualization of Blend Morphology contrast->morphology

Caption: Logical relationship for interpreting fluorescence microscopy data.

Conclusion

This compound is a readily available and effective fluorescent dye for visualizing the morphology of polymer blends. By following the detailed protocols for sample preparation and utilizing fluorescence microscopy, researchers can gain valuable insights into the phase structure of their materials. This information is critical for optimizing blend properties for a wide range of applications, from advanced materials to controlled drug release systems. Further characterization of the photophysical properties of this compound in specific polymer systems will enhance the quantitative analysis and interpretation of the obtained morphological data.

References

Application Notes and Protocols: Solvent Yellow 114 as a Colorant for Polystyrene (PS) and Polymethyl Methacrylate (PMMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Solvent Yellow 114 (C.I. 47020), a quinophthalone dye, as a colorant for polystyrene (PS) and polymethyl methacrylate (B99206) (PMMA). This document outlines the physical and chemical properties of the dye, methods for incorporating it into these polymers, and standardized testing protocols to evaluate the performance of the final colored articles.

Introduction

Solvent Yellow 114 is a greenish-yellow solvent dye known for its high heat stability, good lightfastness, and strong coloring power.[1][2][3][4][5][6] It is widely used in the plastics industry for coloring a variety of polymers, including polystyrene and PMMA.[1][3][4][5][7][8][9][10][11][12][13] Its solubility in organic solvents and compatibility with these thermoplastics make it a suitable choice for achieving vibrant, transparent yellow shades. This document serves as a comprehensive guide for researchers and professionals in the application of Solvent Yellow 114.

Physical and Chemical Properties of Solvent Yellow 114

A thorough understanding of the properties of Solvent Yellow 114 is crucial for its effective application. Key physical and chemical data are summarized in the table below.

PropertyValueReference
C.I. NameSolvent Yellow 114[14]
C.I. Number47020[14]
CAS Number7576-65-0, 75216-45-4[4][9][12][14][15]
Chemical ClassQuinophthalone[9]
Molecular FormulaC₁₈H₁₁NO₃
Molecular Weight289.28 g/mol [9]
AppearanceYellow powder[9][16][17]
Melting Point264-267 °C[2][14]
Density~1.44 g/cm³[12][14]
Heat ResistanceUp to 300 °C[9][12][14][18][16][17]
Light Fastness (in PS)7-8 (on Blue Wool Scale)[4][9][12][19][16][17]

Application in Polystyrene (PS) and PMMA

Solvent Yellow 114 is highly suitable for coloring both polystyrene and PMMA.[7][9][10][11] It offers good compatibility and is recommended for achieving transparent yellow shades. The recommended dosage can vary depending on the desired color depth and the thickness of the final part.

PolymerRecommended UseTypical Dosage (Transparent)
Polystyrene (PS)Yes0.03% - 0.05%
Polymethyl Methacrylate (PMMA)YesNot specified, start with 0.03%

Note: The optimal concentration should be determined experimentally for each specific application.

Experimental Protocols

The following protocols provide a framework for incorporating Solvent Yellow 114 into PS and PMMA and for testing the properties of the resulting colored polymers.

Sample Preparation

Two common methods for incorporating solvent dyes into thermoplastics are melt compounding and solvent casting.

This is the most common industrial method for coloring thermoplastics.

Objective: To homogeneously disperse Solvent Yellow 114 into the polymer matrix via a melt extrusion process to produce colored pellets for subsequent molding.

Equipment and Materials:

  • Polystyrene (general purpose, GPPS) or PMMA pellets (pre-dried)

  • Solvent Yellow 114 powder

  • Twin-screw extruder with a gravimetric feeder

  • Water bath for cooling the extruded strand

  • Pelletizer

  • Injection molding machine or compression molder

Procedure:

  • Pre-drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent processing defects.

  • Pre-mixing: In a sealed container, create a physical blend of the polymer pellets and Solvent Yellow 114 powder at the desired concentration (e.g., 0.05% w/w). Tumble blend for at least 15 minutes to ensure a uniform distribution.

  • Extrusion:

    • Set the temperature profile of the extruder suitable for the polymer being processed.

    • Feed the pre-mixed blend into the extruder hopper using a gravimetric feeder.

    • The molten, colored polymer will be extruded as a strand.

  • Cooling and Pelletizing:

    • Pass the extruded strand through a water bath to cool and solidify.

    • Feed the cooled strand into a pelletizer to produce colored polymer pellets.

  • Specimen Molding:

    • Use an injection molding machine or a compression molder to produce test specimens (e.g., plaques, bars) from the colored pellets. Set the molding parameters according to the polymer's processing guidelines.

This method is suitable for preparing thin, colored polymer films in a laboratory setting.

Objective: To dissolve PMMA and Solvent Yellow 114 in a common solvent and then cast a film with a uniform color.

Equipment and Materials:

  • PMMA powder or pellets

  • Solvent Yellow 114 powder

  • A suitable solvent (e.g., dichloromethane, toluene, or a mixture thereof)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Flat, level glass substrate

  • Film applicator (doctor blade)

  • Fume hood

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In a fume hood, dissolve the PMMA in the chosen solvent in a beaker with magnetic stirring. The concentration will depend on the desired film thickness and solution viscosity.

    • Once the polymer is fully dissolved, add the desired amount of Solvent Yellow 114 and continue stirring until a homogeneous colored solution is obtained.

  • Film Casting:

    • Place the clean, level glass substrate in the fume hood.

    • Pour a controlled amount of the colored polymer solution onto one end of the substrate.

    • Use a film applicator (doctor blade) set to a specific height to draw down the solution across the substrate, creating a film of uniform thickness.

  • Drying:

    • Allow the solvent to evaporate from the cast film in the fume hood at ambient temperature. This may take several hours.

    • Once the film is solid to the touch, transfer it to a vacuum oven and dry at a slightly elevated temperature (e.g., 60-80°C) under vacuum to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried, colored film from the glass substrate.

Performance Testing Protocols

The following protocols describe methods for evaluating the key performance attributes of colored PS and PMMA.

Objective: To evaluate the color stability of the colored polymer when exposed to elevated temperatures, simulating processing conditions.

Standard Reference: Based on ASTM D2244 for color difference calculation.

Equipment and Materials:

  • Colored polymer specimens

  • Uncolored polymer specimens (control)

  • Forced-air convection oven

  • Spectrophotometer or colorimeter

Procedure:

  • Initial Color Measurement: Measure the initial CIELAB color coordinates (L, a, b*) of the colored specimens using a spectrophotometer.

  • Heat Exposure:

    • Place the colored specimens in a preheated oven at a specified temperature (e.g., 280°C for PS, 300°C for PC as a reference for high-temperature plastics) for a defined period (e.g., 15, 30, 60 minutes).

  • Final Color Measurement:

    • Remove the specimens from the oven and allow them to cool to room temperature.

    • Measure the final CIELAB color coordinates of the heat-exposed specimens.

  • Data Analysis:

    • Calculate the color difference (ΔEab) between the initial and final measurements using the formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb*)²]

    • A higher ΔE*ab value indicates lower heat stability.

Objective: To assess the resistance of the colored polymer to color fading upon exposure to artificial light, simulating sunlight.

Standard Reference: ISO 105-B02 or ASTM G155.

Equipment and Materials:

  • Colored polymer specimens

  • Xenon arc weathering apparatus

  • Blue Wool standards (for ISO 105-B02)

  • Spectrophotometer or colorimeter

Procedure:

  • Initial Color Measurement: Measure the initial CIELAB color coordinates (L, a, b*) of the colored specimens.

  • Accelerated Weathering:

    • Mount the specimens in the xenon arc apparatus.

    • Expose the specimens to a specified cycle of light, temperature, and humidity as defined in the chosen standard (e.g., continuous light with a specific irradiance, black panel temperature, and relative humidity).

    • The duration of the exposure should be defined (e.g., 100, 200, 500 hours).

  • Final Color Measurement:

    • After the exposure period, remove the specimens and measure their final CIELAB color coordinates.

  • Data Analysis:

    • Calculate the color difference (ΔE*ab) between the initial and final measurements.

    • Alternatively, for ISO 105-B02, compare the fading of the specimen to the fading of the Blue Wool standards to assign a lightfastness rating from 1 (poor) to 8 (excellent).

Objective: To determine the tendency of the colorant to migrate from the plastic to a contacting surface.

Standard Reference: Based on principles from ASTM D279.

Equipment and Materials:

  • Colored polymer specimens

  • White, uncolored polymer plaques (of the same or a different polymer)

  • Oven

  • Weight (to ensure contact)

  • Spectrophotometer or colorimeter

Procedure:

  • Assembly: Place a colored specimen in direct contact with a white plaque.

  • Incubation: Place the assembly in an oven at an elevated temperature (e.g., 80°C) for a specified time (e.g., 24 hours) with a weight on top to ensure firm contact.

  • Evaluation:

    • After cooling, separate the plaques and visually inspect the white plaque for any color transfer.

    • For a quantitative assessment, measure the color of the white plaque before and after the test using a spectrophotometer and calculate the color difference (ΔE*ab). A significant color change indicates migration.

Visualizations

Chemical_Structure cluster_quinoline Quinoline Ring cluster_indandione Indandione Group a b

Caption: Chemical Structure of Solvent Yellow 114.

Melt_Compounding_Workflow start Start: Polymer Pellets & Dye Powder predry 1. Pre-dry Polymer start->predry premix 2. Pre-mix Polymer and Dye predry->premix extrude 3. Melt Extrusion premix->extrude cool 4. Cool Strand in Water Bath extrude->cool pelletize 5. Pelletize cool->pelletize mold 6. Injection/Compression Molding pelletize->mold end End: Colored Plastic Part mold->end

Caption: Melt Compounding Experimental Workflow.

Lightfastness_Testing_Logic initial_color Measure Initial Color (Lab*) xenon_arc Expose in Xenon Arc (ASTM G155 / ISO 4892-2) initial_color->xenon_arc final_color Measure Final Color (Lab) xenon_arc->final_color calculate_deltaE Calculate ΔEab final_color->calculate_deltaE

Caption: Lightfastness Testing Logical Flow.

Summary of Performance Data

The following tables summarize the expected performance of Solvent Yellow 114 in polystyrene and PMMA based on available data. It is recommended that users perform their own testing using the protocols outlined above to generate precise data for their specific formulations and processing conditions.

Table 1: Heat Stability of Solvent Yellow 114 in Polystyrene

Exposure Time (minutes)Exposure Temperature (°C)ΔE*ab (Color Difference)
15300User to determine
30300User to determine
60300User to determine

Table 2: Lightfastness of Solvent Yellow 114 in Polystyrene (Example Conditions)

Exposure Duration (hours)StandardLightfastness Rating (Blue Wool Scale)ΔE*ab (Color Difference)
500ISO 105-B027-8User to determine
1000ASTM G155-User to determine

Table 3: Migration Resistance of Solvent Yellow 114 from Polystyrene

Contact MaterialTest Temperature (°C)Test Duration (hours)Observation/ΔE*ab of White Plaque
White Polystyrene8024User to determine
White ABS8024User to determine

Safety and Handling

Solvent Yellow 114 should be handled in accordance with good laboratory practices. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer

The information provided in these application notes is intended for guidance only. The processing conditions and test results may vary depending on the specific grade of polymer, equipment used, and other experimental variables. It is the responsibility of the user to determine the suitability of Solvent Yellow 114 for their particular application through their own testing.

References

Application Notes and Protocols for Staining Synthetic Fibers with Disperse Yellow 54 for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 is a non-ionic dye belonging to the quinoline (B57606) class, primarily utilized in the textile industry for coloring hydrophobic synthetic fibers such as polyester, nylon, and acetate.[1][2] Its low water solubility and ability to penetrate the polymer structure of these fibers at elevated temperatures make it an effective colorant.[2] These same properties can be leveraged for the microscopic visualization of synthetic fibers in research and quality control applications. This document provides a detailed protocol for staining synthetic fibers with this compound for subsequent analysis by light and potentially fluorescence microscopy.

Disperse dyes, like this compound, function by migrating from a fine aqueous dispersion into the amorphous regions of the synthetic fibers. This process is facilitated by heat, which increases the kinetic energy of the dye molecules and swells the fiber structure, allowing for the diffusion and entrapment of the dye within the polymer matrix. Some disperse dyes also exhibit fluorescent properties, offering an additional mode of visualization.[3][4]

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
C.I. Name This compound, C.I. 47020
CAS Number 12223-85-7
Molecular Formula C₁₈H₁₁NO₃
Molecular Weight 289.28 g/mol
Appearance Yellow to orange powder
Solubility Insoluble in water; Soluble in ethanol (B145695), acetone (B3395972), and pyridine.[2][5]
Melting Point Approximately 265 °C

Experimental Protocols

This section outlines the necessary steps for preparing synthetic fibers, the staining solution, and the staining procedure for microscopic examination.

Materials
  • This compound powder

  • Synthetic fibers (e.g., polyester, nylon, acetate)

  • Ethanol or acetone (reagent grade)

  • Distilled or deionized water

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol, commercial mounting media with a refractive index close to that of the fiber)

  • Beakers and graduated cylinders

  • Hot plate or water bath

  • Forceps

  • Micro-pipettes

Staining Solution Preparation (0.1% w/v)
  • Weigh 100 mg of this compound powder and place it in a 100 mL beaker.

  • Add a small volume of ethanol or acetone (e.g., 5-10 mL) to the beaker to form a paste. Disperse dyes are poorly soluble in water but show better solubility in organic solvents.[2][5]

  • Gently triturate the powder with a glass rod to ensure it is fully wetted and to break up any clumps.

  • Slowly add distilled water to the paste while stirring continuously until a total volume of 100 mL is reached.

  • Heat the solution to approximately 60-70°C on a hot plate or in a water bath while stirring to aid in the dispersion of the dye. Caution: If using a flammable solvent like ethanol or acetone, use a water bath for heating and ensure adequate ventilation.

  • Allow the solution to cool to room temperature before use. The solution should be a fine, stable dispersion.

Fiber Staining Protocol

The following table provides a detailed protocol for staining synthetic fibers with this compound.

StepProcedureParametersNotes
1. Fiber Preparation Isolate single fibers from the source material. If necessary, clean the fibers with a mild detergent and rinse thoroughly with distilled water to remove any surface contaminants.N/AEnsure fibers are fully dried before staining.
2. Staining Immerse the individual fibers in the 0.1% this compound staining solution in a small beaker or watch glass.Temperature: 70-80°CTime: 15-30 minutesThe elevated temperature is crucial for the dye to penetrate the fiber structure. The optimal time may vary depending on the fiber type and thickness.
3. Rinsing Using forceps, carefully remove the fibers from the staining solution and rinse them thoroughly with distilled water to remove any excess dye from the fiber surface.N/AA gentle stream of water is recommended to avoid damaging the fibers.
4. Mounting Place a drop of mounting medium onto a clean microscope slide. Transfer the stained and rinsed fiber into the drop of mounting medium.Mounting Medium RI: ~1.54 - 1.72 (for polyester)The refractive index (RI) of the mounting medium should be close to that of the fiber to ensure good transparency and image quality. Polyester fibers have an RI of approximately 1.54 perpendicular to the length and 1.72 parallel to the length.[6][7]
5. Coverslipping Gently lower a coverslip over the fiber, avoiding the introduction of air bubbles.N/AThe stained fiber is now ready for microscopic observation.

Microscopy and Visualization

Bright-field Microscopy

Stained fibers can be readily visualized using a standard bright-field microscope. The dye will impart a yellow to orange color to the fibers, allowing for the observation of their morphology, diameter, and any surface characteristics.

Fluorescence Microscopy

To determine the optimal settings for fluorescence microscopy:

  • Examine the stained fiber under a fluorescence microscope equipped with standard filter sets (e.g., DAPI, FITC, TRITC).

  • Systematically test different excitation wavelengths to identify the range that produces the strongest emission signal.

  • Observe the corresponding emission spectrum to determine the peak emission wavelength.

This empirical approach will allow for the optimization of imaging parameters for the best signal-to-noise ratio.

Logical Workflow and Diagrams

The overall workflow for staining synthetic fibers with this compound for microscopy is depicted in the following diagram.

Staining_Workflow cluster_prep Preparation cluster_staining Staining & Mounting cluster_analysis Analysis A Prepare 0.1% this compound Staining Solution C Immerse Fibers in Staining Solution at 70-80°C A->C B Isolate and Clean Synthetic Fibers B->C D Rinse Stained Fibers with Distilled Water C->D E Mount Fibers on Microscope Slide D->E F Bright-field Microscopy E->F G Fluorescence Microscopy E->G Dye_Fiber_Interaction cluster_environment Aqueous Environment cluster_fiber Synthetic Fiber DyeDispersion This compound (Aqueous Dispersion) FiberSurface Fiber Surface DyeDispersion->FiberSurface Adsorption FiberMatrix Polymer Matrix (Amorphous Regions) FiberSurface->FiberMatrix Diffusion Heat Heat (70-80°C) Heat->FiberMatrix Swells Fiber Increases Dye Motility

References

Application Notes and Protocols for Studying Dye Diffusion in Polymers using Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 54 is a fluorescent organic dye well-suited for investigating diffusion processes in polymeric systems. Its relatively small molecular size, hydrophobicity, and fluorescent properties make it an excellent probe for tracking mass transport within polymer matrices. Understanding the diffusion of small molecules in polymers is critical for a wide range of applications, including the development of controlled-release drug delivery systems, the design of high-performance membranes, and the optimization of dyeing processes for textiles.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound to study dye diffusion in polymers. It covers the preparation of dye-doped polymer films, methodologies for measuring diffusion coefficients, and data presentation guidelines.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting diffusion experiments.

PropertyValueReference
Chemical Name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione[2]
CAS Number 12223-85-7[2]
Molecular Formula C₁₈H₁₁NO₃[2]
Molecular Weight 289.29 g/mol [2]
Appearance Yellow to brown powder[3]
UV-Vis Absorption Max (λmax) ~376 nm (in aqueous solution, pH 11-11.3)[4]
Fluorescence Emission Expected in the range of 500-560 nm[5]
Solubility Soluble in ethanol, pyridine, and sulfolane; sparingly soluble in water.[3]

Experimental Protocols

I. Preparation of Dye-Doped Polymer Films

The first step in any diffusion study is the preparation of a uniform, dye-containing polymer film. The two most common methods for this are spin coating and solvent casting.

A. Spin Coating Protocol

Spin coating is ideal for producing thin, uniform films on flat substrates.

Materials and Equipment:

  • This compound

  • Polymer of interest (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA))

  • Suitable solvent (e.g., toluene, chloroform, propylene (B89431) glycol methyl ether acetate)

  • Spin coater

  • Glass or silicon substrates

  • Syringes and microfilters (0.2 µm)

  • Hotplate or vacuum oven

Protocol:

  • Solution Preparation:

    • Dissolve the polymer in the chosen solvent to achieve the desired concentration (typically 1-10 wt%). The exact concentration will depend on the polymer's molecular weight and the desired film thickness.

    • Prepare a stock solution of this compound in the same solvent.

    • Add a specific volume of the dye stock solution to the polymer solution to obtain the desired final dye concentration (e.g., 0.1-1 wt% relative to the polymer).

    • Stir the mixture until the dye is fully dissolved and the solution is homogeneous.

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating in a sequence of detergent, deionized water, and isopropanol.

    • Dry the substrates with a stream of nitrogen or in an oven.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck.

    • Using a syringe with a microfilter, dispense a small amount of the dye-polymer solution onto the center of the substrate.

    • Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is inversely proportional to the square root of the spin speed.

    • The spinning process should be carried out in a clean environment to avoid particulate contamination.

  • Drying:

    • Transfer the coated substrate to a hotplate or into a vacuum oven to remove residual solvent. The drying temperature should be below the glass transition temperature (Tg) of the polymer to prevent film deformation. A typical drying condition is 60-80°C for several hours.

B. Solvent Casting Protocol

Solvent casting is a simpler method suitable for producing thicker films or when a spin coater is unavailable.

Materials and Equipment:

  • This compound

  • Polymer of interest

  • Suitable solvent

  • Glass petri dish or a flat, level surface

  • Beakers and stir bars

  • Controlled environment for solvent evaporation (e.g., a fume hood with adjustable sash)

Protocol:

  • Solution Preparation:

    • Follow the same procedure as for spin coating to prepare the dye-polymer solution.

  • Casting:

    • Pour the solution into a clean, level glass petri dish. The volume of the solution will determine the final film thickness.

    • Cover the petri dish with a lid that has small openings to allow for slow and controlled solvent evaporation. This prevents the formation of a skin on the surface and ensures a more uniform film.

  • Drying:

    • Allow the solvent to evaporate slowly in a fume hood at room temperature. This may take several hours to days depending on the solvent's boiling point and the film's thickness.

    • Once the film is solid, it can be further dried in a vacuum oven at a temperature below the polymer's Tg to remove any remaining solvent.

  • Film Removal:

    • Carefully peel the dried film from the petri dish.

Diagram of Film Preparation Workflow:

Film_Preparation_Workflow cluster_solution Solution Preparation cluster_spin Spin Coating cluster_cast Solvent Casting A Dissolve Polymer in Solvent C Mix Polymer and Dye Solutions A->C B Prepare Dye Stock Solution B->C D Clean Substrate C->D Spin Coating Path G Pour Solution into Mold C->G Solvent Casting Path E Dispense Solution D->E F Spin at High Speed E->F I Dry Film (Hotplate/Oven) F->I H Slow Solvent Evaporation G->H H->I J Final Dye-Doped Polymer Film I->J

Caption: Workflow for preparing dye-doped polymer films.

II. Measurement of Dye Diffusion

A. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful microscopy technique for measuring the mobility of fluorescent molecules in a localized area.

Principle: A high-intensity laser beam is used to photobleach the fluorescent molecules (this compound) in a small region of interest (ROI) within the polymer film. The subsequent recovery of fluorescence in the bleached area, due to the diffusion of unbleached molecules from the surroundings, is monitored over time. The rate of this recovery is directly related to the diffusion coefficient of the dye.

Equipment:

  • Confocal laser scanning microscope (CLSM) equipped with a high-power laser for bleaching and a sensitive detector.

  • Objective lens with appropriate magnification and numerical aperture.

  • Environmental chamber to control temperature (optional but recommended).

Protocol:

  • Sample Preparation:

    • Mount the dye-doped polymer film on a microscope slide.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select an appropriate laser line for excitation of this compound (based on its absorption spectrum, likely around 405 nm or 458 nm, though empirical optimization is necessary).

    • Set the emission detection window to capture the fluorescence of this compound (expected around 500-560 nm).

  • FRAP Experiment:

    • Pre-bleach Imaging: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity.

    • Photobleaching: Irradiate the ROI with a short burst of high-intensity laser light to bleach the dye molecules.

    • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging. The time interval and duration of the acquisition will depend on the expected diffusion rate.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the bleached ROI for each image in the time series.

    • Correct for photobleaching that occurs during post-bleach imaging by measuring the intensity in a non-bleached region of the sample.

    • Normalize the fluorescence recovery curve.

    • Fit the normalized recovery curve to a mathematical model of diffusion to extract the diffusion coefficient (D).

Diagram of FRAP Experimental Workflow:

FRAP_Workflow A Prepare Dye-Doped Polymer Film B Mount on Microscope Stage A->B C Pre-Bleach Imaging (Low Laser Power) B->C D Photobleach ROI (High Laser Power) C->D E Post-Bleach Imaging (Time-Lapse, Low Laser Power) D->E F Measure Fluorescence Intensity vs. Time E->F G Normalize Recovery Curve F->G H Fit to Diffusion Model G->H I Calculate Diffusion Coefficient (D) H->I Sorption_Desorption_Workflow cluster_sorption Sorption cluster_desorption Desorption A Immerse Polymer Film in Dye Solution B Monitor Dye Concentration in Solution Over Time A->B C Calculate Dye Uptake by Film B->C G Plot Dye Uptake/Release vs. sqrt(time) C->G D Place Dye-Saturated Film in Pure Solvent E Monitor Dye Concentration in Solvent Over Time D->E F Calculate Dye Release from Film E->F F->G H Determine Slope of Linear Region G->H I Calculate Diffusion Coefficient (D) H->I

References

Application Notes and Protocols: Disperse Yellow 54 in the Formulation of Colored Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of dyes into polymeric microspheres is a critical technique for a variety of applications, including biomedical imaging, diagnostics, and as tracers in drug delivery systems. Disperse Yellow 54, a hydrophobic dye known for its vibrant color and stability, presents as a suitable candidate for coloring biodegradable and biocompatible microspheres. These colored microspheres can serve as visual markers to track the location and biodistribution of drug delivery vehicles. This document provides detailed protocols for the formulation of this compound-loaded microspheres using the oil-in-water (o/w) single emulsion solvent evaporation technique, along with methods for their characterization.

Materials and Methods

Materials
  • Poly(D,L-lactide-co-glycolide) (PLGA) (50:50, inherent viscosity ~0.6 dL/g)

  • This compound (C.I. 47020)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) (Mw 30,000–70,000, 87–90% hydrolyzed)

  • Deionized water

  • Acetone (B3395972)

Equipment
  • Magnetic stirrer with stir bar

  • Homogenizer (optional, for smaller particle sizes)

  • Centrifuge

  • Freeze-dryer or vacuum oven

  • Scanning Electron Microscope (SEM)

  • UV-Vis Spectrophotometer

  • Particle size analyzer

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method for fabricating colored microspheres.[1][2]

  • Organic Phase Preparation:

    • Dissolve 200 mg of PLGA in 4 mL of dichloromethane (DCM) in a glass vial.

    • Add 10 mg of this compound to the PLGA solution.

    • Vortex or sonicate the mixture until the dye is fully dissolved or homogeneously dispersed, resulting in a clear, yellow organic phase.

  • Aqueous Phase Preparation:

    • Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat gently and stir until the PVA is completely dissolved. Allow the solution to cool to room temperature.

  • Emulsification:

    • Add the organic phase to 40 mL of the 1% PVA solution.

    • Immediately emulsify the mixture by stirring with a magnetic stirrer at 500-1000 rpm for 2-4 hours at room temperature. For smaller and more uniform microspheres, a high-speed homogenizer can be used for 1-2 minutes prior to magnetic stirring.

  • Solvent Evaporation:

    • Leave the emulsion under continuous stirring in a fume hood for at least 4 hours, or until the DCM has completely evaporated. This will lead to the hardening of the microspheres.

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by centrifugation at 5000 rpm for 10 minutes.

    • Discard the supernatant and resuspend the microspheres in deionized water.

    • Wash the microspheres three times by repeated centrifugation and resuspension in deionized water to remove residual PVA and unencapsulated dye.

  • Drying:

    • Freeze the washed microspheres at -80°C and then lyophilize for 24-48 hours to obtain a dry, free-flowing yellow powder. Alternatively, the microspheres can be dried in a vacuum oven at room temperature.

Protocol 2: Characterization of this compound Microspheres

1. Morphological Analysis (Scanning Electron Microscopy - SEM)

  • Mount a small amount of the dried microspheres onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to ensure conductivity.

  • Observe the microspheres under the SEM to assess their size, shape, and surface morphology.[1]

2. Particle Size Distribution

  • Suspend a small quantity of the microspheres in deionized water containing a surfactant (e.g., 0.1% Tween 80) to prevent aggregation.

  • Analyze the suspension using a laser diffraction particle size analyzer to determine the mean particle size and size distribution.[3]

3. Determination of Dye Loading and Encapsulation Efficiency

  • Accurately weigh 10 mg of the dried this compound-loaded microspheres.

  • Dissolve the microspheres in 2 mL of a suitable solvent like acetone to release the encapsulated dye.

  • Add 8 mL of a solvent in which the dye is soluble but the polymer is not (e.g., a specific ratio of acetone and water) to precipitate the PLGA.

  • Centrifuge the mixture to pellet the polymer.

  • Measure the absorbance of the supernatant containing the extracted dye using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound.

  • Calculate the concentration of the dye using a pre-established standard curve of this compound in the same solvent mixture.

  • Calculate the Dye Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • Dye Loading (%) = (Mass of dye in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual dye loading / Theoretical dye loading) x 100

    Where, Theoretical dye loading = (Mass of dye used in formulation / Total mass of polymer and dye used in formulation) x 100.[4]

4. In Vitro Dye Release Study

  • Disperse a known amount of dye-loaded microspheres (e.g., 20 mg) in a known volume of release medium (e.g., 10 mL of phosphate-buffered saline, pH 7.4) in a sealed tube.

  • Incubate the tubes in a shaking water bath at 37°C.

  • At predetermined time intervals, centrifuge the tubes, collect a sample of the supernatant, and replace it with an equal volume of fresh release medium.

  • Analyze the amount of this compound released into the supernatant using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of dye released versus time.[5]

Data Presentation

The following tables provide representative data that can be expected from the characterization of dye-loaded microspheres. The values are illustrative and will vary depending on the specific formulation parameters.

Table 1: Formulation Parameters and Physical Characteristics of this compound-Loaded PLGA Microspheres

Formulation CodePolymer (mg)Dye (mg)Stirring Speed (rpm)Mean Particle Size (µm) ± SD
DY54-MS-01200550085.3 ± 12.1
DY54-MS-022001050092.7 ± 15.4
DY54-MS-0320010100045.1 ± 8.9
DY54-MS-0420020100051.6 ± 10.2

Table 2: Dye Loading, Encapsulation Efficiency, and Release Characteristics

Formulation CodeTheoretical Dye Loading (%)Actual Dye Loading (%) ± SDEncapsulation Efficiency (%) ± SDCumulative Release at 24h (%)
DY54-MS-012.441.98 ± 0.1581.1 ± 6.215.7
DY54-MS-024.763.85 ± 0.2180.9 ± 4.418.2
DY54-MS-034.763.52 ± 0.1873.9 ± 3.825.4
DY54-MS-049.096.91 ± 0.3376.0 ± 3.628.9

Visualizations

experimental_workflow cluster_prep Microsphere Preparation cluster_char Characterization prep1 Dissolve PLGA & this compound in Dichloromethane (Organic Phase) prep3 Emulsify Organic Phase in Aqueous Phase (o/w) prep1->prep3 prep2 Prepare 1% PVA Solution (Aqueous Phase) prep2->prep3 prep4 Solvent Evaporation (Hardening of Microspheres) prep3->prep4 prep5 Wash & Centrifuge (3 times with DI Water) prep4->prep5 prep6 Freeze-Drying prep5->prep6 char1 Morphology & Size (SEM) prep6->char1 Colored Microspheres char2 Particle Size Distribution prep6->char2 Colored Microspheres char3 Dye Loading & Encapsulation Efficiency (UV-Vis Spectrophotometry) prep6->char3 Colored Microspheres char4 In Vitro Dye Release Study prep6->char4 Colored Microspheres

Caption: Workflow for the preparation and characterization of this compound-loaded microspheres.

logical_relationship cluster_params Formulation Parameters cluster_props Microsphere Properties p1 Polymer Concentration prop1 Particle Size p1->prop1 prop2 Encapsulation Efficiency p1->prop2 prop4 Surface Morphology p1->prop4 p2 Dye Concentration p2->prop2 prop3 Dye Release Rate p2->prop3 p3 Stirring Speed p3->prop1 p3->prop4 p4 Surfactant Concentration p4->prop1 p4->prop4

Caption: Relationship between formulation parameters and resulting microsphere properties.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful formulation and characterization of this compound-loaded polymeric microspheres. The oil-in-water single emulsion solvent evaporation method is a robust and widely used technique for encapsulating hydrophobic agents like this compound within biodegradable polymers such as PLGA.[1][2] By carefully controlling the formulation parameters, it is possible to produce colored microspheres with desired characteristics in terms of size, dye loading, and release profile. These colored microspheres have significant potential for use as visual tracers in various biomedical and pharmaceutical research applications.

References

Application Notes: Disperse Yellow 54 as a Potential Tracer in Fluid Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Yellow 54, a quinophthalone dye, presents several characteristics that suggest its potential as a fluorescent tracer for qualitative and quantitative flow visualization techniques in fluid dynamics, such as Laser-Induced Fluorescence (LIF) and Particle Image Velocimetry (PIV).[1] Its primary application to date has been in the textile industry for dyeing polyester (B1180765) fibers.[2][3][4][5]

Principle of Operation

In fluid dynamics experiments, a fluorescent tracer is introduced into a flow, and a light source, typically a laser, is used to excite the dye molecules. The excited molecules then emit light at a longer wavelength (fluorescence), which is captured by a detector. The intensity of the fluoresced light can be correlated to various flow properties, such as concentration, temperature, and velocity. For this to be effective, the tracer should be chemically inert, have high fluorescence quantum yield, be soluble in the working fluid, and exhibit good photostability. While this compound is noted to be insoluble in water, it is soluble in some organic solvents like ethanol (B145695), which are used in certain fluid dynamics studies.[2]

Potential Applications
  • Flow Visualization: Tracing streamlines, identifying flow separation and reattachment points, and visualizing vortex structures.

  • Concentration Measurements: In mixing studies, the fluorescence intensity can be directly related to the concentration of the tracer.

  • Temperature Measurements: Some fluorescent dyes exhibit temperature-dependent fluorescence. The potential for this compound to be used in laser-induced thermometry would require experimental characterization.

  • Two-Phase Flow Studies: Investigating the dynamics of liquid-liquid or gas-liquid interfaces.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below. These properties are primarily documented for its application as a textile dye but are relevant for its potential use as a fluid dynamics tracer.

PropertyValueReferences
Chemical Name 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione[6]
C.I. Name This compound[2]
CAS Number 12223-85-7[2][7][8][9]
Molecular Formula C18H11NO3[2][7][9][10][11]
Molecular Weight 289.28 g/mol [2][10]
Appearance Yellow powder/grain[2][4][10]
Melting Point 265 °C[3][11]
Boiling Point 502 °C at 760 mmHg[3][6][7][9][11]
Solubility Insoluble in water; Soluble in strong sulfuric acid, pyridine (B92270) (when heated), sulfolane, and ethanol.[2]
Water Solubility 28.93 µg/L (at 25 °C)[3]

Experimental Protocols

The following are generalized protocols for using a fluorescent dye like this compound in Laser-Induced Fluorescence (LIF) for concentration measurement. These protocols are hypothetical and would require optimization and validation for this compound.

Protocol 1: Preparation of Tracer Stock Solution
  • Solvent Selection: Based on its known solubility, select a suitable solvent for your fluid dynamics experiment (e.g., ethanol).[2] Ensure the chosen solvent is compatible with your experimental apparatus.

  • Dissolution: Prepare a concentrated stock solution of this compound in the chosen solvent. For example, dissolve 10 mg of this compound powder in 100 mL of ethanol to create a 100 mg/L stock solution.

  • Sonication: To ensure complete dissolution, sonicate the solution for 15-20 minutes.

  • Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles that could interfere with laser-based measurements.

  • Storage: Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation.

Protocol 2: Laser-Induced Fluorescence (LIF) for Concentration Measurement
  • Experimental Setup:

    • A fluidic channel or vessel transparent to the excitation and emission wavelengths.

    • An excitation light source, such as a continuous wave (CW) or pulsed laser. The laser wavelength should be chosen to overlap with the absorption spectrum of this compound.

    • Optics to shape the laser beam into a sheet or a focused point, depending on the measurement requirements.

    • A sensitive camera (e.g., CCD or sCMOS) with an appropriate optical filter to block the scattered laser light and transmit the fluorescence emission.

    • A data acquisition and processing system.

  • Procedure:

    • Introduce the working fluid (e.g., ethanol) into the experimental setup.

    • Inject a known concentration of the this compound tracer solution into the flow.

    • Illuminate the region of interest with the laser sheet.

    • Capture the fluorescence signal using the camera. The exposure time should be optimized to maximize the signal-to-noise ratio without saturating the detector.

    • Acquire a series of images to analyze the temporal evolution of the tracer concentration.

  • Data Analysis:

    • Correct the raw fluorescence images for background noise and non-uniformities in the laser sheet intensity.

    • Assuming a linear relationship between fluorescence intensity and concentration (which needs to be verified experimentally), create a calibration curve by measuring the fluorescence intensity of several known concentrations of this compound.

    • Use the calibration curve to convert the fluorescence intensity maps into quantitative concentration maps.

Visualizations

Experimental_Workflow_LIF cluster_prep Solution Preparation cluster_exp LIF Experiment A Weigh DY54 B Dissolve in Solvent A->B C Sonicate B->C D Filter C->D E Inject Tracer D->E Introduce to Flow F Laser Excitation E->F G Image Acquisition F->G H Data Processing G->H I Concentration Map H->I Quantitative Results

Caption: Workflow for concentration measurement using this compound in a Laser-Induced Fluorescence experiment.

LIF_Principle cluster_molecule DY54 Molecule G Ground State E Excited State G->E Absorption Fluorescence Fluorescence Emission G->Fluorescence E->G Emission Laser Laser Excitation Laser->G

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 54 (C.I. 47020; CAS No. 12223-85-7) is a quinophthalone dye used for dyeing polyester (B1180765) fibers.[1] Its chemical structure is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione.[2] The purity of this dye is critical for ensuring consistent color quality and meeting regulatory standards. The primary synthesis route involves the condensation of 2-Methylquinolin-3-ol and Phthalic anhydride.[3][4] Potential impurities may include unreacted starting materials and by-products of the synthesis process.[5] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound.

Principle

This method utilizes reversed-phase HPLC with a C18 column to separate this compound from its potential impurities. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with a formic acid modifier to ensure good peak shape. Detection is performed using a UV-Vis detector, set at the maximum absorbance wavelength (λmax) of the dye, which is determined to be approximately 420 nm. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Formic acid (analytical grade), this compound reference standard and sample batches for testing.

  • Solvent for Sample Preparation: Acetonitrile.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Ultrapure Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 60% B, 2-15 min: 60-95% B, 15-20 min: 95% B, 20.1-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis at 420 nm (Note: Confirm λmax with PDA detector)
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in approximately 70 mL of acetonitrile, using sonication if necessary.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Sample Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation and Analysis

The purity of the this compound sample is determined by the area percent method. The percentage of the main peak area relative to the total area of all peaks in the chromatogram is calculated.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Results Table

The following table shows example data for a reference standard and a sample batch.

Sample IDRetention Time (min)Peak Area (mAU*s)Area %Purity (%)
Reference Standard
Impurity 13.521500.15
This compound 8.75 99500 99.50 99.50
Impurity 212.103500.35
Sample Batch A
Impurity 13.514500.46
This compound 8.76 97800 98.79 98.79
Impurity 212.097400.75

Method Validation

This method is a starting point and should be validated by the user to ensure it is suitable for their specific instrumentation and samples. Validation parameters should include specificity, linearity, precision, accuracy, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (10 mg in 100 mL Acetonitrile) inject Inject 10 µL of Standard/Sample prep_standard->inject prep_sample Prepare Sample Solution (10 mg in 100 mL Acetonitrile) filter_sample Filter Sample Solution (0.45 µm Syringe Filter) prep_sample->filter_sample filter_sample->inject hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->inject run Run Gradient Program (25 min) Detect at 420 nm inject->run acquire Acquire Chromatogram run->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Disperse Yellow 54 in Non-Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dye Disperse Yellow 54 in non-aqueous solvent systems.

Troubleshooting Guide

Unexpected aggregation and precipitation are common challenges when working with dyes in non-aqueous media. This guide addresses specific issues you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Immediate precipitation upon adding this compound to the solvent. 1. Low Solubility: The concentration of the dye exceeds its solubility limit in the chosen solvent. 2. Poor Solvent Quality: Presence of impurities or water in the solvent can reduce dye solubility. 3. Incorrect Solvent Polarity: this compound, a relatively non-polar molecule, has poor solubility in highly polar or very non-polar solvents.1. Determine Solubility Limit: Conduct preliminary experiments to determine the saturation point of the dye in your solvent. 2. Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize the impact of contaminants. 3. Solvent Screening: Test a range of solvents with varying polarities to find the optimal one for your desired concentration. Consider co-solvents; for instance, small amounts of DMSO or ethanol (B145695) can enhance solubility in less polar solvents.[1]
Solution becomes cloudy or precipitates over time. 1. Temperature Fluctuations: Changes in ambient temperature can affect solubility, leading to precipitation as the solution cools. 2. Solvent Evaporation: Evaporation of the solvent increases the dye concentration beyond its solubility limit. 3. Photodegradation: Exposure to light can cause the dye to degrade into less soluble compounds.1. Maintain Constant Temperature: Store and handle solutions at a constant, controlled temperature. If heating is used for dissolution, allow the solution to cool to ambient temperature slowly to check for precipitation. 2. Seal Containers: Use tightly sealed containers to prevent solvent evaporation. 3. Protect from Light: Store solutions in amber vials or protect them from light to prevent photochemical reactions.
Inconsistent color intensity (absorbance) in UV-Vis spectroscopy. 1. Dye Aggregation: The formation of H- or J-aggregates can lead to changes in the absorption spectrum, including shifts in the maximum absorption wavelength (λmax) and deviations from the Beer-Lambert law.[2][3] 2. Pathlength Issues: At high concentrations, the absorbance may exceed the linear range of the spectrophotometer.1. Work at Low Concentrations: Whenever possible, work at concentrations where the dye exists primarily as a monomer. 2. Use Cuvettes with Shorter Pathlengths: For concentrated solutions, use cuvettes with shorter pathlengths (e.g., 0.1 cm or 1 mm) to ensure the absorbance readings are within the instrument's linear range.[3] 3. Monitor Spectral Shape: Be vigilant for changes in the shape of the absorption spectrum, which can indicate aggregation.
Formation of a gel or highly viscous solution. 1. High Dye Concentration: At very high concentrations, extensive intermolecular interactions can lead to increased viscosity or gel formation. 2. Strong Intermolecular Forces: The planar structure of this compound can promote π-π stacking, leading to self-assembly.1. Reduce Concentration: Lower the concentration of the dye in the solution. 2. Disrupting Aggregation: Gentle heating or sonication can sometimes break up aggregates. The addition of a small amount of a co-solvent that disrupts π-π stacking may also be effective.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound (C.I. 47020) is a quinophthalone dye. It is a yellow to brown powder with a molecular weight of 289.28 g/mol and a molecular formula of C₁₈H₁₁NO₃.[4][5][6] It is known for its use in dyeing polyester (B1180765) fibers and has also found applications in plastics and printing inks.[4][6]

2. In which non-aqueous solvents is this compound soluble?

This compound is soluble in strong sulfuric acid and pyridine (B92270) when heated.[6][7] It is also soluble in sulfolane (B150427) and ethanol, but insoluble in water.[6] Its solubility in supercritical carbon dioxide can be enhanced with co-solvents like ethanol and dimethyl sulfoxide (B87167) (DMSO).[1]

Solubility Data for this compound

Solvent System Temperature Pressure Solubility Notes
Supercritical CO₂ with Ethanol353.2 K - 393.2 KUp to 30 MPaIncreases with pressureEthanol acts as a co-solvent to enhance solubility.[1]
Supercritical CO₂ with DMSO353.2 K - 393.2 KUp to 30 MPaIncreases with pressureDMSO shows greater enhancement of solubility compared to ethanol.[1]
EthanolAmbientAtmosphericSoluble[6]
PyridineHeatedAtmosphericSoluble[6][7]
SulfolaneAmbientAtmosphericSoluble[6]
WaterAmbientAtmosphericInsoluble[5][6]

3. How can I detect and quantify the aggregation of this compound?

UV-Vis spectroscopy and Dynamic Light Scattering (DLS) are two common methods to study dye aggregation.

  • UV-Vis Spectroscopy: Dye aggregation can cause changes in the absorption spectrum. The formation of H-aggregates typically results in a blue-shift (hypsochromic shift) of the absorption maximum, while J-aggregates lead to a red-shift (bathochromic shift).[2] Deviations from the Beer-Lambert law can also indicate aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light caused by Brownian motion.[8] This technique can be used to determine the hydrodynamic radius of dye aggregates.

4. What factors influence the aggregation of this compound?

Several factors can influence dye aggregation:

  • Concentration: Higher concentrations generally promote aggregation.

  • Solvent: The polarity and nature of the solvent play a crucial role.

  • Temperature: Temperature can affect both solubility and the thermodynamics of aggregation.

  • Impurities: The presence of impurities can act as nucleation sites for aggregation.

5. How does the crystalline state of the dye affect its behavior in solution?

The crystalline form of the dye can impact its dissolution rate and stability in solution. Some crystalline states are more easily dispersed and less prone to aggregation than others.

Experimental Protocols

Protocol 1: Determination of Dye Aggregation using UV-Vis Spectroscopy

Objective: To monitor the aggregation of this compound in a non-aqueous solvent by observing changes in its absorption spectrum.

Materials:

  • This compound

  • High-purity non-aqueous solvent (e.g., ethanol, acetone, DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm and 0.1 cm path lengths)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent.

  • Serial Dilutions: Perform a series of dilutions to prepare solutions with a range of concentrations (e.g., 10⁻³ M to 10⁻⁶ M).

  • Spectra Acquisition:

    • Record the UV-Vis absorption spectrum for each concentration.

    • Start with the most dilute solution and move to the most concentrated.

    • Use a 1 cm pathlength cuvette for lower concentrations and a 0.1 cm cuvette for higher concentrations to avoid detector saturation.[3]

  • Data Analysis:

    • Plot absorbance at λmax versus concentration to check for linearity (Beer-Lambert law). Deviations from linearity suggest aggregation.

    • Normalize the absorption spectra to observe any shifts in λmax or changes in the spectral shape, which are indicative of H- or J-aggregation.[2]

Protocol 2: Aggregate Size Measurement using Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius of this compound aggregates in a non-aqueous solvent.

Materials:

  • This compound solutions of varying concentrations in the desired solvent

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate DLS cuvettes

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at different concentrations in the chosen solvent.

    • Filter the solutions through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any dust or large particulates.

  • Instrument Setup:

    • Set the DLS instrument parameters, including the solvent refractive index and viscosity, and the measurement temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The DLS software will generate a particle size distribution based on the intensity of scattered light.

    • Analyze the size distribution to identify the presence and size of dye aggregates. An increase in the average particle size with increasing concentration is a strong indicator of aggregation.

Visualizations

Troubleshooting_Workflow start Start: Dissolving this compound issue Issue Observed? start->issue precip_immediate Immediate Precipitation issue->precip_immediate Yes precip_time Precipitation Over Time issue->precip_time inconsistent_abs Inconsistent Absorbance issue->inconsistent_abs viscosity_increase Increased Viscosity / Gel issue->viscosity_increase end_success Successful Dissolution issue->end_success No check_solubility Check Solubility Limit & Use High-Purity Solvent precip_immediate->check_solubility control_temp Control Temperature & Prevent Evaporation precip_time->control_temp check_conc Check Concentration & Use Shorter Pathlength inconsistent_abs->check_conc reduce_conc Reduce Concentration viscosity_increase->reduce_conc check_solubility->end_success control_temp->end_success check_conc->end_success reduce_conc->end_success

Caption: Troubleshooting workflow for this compound dissolution issues.

Aggregation_Detection_Workflow start Prepare Dye Solutions (Varying Concentrations) method_choice Choose Detection Method start->method_choice uv_vis UV-Vis Spectroscopy method_choice->uv_vis Spectroscopic dls Dynamic Light Scattering (DLS) method_choice->dls Particle Sizing uv_vis_analysis Analyze Spectral Shifts & Beer's Law Deviation uv_vis->uv_vis_analysis dls_analysis Analyze Hydrodynamic Radius & Size Distribution dls->dls_analysis conclusion Conclusion on Aggregation State uv_vis_analysis->conclusion dls_analysis->conclusion

Caption: Workflow for detecting aggregation of this compound.

References

Technical Support Center: Improving the Solubility of Disperse Yellow 54 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Disperse Yellow 54 (C.I. 47020) in their experimental work. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a quinophthalone dye with the chemical formula C₁₈H₁₁NO₃.[1] Its molecular structure is largely non-polar, making it inherently hydrophobic and thus, practically insoluble in water.[2] One source indicates its water solubility to be extremely low, at approximately 28.93 µg/L at 25°C.[3] Disperse dyes are designed to be applied to hydrophobic fibers like polyester (B1180765) from an aqueous dispersion, not to dissolve in water.[2]

Q2: In which organic solvents is this compound known to be soluble?

This compound is reported to be soluble in several organic solvents, including ethanol, pyridine (B92270) (especially when heated), and strong sulfuric acid.[2][4] For research purposes, common solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also often effective for dissolving hydrophobic compounds.

Q3: How does temperature affect the solubility of this compound?

Q4: What are dispersing agents and should I use them for my research application?

Dispersing agents are surface-active compounds that help to stabilize fine particles of a dye in a liquid in which it is insoluble, preventing aggregation.[5] While essential for textile dyeing, their use in controlled research experiments, such as cell-based assays or spectroscopic studies, is generally not recommended as they can interfere with the experimental system. For creating a true solution for research, focusing on solvent selection and other solubilization techniques is preferable.

Q5: Can I use physical methods to improve the solubility of this compound?

Yes, ultrasonication can be an effective method to help dissolve disperse dyes. The high-frequency sound waves can break apart dye agglomerates and enhance the interaction between the dye particles and the solvent.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
The dye powder is not dissolving in the chosen solvent. 1. The solvent is not appropriate for this hydrophobic compound.2. The concentration is too high, exceeding the solubility limit.3. Insufficient agitation or time for dissolution.1. Switch to a more polar aprotic solvent like DMSO or DMF.2. Try preparing a more dilute solution.3. Use a vortex mixer for vigorous agitation and allow more time for dissolution. Gentle warming and sonication can also be applied.
The dye precipitates out of solution after a short period. 1. The solution is supersaturated.2. The temperature of the solution has decreased, reducing solubility.3. The solvent has partially evaporated, increasing the concentration.1. Dilute the solution to a concentration below the saturation point.2. Maintain a constant temperature, especially if the solution was heated to aid dissolution.3. Keep the solution in a tightly sealed container.
The dye dissolves initially but crashes out when added to an aqueous buffer (e.g., PBS, cell culture media). 1. The high polarity of the aqueous buffer causes the hydrophobic dye to precipitate.2. The final concentration of the organic solvent is too low to keep the dye in solution.1. First, dissolve the dye in a water-miscible organic solvent like DMSO to create a concentrated stock solution.2. When diluting into the aqueous buffer, add the dye stock solution to the buffer in a dropwise manner with constant stirring to ensure rapid mixing.3. Ensure the final concentration of the organic solvent in the aqueous solution is as high as experimentally permissible without causing adverse effects (typically <1% for cell-based assays).

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in published literature. However, the following table provides illustrative solubility data for a structurally related quinophthalone dye, Solvent Yellow 33, to provide a general guideline. Note: These values should be considered as estimates, and it is highly recommended to experimentally determine the solubility of this compound in your specific solvent system using the protocol provided below.

Solvent Temperature (°C) Illustrative Solubility of a Related Dye (Solvent Yellow 33) (g/L) [6]Expected Solubility of this compound
Water25InsolubleVery Low (28.93 µg/L)[3]
Ethanol204Soluble
Acetone20190Soluble
Toluene20260Soluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot SpecifiedExpected to be soluble
N,N-Dimethylformamide (DMF)Not SpecifiedNot SpecifiedExpected to be soluble

Experimental Protocol: Determination of Solubility by UV-Vis Spectrophotometry

This protocol outlines a method to determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., DMSO, DMF, ethanol, acetone)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm)

  • UV-Vis spectrophotometer and cuvettes

Methodology:

  • Preparation of a Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of standard solutions with at least five different concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. Determine the equation of the line (y = mx + c) and the R² value.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.

    • Dilute the filtered solution with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs prep_saturated Prepare Saturated Solution measure_sample Measure Absorbance of Sample prep_saturated->measure_sample gen_curve Generate Calibration Curve measure_abs->gen_curve calculate_conc Calculate Sample Concentration gen_curve->calculate_conc measure_sample->calculate_conc calculate_sol Calculate Solubility calculate_conc->calculate_sol

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_workflow start Start: Dissolving this compound issue Is the dye fully dissolved? start->issue solution_stable Is the solution stable over time? issue->solution_stable Yes action1 Try: - More polar aprotic solvent (DMSO, DMF) - Gentle warming - Sonication - Lower concentration issue->action1 No aq_precipitate Does it precipitate in aqueous buffer? solution_stable->aq_precipitate Yes action2 Try: - Lower concentration - Store in a sealed container - Maintain constant temperature solution_stable->action2 No success Success: Soluble aq_precipitate->success No action3 Try: - Use concentrated stock in DMSO/DMF - Add stock to buffer dropwise with stirring - Check final organic solvent concentration aq_precipitate->action3 Yes failure Insoluble: Re-evaluate solvent/concentration action1->issue action1->failure action2->solution_stable action2->failure action3->aq_precipitate action3->failure

Caption: Troubleshooting flowchart for dissolving this compound.

References

"Disperse yellow 54" photostability issues under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of Disperse Yellow 54 (C.I. 47020) under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a quinoline-based dye used for coloring synthetic fibers such as polyester, polyamide, and acetate.[1] It is known for its bright yellow hue and is applied as a fine dispersion in an aqueous bath. Its chemical structure is 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione.

Q2: My experimental results with this compound show rapid fading under UV light. What are the likely causes?

Rapid fading, or photobleaching, of this compound is primarily due to its degradation upon exposure to UV radiation. The rate of this degradation can be influenced by several factors:

  • Intensity of UV Irradiation: Higher UV intensity accelerates the rate of photodegradation.

  • Presence of Oxygen: The photodegradation of many dyes, including those in the quinoline (B57606) class, is often an oxidative process involving reactive oxygen species (ROS).

  • pH of the Medium: The stability of the dye can be pH-dependent.

  • Solvent/Substrate: The environment surrounding the dye molecule can influence its photostability.

  • Presence of Other Substances: Catalysts (like certain metal oxides) or quenchers can significantly affect the degradation rate.

Q3: What is the general mechanism of photodegradation for quinoline-based dyes like this compound?

The photodegradation of quinoline dyes typically proceeds via a photocatalytic mechanism. Upon absorption of UV photons, the dye molecule is excited to a higher energy state. In the presence of oxygen and water, this can lead to the formation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These ROS then attack the dye molecule, leading to the breakdown of its chromophoric structure and subsequent loss of color. The degradation often involves the cleavage of the quinoline and indene (B144670) rings.

Q4: What are the potential degradation products of this compound?

Q5: How can I improve the photostability of this compound in my experiments?

Improving the photostability of this compound can be approached in several ways:

  • Use of UV Absorbers: Incorporating a UV absorber in the formulation or as a coating can help protect the dye by preferentially absorbing the harmful UV radiation.

  • Control of Experimental Atmosphere: In solution-based experiments, deoxygenating the solvent can slow down oxidative degradation pathways.

  • pH Optimization: Determine the optimal pH range for the stability of this compound in your specific application.

  • Use of Antioxidants/Quenchers: Adding antioxidants or triplet state quenchers can inhibit the activity of reactive oxygen species.

  • Selection of Substrate: For textile applications, the type of fiber and the presence of additives can influence the lightfastness of the dye.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Fading Rates Between Samples - Variation in UV lamp intensity across the exposure area.- Inconsistent sample preparation (e.g., dye concentration, substrate coating).- Temperature variations.- Calibrate and map the light intensity of your UV exposure chamber.- Standardize your sample preparation protocol meticulously.- Monitor and control the temperature during irradiation.
Color Shift Instead of Complete Fading - Formation of stable, colored degradation products.- Analyze the UV-Vis absorption spectrum of the degraded sample to identify new absorption peaks.- Use analytical techniques like HPLC or LC-MS to identify the intermediate products.
Poor Reproducibility of Photostability Tests - Fluctuations in ambient laboratory conditions (humidity, temperature).- Aging of the UV lamp leading to changes in spectral output.- Inconsistent positioning of samples relative to the light source.- Control the environmental conditions of your laboratory.- Regularly check the age and output of your UV lamp.- Use a standardized sample holder and positioning system.
Unexpectedly High Photostability - Presence of unintentional UV-absorbing or quenching species in the sample or substrate.- Incorrect wavelength of UV irradiation being used.- Analyze the purity of your this compound and the composition of your substrate.- Verify the spectral output of your UV lamp.

Quantitative Data

The lightfastness of a dye is a measure of its resistance to fading upon exposure to light. It is often rated on the Blue Wool Scale, where a higher number indicates better fastness.

Dye C.I. Name CAS Number Lightfastness Rating (ISO)
This compound4702012223-85-76-7[1][2]

Note: The lightfastness rating can vary depending on the substrate, dye concentration, and the presence of other chemicals.

Experimental Protocols

Protocol 1: Determination of Photodegradation Rate in Solution

Objective: To quantify the rate of photobleaching of this compound in a solvent under UV irradiation.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)

  • UV-Vis Spectrophotometer

  • UV irradiation source with controlled intensity (e.g., Xenon arc lamp with appropriate filters)

  • Quartz cuvettes

  • Stir plate and stir bars

Methodology:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to determine the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

  • Prepare a working solution with an initial absorbance at λmax between 0.5 and 1.0.

  • Place the working solution in a quartz cuvette with a small stir bar and place it in the UV irradiation chamber.

  • Start the UV irradiation and simultaneously begin monitoring the absorbance at λmax at regular time intervals.

  • Continue monitoring until the absorbance has significantly decreased (e.g., by 50% or more).

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The degradation rate constant (k) can be determined from the slope of the linear portion of this plot.

Protocol 2: Assessment of Lightfastness on a Substrate (Based on ISO 105-B02)

Objective: To evaluate the lightfastness of this compound on a textile substrate.

Materials:

  • Textile substrate dyed with this compound

  • Blue Wool standards (ISO 105-B01)

  • Xenon arc lamp fading apparatus

  • Grey scale for assessing color change (ISO 105-A02)

  • Masking cards

Methodology:

  • Mount a specimen of the dyed textile and a set of Blue Wool standards on a masking card.

  • Cover a portion of both the specimen and the standards to serve as an unexposed reference.

  • Place the card in the Xenon arc lamp fading apparatus.

  • Expose the samples to the light under controlled conditions of temperature and humidity as specified in ISO 105-B02.

  • Periodically inspect the fading of the specimen by comparing it to the fading of the Blue Wool standards.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar amount of fading (color change) as the specimen. The color change is assessed using the Grey Scale.

Visualizations

Photodegradation_Pathway DY54 This compound (Ground State) DY54_excited This compound* (Excited State) DY54->DY54_excited UV Irradiation Degradation_Products Degradation Products (e.g., smaller aromatic fragments) DY54->Degradation_Products Attack by ROS ROS Reactive Oxygen Species (•OH, O₂•⁻) DY54_excited->ROS Energy Transfer (in presence of O₂, H₂O) Fading Color Fading Degradation_Products->Fading

Caption: Proposed photodegradation pathway of this compound.

Caption: Troubleshooting workflow for photostability issues.

References

Technical Support Center: Disperse Yellow 54 Interference in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected fluorescence in their microscopy experiments, potentially caused by the industrial dye, Disperse Yellow 54 (DY54).

Troubleshooting Guide

Issue: I see a diffuse, unexpected yellow-green fluorescence throughout my sample, obscuring my signal of interest.

Answer: This issue may be caused by a fluorescent contaminant in your sample or reagents. One possibility is the presence of this compound (DY54), a quinoline-based dye. Follow these steps to diagnose and resolve the problem.

Step 1: Initial Assessment and Controls

  • Run an unstained control: Prepare a sample with the same cells or tissue, but without any fluorescent labels. Image this sample using the same settings as your experimental sample. If you still observe the yellow-green fluorescence, it is likely due to autofluorescence or a contaminant.

  • Check your reagents: Pipette a small amount of your cell culture medium, buffers (e.g., PBS), and fixation/permeabilization solutions onto a microscope slide and image under the same conditions. This can help identify the source of the contaminant.

Step 2: Characterize the Unwanted Signal

  • Perform a lambda scan: If your microscope has a spectral detector, perform a lambda scan on the unstained control sample exhibiting the unexpected fluorescence. This will give you the emission spectrum of the unknown fluorophore. A broad emission peak in the green-yellow range could be indicative of a contaminant like DY54.

Step 3: Mitigation Strategies

  • Sequential Scanning: If you are performing multi-color imaging, switch from simultaneous to sequential scanning mode. This minimizes the risk of bleed-through from the contaminant into your target channels.[1][2]

  • Optimize Filter Selection: Use narrower bandpass emission filters that are specific to your target fluorophores to exclude the contaminant's signal.[1]

  • Spectral Unmixing: If the emission spectrum of the contaminant overlaps significantly with your fluorophore of interest, spectral unmixing is a powerful tool to computationally separate the signals.[3][4] This requires acquiring a reference spectrum of the contaminant from an unstained sample.

Issue: My signal in the green channel (e.g., FITC, Alexa Fluor 488) is much higher than expected and does not match the expected localization.

Answer: This could be a case of spectral bleed-through, where the emission from a contaminant like this compound is being detected in your green channel.

Step 1: Confirm Spectral Bleed-Through

  • Image single-stained controls: Prepare samples stained with only your green fluorophore and an unstained sample. Image both with your green and yellow-red channel settings.

  • Analyze the images: If the unstained sample shows a signal in the green channel, you have a fluorescent contaminant. If your single-stained green sample shows a signal in other channels, you have bleed-through from your fluorophore. If the unstained sample has a strong signal in the green channel, the contaminant is the primary issue.

Step 2: Correct for Spectral Bleed-Through

  • Acquire Reference Spectra: Image an unstained sample (to capture the contaminant's spectrum) and single-stained samples for each of your fluorophores.[3]

  • Apply Spectral Unmixing: Use your microscope's software to perform linear unmixing, which will separate the contribution of each fluorophore and the contaminant to the final image.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my laboratory samples?

A1: this compound (C.I. 47020) is a quinoline-based dye primarily used in the textile industry for coloring synthetic fibers like polyester.[6] While not a common laboratory reagent, it can be introduced as a chemical contaminant through various sources.[7][8] Potential contamination pathways include:

  • Water Supply: Contaminants can leach from piping or be present in non-purified water sources.[9]

  • Consumables: Dyes can leach from plasticware such as pipette tips, tubes, or flasks, especially if they are not certified for cell culture or microscopy applications.[7][9]

  • Reagents: Impurities in low-grade reagents or cross-contamination during manufacturing are possible sources.

  • Environmental Dust: Particulate matter from clothing or other sources can settle in the laboratory environment.[10]

Q2: What are the hypothetical spectral properties of this compound?

  • Hypothetical Excitation Peak: ~400-450 nm

  • Hypothetical Emission Peak: ~500-550 nm (Broad)

This hypothetical profile would cause significant overlap with blue and green fluorophores.

Q3: How does this compound interference differ from cellular autofluorescence?

A3: Autofluorescence typically originates from endogenous cellular components like NADH, flavins, and collagen.[7] It often has a broad emission spectrum and is localized to specific cellular structures (e.g., mitochondria, extracellular matrix). In contrast, a contaminant like DY54 would likely show a more diffuse, non-specific distribution in the sample, and its emission spectrum, while potentially broad, would be distinct from that of common autofluorescent molecules.

Q4: Can I remove this compound from my samples?

A4: Physically removing a dissolved chemical contaminant from a prepared biological sample is generally not feasible without disrupting the sample itself. The most effective approach is to identify and eliminate the source of contamination for future experiments and to use post-acquisition processing techniques like spectral unmixing to salvage data from affected images.

Data Presentation

Table 1: Spectral Properties of Common Fluorophores and Hypothetical Data for this compound

Fluorophore/CompoundExcitation Max (nm)Emission Max (nm)Color ChannelPotential for Overlap with DY54
DAPI358461BlueModerate (Emission tail)
FITC / Alexa Fluor 488495517-519GreenHigh
TRITC / Alexa Fluor 546547-556572-573Yellow/OrangeModerate (Excitation tail)
Cy5 / Alexa Fluor 647650670RedLow
This compound (Hypothetical) ~400-450 ~500-550 Green/Yellow N/A

Experimental Protocols

Protocol 1: Preparation of Single-Stained Controls for Spectral Unmixing
  • Prepare Samples: For each fluorophore in your experiment, prepare a separate sample (e.g., a coverslip of cells or a tissue section).

  • Staining: Stain each sample with only one of your primary/secondary antibody-fluorophore conjugates, following your standard protocol.

  • Unstained Control: Prepare an identical sample that goes through all the processing steps (fixation, permeabilization, blocking) but is not treated with any fluorescent label. This will be your control for autofluorescence and potential contaminants.

  • Mounting: Mount all control samples using the same mounting medium as your fully stained experimental sample.

  • Imaging: Image each control sample using the exact same acquisition settings (laser power, gain, pinhole, etc.) that you will use for your final experiment. It is crucial to image each single-stained control with all the channels you will be using in your multi-color experiment to accurately measure the bleed-through.[1][11]

Protocol 2: Spectral Unmixing Workflow
  • Acquire a Lambda Stack: For your multi-color sample, instead of acquiring a standard image, acquire a lambda stack (or z-stack). This involves collecting a series of images at different emission wavelengths.

  • Define Reference Spectra:

    • Open the images of your single-stained controls.

    • Using your microscope's software, select a region of interest (ROI) that is clearly positive for the signal.

    • Generate the emission spectrum for that fluorophore from the ROI.

    • Repeat this for all your fluorophores.

    • Open the image of your unstained control and generate a reference spectrum for the background/contaminant signal.

  • Apply the Unmixing Algorithm:

    • Open your multi-color lambda stack.

    • Open the spectral unmixing tool in your software.

    • Load the reference spectra you generated in the previous step.

    • The software will then computationally separate the mixed signals into distinct channels, with each channel representing the signal from a single fluorophore and the contaminant.[1]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution problem Unexpected Yellow-Green Fluorescence Observed unstained_control Image Unstained Control problem->unstained_control sequential_scan Use Sequential Scanning problem->sequential_scan optimize_filters Optimize Emission Filters problem->optimize_filters lambda_scan Perform Lambda Scan unstained_control->lambda_scan Fluorescence Present single_stain Image Single-Stained Controls unstained_control->single_stain spectral_unmixing Perform Spectral Unmixing lambda_scan->spectral_unmixing single_stain->spectral_unmixing identify_source Identify and Eliminate Contamination Source spectral_unmixing->identify_source logical_relationship DY54 This compound (Contaminant) Microscope Microscope Detector DY54->Microscope FITC FITC / Alexa 488 (Target Fluorophore) FITC->Microscope MixedSignal Mixed Signal in Green Channel Microscope->MixedSignal Unmixing Spectral Unmixing Algorithm MixedSignal->Unmixing SeparatedFITC Corrected FITC Signal Unmixing->SeparatedFITC SeparatedDY54 Contaminant Signal Unmixing->SeparatedDY54

References

Technical Support Center: Overcoming Disperse Yellow 54 Aggregation in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of "Disperse Yellow 54" in polymer films.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymer films?

This compound (also known as C.I. Solvent Yellow 114) is a quinophthalone dye.[1] It is a yellow powder that is insoluble in water but soluble in several organic solvents.[1] Its vibrant color, good lightfastness, and heat resistance make it suitable for coloring various plastics and polymers, including polystyrene, PMMA, and PET.[1] In research and development, it can be incorporated into polymer films for applications such as optical filters, sensors, or as a model compound for studying drug dispersion in polymer matrices.

Q2: What causes this compound to aggregate in polymer films?

Aggregation of this compound in polymer films is primarily due to its low solubility and strong intermolecular attractive forces (van der Waals forces) between the dye molecules. This tendency to self-associate is exacerbated by:

  • Poor solvent choice: If the dye has low solubility in the solvent used for film casting, it will tend to precipitate and form aggregates as the solvent evaporates.

  • High dye concentration: Exceeding the solubility limit of the dye in the polymer matrix will lead to aggregation.[2]

  • Polymer incompatibility: Lack of favorable interactions between the dye and the polymer can promote dye-dye interactions over dye-polymer interactions, leading to aggregation.[2]

  • Rapid solvent evaporation: Fast evaporation can trap dye molecules in aggregated states before they can be properly dispersed within the polymer matrix.

Q3: How can I visually identify aggregation of this compound in my polymer film?

Aggregation can be identified through several observations:

  • Visual inspection: The film may appear cloudy or hazy instead of clear and transparent. You might see visible specks or color inconsistencies.

  • Microscopy: Optical or electron microscopy can directly visualize dye aggregates within the polymer film.

  • UV-Vis Spectroscopy: A blue shift (hypsochromic shift) in the maximum absorption wavelength (λmax) of the dye in the film compared to a dilute solution is indicative of H-aggregation.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation of polymer films containing this compound.

Problem Potential Cause Recommended Solution
Film is cloudy or contains visible particles. Dye aggregation due to poor solubility or high concentration.1. Optimize Solvent System: Use a solvent or a co-solvent system where this compound has higher solubility. Consider solvents like dimethylformamide (DMF), ethanol, or pyridine.[4] 2. Reduce Dye Concentration: Lower the weight percentage of the dye in the polymer. 3. Incorporate a Dispersing Agent: Add a dispersing agent to the polymer-dye solution to improve dye particle stability.
Color of the film is inconsistent. Uneven dispersion of the dye.1. Improve Mixing: Ensure thorough mixing of the dye in the polymer solution using sonication or high-shear mixing before casting. 2. Control Solvent Evaporation: Slow down the evaporation rate by covering the casting surface or using a solvent with a higher boiling point.
UV-Vis spectrum shows a blue shift in λmax. Formation of H-aggregates.1. Use a More Polar Polymer: Polymers with polar functional groups can interact with the dye and disrupt dye-dye interactions.[2] 2. Add a Surfactant: Incorporate a surfactant like Sodium Dodecyl Sulfate (SDS) at a low concentration to sterically hinder aggregation.
Film is brittle after adding the dye. Incompatibility between the dye and the polymer matrix.1. Select a Compatible Polymer: Test the compatibility of this compound with different polymers. 2. Use a Plasticizer: Add a plasticizer to improve the flexibility of the film.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Organic Solvents

This protocol outlines a method to quantitatively determine the solubility of this compound in various organic solvents using UV-Visible spectrophotometry, adapted from a similar protocol for Disperse Blue 54.[4]

Materials:

  • This compound (analytical standard)

  • Organic solvents of interest (e.g., THF, Chloroform, Toluene, Acetone, DMF, Ethanol)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Shaker or magnetic stirrer

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to find the λmax.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of known concentration (e.g., 100 mg/L) by accurately weighing this compound and dissolving it in the solvent.

    • Perform serial dilutions to create a series of standard solutions with at least five different concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration and determine the equation of the line (Beer-Lambert Law).

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium.

    • Allow the undissolved solid to settle.

  • Measure the Absorbance of the Saturated Solution:

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample using a 0.45 µm syringe filter.

    • Dilute the filtered solution with a known dilution factor to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculate Solubility:

    • Use the calibration curve equation to determine the concentration of the diluted saturated solution.

    • Multiply this concentration by the dilution factor to find the solubility of this compound in the solvent.

Illustrative Solubility Data (for similar disperse dyes):

Organic SolventPolarity IndexIllustrative Solubility (g/L) at 25°C
Dimethylformamide (DMF)6.410.0 - 20.0
Acetone5.15.0 - 10.0
Ethyl Acetate4.42.0 - 7.0
Ethanol4.31.0 - 5.0
Dichloromethane3.11.0 - 5.0
Toluene2.40.1 - 1.0
Note: These values are for illustrative purposes based on a similar dye and should be experimentally determined for this compound.[4]
Protocol 2: Preparation of a Polymer Film with this compound using Solvent Casting

This protocol provides a general procedure for preparing a polymer film containing this compound.

Materials:

  • Polymer (e.g., PMMA, Polystyrene)

  • This compound

  • Solvent (chosen from Protocol 1)

  • Dispersing agent (optional, e.g., a polymeric dispersant)

  • Glass petri dish or other suitable casting surface

  • Syringe and filter (if necessary)

  • Leveling table

  • Drying oven or vacuum oven

Procedure:

  • Prepare the Polymer Solution:

    • Dissolve the polymer in the chosen solvent to the desired concentration (e.g., 10% w/v). Stir until the polymer is completely dissolved. This may take several hours.

  • Prepare the Dye Solution/Dispersion:

    • In a separate container, dissolve or disperse a calculated amount of this compound in a small amount of the solvent. If using a dispersing agent, add it to this mixture.

    • Use sonication to break up any large aggregates.

  • Combine and Mix:

    • Add the dye solution/dispersion to the polymer solution.

    • Mix thoroughly using a magnetic stirrer or vortex mixer until the solution is homogeneous.

  • Casting the Film:

    • Place the petri dish on a leveling table.

    • Pour the polymer-dye solution into the petri dish. The volume will determine the final thickness of the film.

  • Drying the Film:

    • Cover the petri dish to allow for slow solvent evaporation. This will help in forming a uniform film.

    • Once a solid film has formed, transfer it to a drying oven or vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent.

  • Film Removal:

    • Carefully peel the film from the casting surface.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_casting Film Casting & Drying cluster_analysis Analysis A Dissolve Polymer in Solvent C Combine and Mix Thoroughly A->C B Disperse Dye +/- Dispersing Agent B->C D Cast Solution onto Level Surface C->D E Slow Solvent Evaporation D->E F Final Drying in Oven E->F G Visual Inspection F->G H Microscopy F->H I UV-Vis Spectroscopy F->I

Caption: Experimental workflow for preparing and analyzing polymer films containing this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Film Shows Aggregation cause1 Poor Solvent Choice start->cause1 cause2 High Dye Concentration start->cause2 cause3 Polymer Incompatibility start->cause3 cause4 Rapid Solvent Evaporation start->cause4 sol1 Optimize Solvent System cause1->sol1 sol3 Use Dispersing Agent/Surfactant cause1->sol3 sol2 Reduce Dye Loading cause2->sol2 sol4 Select a More Compatible Polymer cause3->sol4 sol5 Control Evaporation Rate cause4->sol5

Caption: Troubleshooting logic for addressing this compound aggregation in polymer films.

References

Technical Support Center: Optimizing Disperse Yellow 54 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "Disperse Yellow 54" for cellular imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties for cellular imaging?

This compound is a fluorescent dye that can be used for various biological imaging applications.[1][2][3][4] It belongs to the quinoline (B57606) class of dyes.[5] Key properties such as its excitation and emission spectra, quantum yield, photostability, and cytotoxicity are crucial for successful cellular imaging. While specific data for its use in microscopy is limited, general principles of fluorescent dye optimization can be applied.

Q2: What is the recommended starting concentration for this compound?

For any new fluorescent dye like this compound, it is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. A good starting point for many small molecule dyes is in the low micromolar (µM) to nanomolar (nM) range. We recommend starting with a broad range, for example, from 10 nM to 10 µM, and narrowing it down based on the initial results.

Q3: How can I determine the optimal concentration of this compound?

The optimal concentration is a balance between achieving a strong fluorescence signal and minimizing cellular toxicity and background noise. This can be determined by performing a dose-response experiment and evaluating the signal-to-noise ratio (SNR) and cell viability at each concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Weak Signal Inappropriate filter set.Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Dye concentration is too low.Increase the concentration of this compound. Perform a titration to find the optimal concentration.
Insufficient incubation time.Increase the incubation time to allow for adequate dye uptake.
Photobleaching.Reduce the exposure time and/or excitation light intensity. Use an anti-fade mounting medium.[1][6][7]
High Background Dye concentration is too high.Decrease the concentration of this compound.
Inadequate washing.Increase the number and duration of wash steps after staining to remove unbound dye.
Autoflourescence.Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using a different emission filter or spectral imaging to separate the specific signal from the background.
Cell Death or Altered Morphology Cytotoxicity from the dye.Lower the concentration of this compound and/or reduce the incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to assess toxicity at different concentrations.
Phototoxicity.Reduce the exposure to excitation light by using the lowest possible intensity and shortest exposure time that provides an adequate signal.[8]
Signal Fades Quickly (Photobleaching) High excitation light intensity.Reduce the intensity of the excitation light using neutral density filters.[6]
Long exposure times.Use the shortest possible exposure time that allows for a good signal.
Oxygen-mediated damage.Use an anti-fade mounting medium containing oxygen scavengers.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol describes how to perform a concentration titration to find the optimal staining concentration for this compound in your cell line of interest.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium appropriate for your cells

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Dye Dilutions: Prepare a series of dilutions of the this compound stock solution in cell culture medium. A suggested range is 10 µM, 1 µM, 500 nM, 250 nM, 100 nM, 50 nM, and 10 nM. Also, prepare a "no dye" control.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the prepared dye dilutions to the cells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the dye solution.

    • Wash the cells three times with warm PBS or cell culture medium to remove any unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all concentrations.

  • Analysis:

    • Visually inspect the images for signal intensity, background fluorescence, and any signs of cellular stress or morphological changes.

    • Quantify the signal-to-noise ratio (SNR) for each concentration.

Data Presentation: Example Titration Data
ConcentrationSignal Intensity (Mean Gray Value)Background Intensity (Mean Gray Value)Signal-to-Noise Ratio (SNR)Cell Viability (%)
10 µM1500020007.565
1 µM1200080015.085
500 nM950040023.895
250 nM 7000 250 28.0 98
100 nM400020020.099
50 nM200018011.199
10 nM8001505.399

In this example, 250 nM would be chosen as the optimal concentration as it provides the highest SNR with minimal impact on cell viability.

Protocol 2: Live-Cell Imaging with this compound

Materials:

  • Optimal concentration of this compound (determined from Protocol 1)

  • Cells cultured on a glass-bottom dish

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Environmental chamber for the microscope (to maintain 37°C and 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish.

  • Staining:

    • Replace the culture medium with live-cell imaging medium containing the optimal concentration of this compound.

    • Incubate for the optimized time at 37°C.

  • Washing: Wash the cells 2-3 times with warm live-cell imaging medium.

  • Imaging: Place the dish in the environmental chamber on the microscope stage. Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

Protocol 3: Fixed-Cell Imaging with this compound

Materials:

  • Optimal concentration of this compound

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium (with or without DAPI for nuclear counterstaining)

Procedure:

  • Staining: Stain the live cells with the optimal concentration of this compound as described in the live-cell imaging protocol.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional): If co-staining with antibodies against intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images on a fluorescence microscope.

Visualizations

Experimental_Workflow_for_Dye_Optimization cluster_prep Cell Preparation cluster_staining Staining & Titration cluster_imaging Imaging & Analysis cluster_decision Decision cluster_protocol Final Protocol A Seed Cells on Imaging Dish B Prepare Dye Dilutions (10 nM - 10 µM) A->B C Incubate Cells with Dye B->C D Wash to Remove Unbound Dye C->D E Acquire Images D->E F Analyze Signal-to-Noise Ratio & Viability E->F G Optimal Concentration Determined? F->G H Proceed with Experiment G->H Yes I Re-evaluate Conditions G->I No I->B

Workflow for optimizing this compound concentration.

Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor TranscriptionFactor_A Transcription Factor (Active) TranscriptionFactor->TranscriptionFactor_A Gene Target Gene TranscriptionFactor_A->Gene Response Cellular Response Gene->Response Ligand External Ligand Ligand->Receptor

Example of a generic signaling pathway visualization.

References

Technical Support Center: Leaching of Disperse Yellow 54 from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the leaching of Disperse Yellow 54 (DY54) from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DY54)?

A1: this compound, also known as C.I. This compound, is a quinoline-based disperse dye.[1][2] It is characterized by its low water solubility and is primarily used for dyeing hydrophobic synthetic fibers such as polyester (B1180765), polyamide, and acetate.[3][4] It can also be used for coloring plastics.

Q2: Why is there concern about DY54 leaching from polymer matrices?

A2: Leaching, or migration, is the process where a substance that is not chemically bound to a polymer matrix moves to the surface and potentially into the surrounding environment.[5] This is a concern in applications where the polymer is in contact with solvents, biological fluids, or consumables, as the leached dye could be an unintended contaminant. For drug delivery systems or medical devices, leached substances can pose a risk to patient safety.

Q3: What types of polymers are commonly used with DY54?

A3: DY54 is most frequently used with polyester (e.g., polyethylene (B3416737) terephthalate (B1205515) or PET), as well as polyamide (nylon) and cellulose (B213188) acetate.[3] Its use has also been noted in other thermoplastics.

Q4: What factors can influence the leaching of DY54 from a polymer?

A4: Several factors can affect the migration of disperse dyes like DY54 from a polymer matrix. These include:

  • Temperature: Higher temperatures can increase the rate of dye migration.[6][7]

  • Contact Medium (Solvent/Simulant): The type of liquid in contact with the polymer can significantly influence leaching. For example, ethanol-containing solutions may increase the migration of components from polyester compared to aqueous solutions.[8][9]

  • Polymer Properties: The type of polymer, its crystallinity, and the presence of additives can all impact dye migration.

  • Dye Concentration: Higher concentrations of the dye within the polymer may lead to increased leaching.

  • Exposure Time: The amount of leached dye generally increases with longer contact times.[8][9]

  • Presence of Other Additives: Surfactants and finishing agents can promote dye migration.

Q5: How can I detect and quantify the amount of DY54 that has leached?

A5: Leached DY54 in a liquid sample can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis or mass spectrometry detector.[8][10] UV-Vis spectrophotometry can also be a straightforward method for quantification if a calibration curve is established.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments on DY54 leaching.

Problem Possible Causes Suggested Solutions
Higher than expected leaching of DY54 1. The experimental temperature was too high.2. The chosen solvent/simulant has a high affinity for DY54.3. The dye was not fully incorporated into the polymer matrix.4. The polymer sample has a high surface area to volume ratio.1. Verify and control the experimental temperature accurately.2. Review the choice of solvent. If possible, test with a less aggressive solvent.3. Ensure proper mixing and processing conditions during the preparation of the dyed polymer.4. Characterize the surface area of your polymer samples.
Inconsistent or non-reproducible leaching results 1. Inconsistent preparation of polymer samples.2. Variations in experimental conditions (temperature, time, agitation).3. Contamination of samples or analytical equipment.1. Standardize the protocol for preparing the dyed polymer samples.2. Ensure all experimental parameters are tightly controlled for each replicate.3. Implement rigorous cleaning procedures for all glassware and equipment. Run blank samples to check for contamination.
No detectable leaching of DY54 1. The analytical method is not sensitive enough.2. The leaching is below the detection limit under the tested conditions.3. The dye is very strongly entrapped within the polymer matrix.1. Validate the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.2. Increase the severity of the test conditions (e.g., higher temperature, longer duration, more aggressive solvent) to induce leaching.3. This may be a valid result, indicating high stability.
Color of the polymer sample fades after the leaching test 1. A significant amount of dye has leached out.2. The dye has degraded due to exposure to the experimental conditions (e.g., heat, light, chemical reaction).1. Quantify the amount of leached dye to correlate with the color change.2. Analyze the leachant for potential degradation products of DY54. Protect samples from light if the dye is light-sensitive.

Experimental Protocols

Protocol 1: Preparation of DY54-Containing Polymer Films (Example with Polyester - PET)
  • Materials:

    • Polyethylene terephthalate (PET) pellets

    • This compound (powder)

    • Solvent for PET (e.g., a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane)

    • Glass plates for casting

    • Drying oven

  • Procedure:

    • Dry the PET pellets in a vacuum oven at a temperature above their glass transition temperature for at least 4 hours to remove any moisture.

    • Prepare a solution of PET by dissolving a known weight of the dried pellets in the chosen solvent.

    • Prepare a stock solution of DY54 in the same solvent.

    • Add a calculated volume of the DY54 stock solution to the PET solution to achieve the desired final dye concentration in the polymer.

    • Mix the solution thoroughly until the dye is completely dissolved and the solution is homogeneous.

    • Cast the solution onto clean, flat glass plates using a casting knife to ensure a uniform thickness.

    • Dry the cast films in an oven at a temperature sufficient to evaporate the solvent but below the degradation temperature of the polymer and dye. The drying should be performed under a fume hood with good ventilation.

    • Once dried, carefully peel the polymer films from the glass plates.

    • Store the films in a desiccator until they are used for leaching experiments.

Protocol 2: Migration Test for DY54 Leaching into a Food Simulant

This protocol is adapted from general guidelines for migration testing of food contact materials.[8][9][10]

  • Materials:

    • DY54-containing polymer film samples of known surface area.

    • Food simulant (e.g., 10% ethanol (B145695) in water for aqueous foods, 50% ethanol for alcoholic foods, or olive oil for fatty foods).[8][9]

    • Migration cells or glass containers with inert lids.

    • Incubator or oven with precise temperature control.

    • Analytical equipment for quantifying DY54 (e.g., HPLC-UV/Vis).

  • Procedure:

    • Cut the polymer film into pieces of a specific size (e.g., 1 dm²).

    • Place the polymer sample into a migration cell or glass container.

    • Add a known volume of the pre-heated food simulant to the container, ensuring the polymer sample is fully immersed. A standard ratio is 100 mL of simulant per 1 dm² of the polymer film.

    • Seal the container tightly.

    • Place the container in an incubator at the desired test temperature (e.g., 40 °C for long-term storage simulation).[8][9]

    • Store the samples for the specified test duration (e.g., 10 days).[8]

    • At the end of the incubation period, remove the containers from the incubator and allow them to cool to room temperature.

    • Carefully remove the polymer sample from the container.

    • The simulant solution is now ready for analysis to determine the concentration of leached DY54.

    • Analyze the simulant using a validated analytical method (e.g., HPLC-UV/Vis) to quantify the amount of DY54.

    • Express the results as mg of DY54 per dm² of the polymer surface area or mg of DY54 per kg of food simulant.

Data Presentation

The following table provides an illustrative example of how to present quantitative data from a leaching study of DY54 from different polymer matrices. Note: The data presented here are hypothetical and for illustrative purposes only.

Polymer MatrixFood SimulantTemperature (°C)Duration (days)Leached DY54 (mg/dm²)Analytical Method
PET10% Ethanol40100.05HPLC-UV/Vis
PET50% Ethanol40100.25HPLC-UV/Vis
PETOlive Oil40100.15HPLC-UV/Vis
Polyamide10% Ethanol40100.08HPLC-UV/Vis
Polyamide50% Ethanol40100.32HPLC-UV/Vis
PolyamideOlive Oil40100.20HPLC-UV/Vis

Mandatory Visualization

Signaling Pathways

Extensive searches for toxicological data on this compound did not yield sufficient information to delineate any specific signaling pathways. Safety Data Sheets for this compound indicate that no data is available for acute toxicity, skin corrosion/irritation, carcinogenicity, or other toxicological endpoints. Therefore, a diagram of a signaling pathway cannot be provided.

Experimental Workflow and Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting unexpected results in a DY54 leaching experiment.

TroubleshootingWorkflow start Unexpected Leaching Result (High, Low, or Inconsistent) check_params Review Experimental Parameters (Temp, Time, Solvent) start->check_params check_samples Examine Polymer Sample Preparation start->check_samples check_analytical Verify Analytical Method (Calibration, LOD, Blanks) start->check_analytical params_ok Parameters Correct? check_params->params_ok samples_ok Sample Prep Consistent? check_samples->samples_ok analytical_ok Analytical Method Valid? check_analytical->analytical_ok params_ok->samples_ok Yes adjust_params Adjust and Repeat Experiment params_ok->adjust_params No samples_ok->analytical_ok Yes remake_samples Re-prepare Polymer Samples samples_ok->remake_samples No revalidate_analytical Re-validate Analytical Method analytical_ok->revalidate_analytical No conclusion Result is Valid (Consider Intrinsic Properties) analytical_ok->conclusion Yes adjust_params->start remake_samples->start revalidate_analytical->start

Caption: Troubleshooting workflow for unexpected leaching results.

References

Technical Support Center: Preventing Phase Separation of Disperse Yellow 54 in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Disperse Yellow 54" in polymer blends. Our aim is to help you address and prevent phase separation and dispersion issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymers is it commonly used?

This compound, also known as C.I. Solvent Yellow 114, is a quinophthalone dye.[1][2] It is a non-ionic and hydrophobic molecule with very low solubility in water.[1][3] Its primary application is in the dyeing of synthetic fibers, particularly polyester (B1180765), due to its ability to penetrate the fiber structure at high temperatures (typically 120-130°C).[3] It is also used for coloring other plastics and resins, including polyamide and acetate.[2][4][5]

Q2: What is phase separation in the context of a dye in a polymer blend?

Phase separation in this context refers to the process where the dye, "this compound," does not form a uniform, molecularly dispersed mixture with the polymer blend. Instead, it aggregates into distinct particles or domains. This can manifest as color inconsistencies, specks, reduced color strength, and compromised mechanical and optical properties of the final polymer product.[6][7] This phenomenon is driven by the thermodynamic incompatibility between the dye and the polymer matrix.

Q3: What are the common causes of this compound phase separation in polymer blends?

Several factors can contribute to the phase separation or poor dispersion of this compound:

  • Poor Solubility/Compatibility: The inherent chemical differences between the dye and the polymer matrix can lead to a lack of affinity and subsequent aggregation.[8][9][10]

  • Inadequate Processing Conditions: Insufficient shear force, improper temperature, or short residence time during melt processing (e.g., extrusion or injection molding) can prevent the breakdown of dye agglomerates and their uniform distribution.[11]

  • Dye Agglomeration: Disperse dyes, being crystalline solids, often exist as agglomerates. If these are not effectively broken down during processing, they will appear as phase-separated domains.[12][13]

  • Plasticizer Migration: In flexible polymer formulations, plasticizers can migrate to the surface, carrying dye molecules with them, leading to surface blooming or exudation.[14][15]

  • Thermal Degradation: Exposing the dye to temperatures above its thermal stability limit can cause it to degrade, leading to color changes and potential incompatibility. This compound has a melting point of 265°C.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Visible specks or color streaks in the final polymer product.

This is a classic sign of poor dye dispersion, where the dye has not been broken down into fine, evenly distributed particles.

Troubleshooting Steps:

  • Optimize Processing Parameters:

    • Increase Shear: Higher screw speeds during extrusion can enhance the dispersion of the dye.

    • Adjust Temperature Profile: Ensure the processing temperature is high enough to promote polymer flow and dye dispersion but remains below the degradation temperature of both the polymer and this compound.

    • Increase Residence Time: A longer mixing time can improve the uniformity of the dye distribution.

  • Improve Material Formulation:

    • Use a Dispersing Agent: The addition of a suitable dispersing agent can help to wet the surface of the dye particles and prevent them from re-agglomerating.

    • Consider a Masterbatch: Using a pre-dispersed masterbatch, where the dye is already highly concentrated and well-dispersed in a compatible carrier resin, is often the most effective solution.[7]

  • Evaluate Raw Material Quality:

    • Dye Particle Size: Ensure the initial particle size of the this compound is as small as possible.

Logical Workflow for Troubleshooting Poor Dispersion

start Start: Visible Specks/Streaks process_params Optimize Processing Parameters (Shear, Temp, Time) start->process_params formulation Improve Formulation (Dispersing Agent, Masterbatch) start->formulation raw_material Check Raw Material (Dye Particle Size) start->raw_material evaluation Evaluate Dispersion Quality (Microscopy, Colorimetry) process_params->evaluation formulation->evaluation raw_material->evaluation evaluation->start Issue Persists end_good End: Good Dispersion evaluation->end_good Issue Resolved end_bad End: Re-evaluate Approach

Caption: Troubleshooting workflow for poor dye dispersion.

Issue 2: Low color strength or inconsistent color.

This can be caused by poor dispersion, but also by interactions between the dye and the polymer matrix or other additives.

Troubleshooting Steps:

  • Verify Dye Concentration: Ensure the correct amount of dye is being added to the polymer blend.

  • Assess Polymer Compatibility: The polarity and chemical structure of the polymers in the blend can influence the final perceived color. Consider using a compatibilizer if the polymers themselves are immiscible, as this can create a more uniform environment for the dye.

  • Check for Thermal Degradation: If the processing temperature is too high, the dye may be degrading. Perform a thermal stability analysis (e.g., TGA) of the dye.

  • Evaluate Other Additives: Other components in your formulation, such as fillers or stabilizers, may interact with the dye and affect its color.

Issue 3: Dye migration or "blooming" on the surface of the polymer.

This is common in plasticized polymers, where the plasticizer migrates to the surface, carrying the dye with it.

Troubleshooting Steps:

  • Select a Different Plasticizer: High molecular weight or polymeric plasticizers are less prone to migration.[16] Reactive plasticizers that graft onto the polymer backbone can also prevent migration.[15]

  • Use a Barrier Coating: Applying a clear, impermeable coating to the surface of the polymer can physically block the migration of the plasticizer and dye.[14][15]

  • Reduce Plasticizer Concentration: If possible, reduce the amount of plasticizer in the formulation.

  • Incorporate a Compatibilizer: In some cases, a compatibilizer can help to anchor the plasticizer and dye within the polymer matrix.

Data and Experimental Protocols

Properties of this compound
PropertyValueReference
Chemical FormulaC18H11NO3[1][2]
Molecular Weight289.28 g/mol [1][2]
Melting Point265 °C[1]
Boiling Point502 °C[1]
Density1.4 ± 0.1 g/cm³[1]
Water Solubility28.93 µg/L (25 °C)[1]
AppearanceOrange powder[1]
Experimental Protocols

Protocol 1: Evaluation of Dye Dispersion in a Polymer Matrix using Microscopy

This protocol provides a method for visually assessing the dispersion of this compound in a polymer film.

Materials and Equipment:

  • Polymer blend containing this compound

  • Hot press or film extruder

  • Microtome

  • Optical microscope with transmitted light capabilities

  • Scanning Electron Microscope (SEM) for higher resolution (optional)

  • Microscope slides and cover slips

Procedure:

  • Sample Preparation:

    • Produce a thin film (20-50 µm) of the polymer blend using a hot press or by casting from a solution.

    • Alternatively, for bulk samples, use a microtome to slice a thin cross-section of the material.[12]

  • Optical Microscopy:

    • Mount the thin film or cross-section on a microscope slide.

    • Observe the sample under transmitted light at various magnifications (e.g., 100x, 400x).

    • Look for the presence of dye agglomerates, which will appear as dark, distinct particles. A well-dispersed sample will have a uniform color with no visible particles.

  • Scanning Electron Microscopy (SEM) (Optional):

    • For a more detailed analysis of particle size and distribution, a cryo-fractured surface of the polymer blend can be examined using SEM.[12]

    • This will require sputter coating the sample with a conductive material (e.g., gold) before imaging.

Experimental Workflow for Dispersion Analysis

start Start: Polymer Blend with Dye prep Prepare Thin Film or Microtomed Section start->prep optical Optical Microscopy (Transmitted Light) prep->optical sem SEM Analysis (Optional, High-Res) prep->sem analysis Analyze Images for Agglomerates & Distribution optical->analysis sem->analysis report Report Dispersion Quality analysis->report

Caption: Workflow for microscopic evaluation of dye dispersion.

Protocol 2: Quantitative Assessment of Dispersion using Filter Pressure Value (FPV)

This method, based on ISO 13900-5, provides a quantitative measure of dye dispersion by measuring the pressure increase as a polymer melt is forced through a fine screen.[6] Larger, poorly dispersed particles will clog the screen, leading to a more rapid pressure rise.

Materials and Equipment:

  • Single-screw or twin-screw extruder equipped with a pressure transducer and a filter pack assembly.

  • Filter screens of a defined mesh size.

  • Polymer blend with this compound.

Procedure:

  • Extruder Setup:

    • Set the extruder to the desired processing temperature and screw speed for the polymer blend.

    • Install a clean filter pack with a new screen of the specified mesh size.

  • Extrusion and Data Collection:

    • Feed the polymer-dye compound into the extruder.

    • Allow the process to stabilize and record the initial pressure.

    • Continuously record the pressure upstream of the filter pack over a set period.

  • Calculation of FPV:

    • The Filter Pressure Value is typically calculated as the rate of pressure increase over time (e.g., bar/min) or the total pressure increase over a specific amount of extruded material.

    • A lower FPV indicates better dispersion, as fewer particles are clogging the filter screen.

Logical Relationship for FPV Analysis

dispersion Dye Dispersion Quality agglomerates Number of Agglomerates dispersion->agglomerates influences clogging Filter Screen Clogging agglomerates->clogging causes pressure Rate of Pressure Increase (FPV) clogging->pressure leads to

Caption: Relationship between dye dispersion and Filter Pressure Value.

References

Technical Support Center: Disperse Yellow 54 in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 54 in various polymer systems. The information provided is intended to assist in overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymers is it commonly used?

A1: this compound, also known as C.I. Solvent Yellow 114, is a quinoline-based dye.[1] It is primarily used for dyeing synthetic fibers, especially polyester (B1180765) (PET) and its blends.[2][3][4][5][6] It also finds applications in coloring a range of thermoplastics, including polyamide (PA), poly(trimethylene terephthalate) (PTT), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polystyrene (PS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyvinyl chloride (PVC).[7][8]

Q2: What are the key performance indicators for this compound in polymer applications?

A2: The primary performance indicators include:

  • Thermal Stability: The ability of the dye to withstand high processing temperatures without significant color change.[6][9]

  • Light Fastness: Resistance to color fading upon exposure to light.[2][4]

  • Migration Resistance: The tendency of the dye to remain within the polymer matrix and not move to the surface or into adjacent materials.[10]

  • Solubility/Dispersibility: The ease with which the dye can be evenly distributed throughout the polymer.[11]

Q3: Can polymer additives affect the color of this compound?

A3: Yes, interactions between this compound and certain polymer additives can lead to color shifts. This can be due to changes in the chemical environment of the dye molecule. Spectroscopic analysis, such as UV-Vis spectroscopy, can be employed to study these interactions.[1][2][3][12][13]

Troubleshooting Guide

Issue 1: Color Change or Fading During Processing

Symptoms:

  • The final polymer product has a different shade of yellow compared to the initial masterbatch.

  • The color intensity is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Action
Thermal Degradation: Processing temperatures exceed the thermal stability of this compound.Verify the processing temperature is within the recommended range for the dye. Consider incorporating heat stabilizers or antioxidants in your formulation.[6] Phenolic antioxidants, for instance, can improve the thermal stability of the polymer system.[14]
Interaction with Additives: Chemical incompatibility with additives like certain flame retardants or stabilizers.Review the chemical nature of all additives. Some additives can interact with the dye's chromophore. Consider replacing the problematic additive with a more compatible alternative.
Oxidation: Presence of oxygen during high-temperature processing can lead to oxidative degradation of the dye.Utilize antioxidants to mitigate oxidative degradation.[15][16] Processing under a nitrogen atmosphere can also be beneficial.
Issue 2: Dye Migration and Leaching

Symptoms:

  • Color transfer from the polymer to adjacent materials upon contact.

  • A greasy or colored film on the surface of the final product.

  • Loss of color after cleaning with solvents.

Potential Causes & Solutions:

Potential CauseRecommended Action
High Plasticizer Content: Excessive amounts of plasticizers, particularly in flexible PVC, can increase dye mobility.[17][18]Reduce the plasticizer concentration or switch to a plasticizer with lower dye solubility. Polymeric plasticizers are generally less prone to causing dye migration compared to monomeric ones.[19]
Incompatibility with Slip Agents: Certain slip agents, designed to migrate to the surface, can carry dye molecules with them.[7][20][21]Select a slip agent with lower interaction with the dye. Evaluating different types of slip agents (e.g., amides, esters) is recommended.
Low Molecular Weight of Dye: Although this compound has a defined structure, impurities or related lower molecular weight species might be more mobile.Ensure the use of a high-purity grade of this compound.
Blooming of Additives: Certain additives are designed to "bloom" to the surface and may facilitate dye migration.[7]Carefully select additives and consider their potential to interact with and transport the dye to the surface.
Issue 3: Poor Color Yield or Inconsistent Color

Symptoms:

  • The color of the final product is weaker than expected for the concentration of dye used.

  • Color variations within a single batch or between batches.

Potential Causes & Solutions:

Potential CauseRecommended Action
Poor Dispersion: Inadequate mixing or dispersion of the dye in the polymer matrix.Optimize processing parameters such as screw speed, mixing time, and temperature to ensure homogenous dispersion. The particle size of the dye can also influence dispersion.[11]
Incompatible Carrier Resin: The carrier resin in the masterbatch may not be fully compatible with the bulk polymer.Ensure the masterbatch carrier is compatible with the final polymer system.
Crystallinity of Polymer: Changes in the polymer's crystallinity can affect the final perceived color.Monitor and control processing conditions that influence polymer crystallinity, such as cooling rates.

Data on Additive Compatibility

Additive TypePolymer System(s)Potential for Interaction with this compound & Key Considerations
Plasticizers (e.g., Phthalates, Adipates)PVC, other flexible polymersHigh . Can significantly increase dye migration.[17] The extent depends on the plasticizer's chemical nature and concentration. Testing for migration is crucial.
Heat Stabilizers (e.g., Phenolic Antioxidants)Polyolefins, Polyesters, PVCModerate . Can improve the thermal stability of the dye by protecting the polymer matrix.[6] However, some stabilizers may cause slight color shifts.
UV Stabilizers (e.g., HALS, Benzotriazoles)Polyolefins, Polyesters, PCModerate . Essential for outdoor applications to prevent photodegradation of the dye and polymer.[22][23][24] May have synergistic or antagonistic effects on color stability.
Flame Retardants (e.g., Brominated, Phosphorous-based)Polyesters, Polyamides, ABSHigh . Can have a significant impact on thermal stability and may cause color changes. Phosphorus-based flame retardants in polyester can sometimes affect dyeability.[25]
Slip Agents (e.g., Erucamide, Oleamide)PolyolefinsHigh . These additives are designed to migrate and can increase the likelihood of dye migration.[7][20]
Antistatic Agents VariousModerate . Similar to slip agents, some antistatic agents function at the surface and could potentially interact with the dye.[7]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability

Objective: To determine the effect of a polymer additive on the thermal stability of this compound in a specific polymer.

Methodology:

  • Sample Preparation:

    • Prepare two polymer formulations:

      • Control: Polymer + this compound.

      • Test: Polymer + this compound + Additive of interest.

    • Ensure a consistent concentration of the dye and additive across samples.

    • Process the formulations into plaques or films using a method that reflects the intended application (e.g., injection molding, extrusion).

  • Heat Aging:

    • Conduct heat aging according to ASTM D3045 or a similar standard.

    • Expose the samples to a series of elevated temperatures for a defined period (e.g., 10 minutes at 20°C intervals above the normal processing temperature).

  • Colorimetric Analysis:

    • Measure the color of the samples before and after heat aging using a spectrophotometer.

    • Calculate the color difference (ΔE) using the CIELAB color space. A significant ΔE indicates poor thermal stability.

  • Data Interpretation:

    • Compare the ΔE* values of the control and test samples at each temperature. A lower ΔE* for the test sample suggests the additive improves thermal stability.

Protocol 2: Assessment of Dye Migration

Objective: To quantify the migration of this compound from a polymer in the presence of an additive.

Methodology:

  • Sample Preparation:

    • Prepare a colored polymer sample containing this compound and the additive under investigation.

    • Prepare an uncolored contact material (e.g., a white plaque of the same or a different polymer, or a standardized fabric).

  • Migration Test:

    • Place the colored sample in direct contact with the uncolored material under a defined pressure and temperature for a specified duration (e.g., 24 hours at 70°C). This can be adapted from ASTM F1929 principles for dye migration.[8]

  • Analysis:

    • Visual Assessment: Visually inspect the uncolored contact material for any color transfer.

    • Spectrophotometric Analysis: Measure the color of the contact material to quantify the amount of dye that has migrated.

    • Extraction Analysis: For a more quantitative assessment, the migrated dye can be extracted from the contact material using a suitable solvent and its concentration determined by UV-Vis spectroscopy.

  • Data Interpretation:

    • The degree of color change in the contact material indicates the propensity for migration. Compare results from formulations with and without the additive to understand its impact.

Visualizations

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis P1 Control Formulation: Polymer + Dye P3 Processing (e.g., Injection Molding) P1->P3 P2 Test Formulation: Polymer + Dye + Additive P2->P3 T1 Heat Aging (ASTM D3045) P3->T1 T2 Colorimetric Measurement (Pre- and Post-Aging) T1->T2 A1 Calculate Color Difference (ΔE*) T2->A1 A2 Compare Control vs. Test A1->A2

Caption: Workflow for Thermal Stability Evaluation.

Logical_Relationship_Migration cluster_factors Factors Influencing Migration Dye This compound Polymer Polymer Matrix (e.g., PVC, Polyolefin) Migration Dye Migration/ Leaching Dye->Migration Additive Polymer Additive Additive->Migration Plasticizer Plasticizers Plasticizer->Migration SlipAgent Slip Agents SlipAgent->Migration Temp High Temperature Temp->Migration Time Time Time->Migration

Caption: Factors Influencing Dye Migration.

References

Mitigating the effects of pH on "Disperse yellow 54" fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the effects of pH on "Disperse Yellow 54" fluorescence during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to pH and the fluorescence of "this compound".

Issue Possible Cause Suggested Solution
Weak or no fluorescence signal The pH of your experimental medium may be too high (alkaline). This compound, a quinoline-based dye, likely exhibits enhanced fluorescence upon protonation of the quinoline (B57606) nitrogen, which occurs in acidic conditions.1. Optimize pH: Gradually lower the pH of your solution to determine the optimal range for fluorescence. Start with a neutral pH and incrementally decrease it using a suitable buffer. 2. Use a pH buffer: Employ a buffer system to maintain a stable, optimal pH throughout your experiment. See the recommended buffer systems in the FAQs.
Fluorescence intensity varies between experiments Inconsistent pH levels between different experimental setups can lead to variability in fluorescence.1. Standardize pH: Ensure that the pH of all solutions and buffers is consistent across all experiments. 2. Buffer Capacity: Use a buffer with sufficient capacity to resist pH changes that may be introduced by your sample or other reagents.
Unexpected shifts in emission wavelength Changes in pH can sometimes lead to shifts in the fluorescence emission spectra of dyes.Characterize pH-dependency: Perform a full spectral analysis of this compound at different pH values to determine if and how the emission wavelength shifts. This will help in selecting the correct emission filter for your experiments.
Signal decays rapidly over time While photobleaching is a common cause, extreme pH values (either highly acidic or highly alkaline) can sometimes lead to chemical degradation of the dye.1. Confirm pH is in a stable range: Ensure your working pH is not causing dye degradation. Compare the fluorescence of a sample at your working pH with a control at a neutral pH over time. 2. Use fresh solutions: Prepare fresh solutions of this compound for your experiments to minimize potential degradation.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of "this compound"?

Q2: What is the likely chemical mechanism behind the pH-sensitivity of "this compound" fluorescence?

A2: The proposed mechanism involves the protonation of the lone pair of electrons on the nitrogen atom of the quinoline ring. In its unprotonated state (at higher pH), this lone pair can participate in non-radiative de-excitation pathways, quenching the fluorescence. When the nitrogen is protonated (at lower pH), these non-radiative pathways are suppressed, leading to an increase in fluorescence quantum yield and, consequently, higher fluorescence intensity.

Q3: What buffer systems are recommended for controlling the pH when using "this compound"?

A3: The choice of buffer will depend on the desired pH range for your experiment. Here are some common buffer systems and their effective pH ranges:

Buffer SystemEffective pH Range
Citrate Buffer3.0 - 6.2
Acetate Buffer3.6 - 5.6
MES Buffer5.5 - 6.7
Phosphate Buffer6.0 - 8.0
HEPES Buffer6.8 - 8.2
Tris Buffer7.5 - 9.0
Borate Buffer8.0 - 10.0

It is crucial to select a buffer that does not interfere with your experimental system or the fluorescence of the dye itself.

Q4: How can I determine the optimal pH for my experiments with "this compound"?

A4: You can determine the optimal pH by performing a pH titration experiment. This involves measuring the fluorescence intensity of "this compound" across a wide range of pH values. The pH at which you observe the highest stable fluorescence intensity will be the optimal pH for your application. A detailed protocol for this procedure is provided below.

Q5: Besides pH, what other factors can influence the fluorescence of "this compound"?

A5: Several factors can affect fluorescence intensity, including:

  • Solvent Polarity: The polarity of the solvent can influence the dye's photophysical properties.

  • Temperature: Temperature can affect the rate of non-radiative decay processes.

  • Concentration: At high concentrations, self-quenching can occur, leading to a decrease in fluorescence.

  • Presence of Quenchers: Certain molecules can quench fluorescence through various mechanisms.

Experimental Protocols

Protocol for Determining the pH Profile of "this compound" Fluorescence

This protocol outlines the steps to measure the fluorescence intensity of "this compound" at various pH values.

Materials:

  • "this compound" stock solution (e.g., in DMSO or ethanol)

  • A series of buffers covering a wide pH range (e.g., from pH 3 to 10)

  • pH meter

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Prepare a working solution of "this compound": Dilute the stock solution in an appropriate solvent to a final concentration suitable for your instrument (typically in the micromolar range).

  • Prepare a series of buffered solutions: For each pH value you want to test, prepare a solution containing the same final concentration of "this compound" in the corresponding buffer.

  • Measure fluorescence:

    • Set the excitation and emission wavelengths on your fluorometer. If these are unknown, you will first need to determine the excitation and emission maxima.

    • Measure the fluorescence intensity of each buffered solution.

    • Include a blank measurement for each buffer to subtract any background fluorescence.

  • Plot the data: Plot the background-corrected fluorescence intensity as a function of pH.

  • Determine the optimal pH: The pH at which the fluorescence intensity is maximal is the optimal pH for your experimental conditions.

Data Presentation

Table for pH vs. Fluorescence Intensity Data

Use the following table to record and organize your data from the pH profiling experiment. An example with hypothetical data is included.

pHAverage Fluorescence Intensity (a.u.)Standard Deviation
3.085025
4.0120030
5.0155045
6.0130035
7.090028
8.060020
9.045015
10.040012

Visualizations

Proposed Mechanism of pH Influence on "this compound" Fluorescence

pH_Effect High_pH Unprotonated This compound Low_Fluorescence Low Fluorescence (Quenched) High_pH->Low_Fluorescence Non-radiative decay Low_pH Protonated This compound High_Fluorescence High Fluorescence (Enhanced) Low_pH->High_Fluorescence Fluorescence emission

Caption: Proposed mechanism of pH effect on this compound fluorescence.

Experimental Workflow for pH Profiling

Workflow A Prepare this compound Stock Solution C Create Buffered Dye Solutions (Constant Dye Concentration) A->C B Prepare Buffers (Range of pH values) B->C D Measure Fluorescence Intensity (Fluorometer) C->D E Record and Subtract Background Fluorescence D->E F Plot Fluorescence Intensity vs. pH E->F G Determine Optimal pH F->G

Caption: Workflow for determining the pH-fluorescence profile.

Validation & Comparative

A Comparative Guide to Alternatives for Disperse Yellow 54 in Polyester Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of polyester (B1180765) dyeing processes, the selection of appropriate dyes is critical to achieving desired color fastness and performance. This guide provides a comprehensive comparison of C.I. Disperse Yellow 54 and two potential alternatives: C.I. Disperse Yellow 114 and C.I. Disperse Yellow 211. The information presented herein, including quantitative performance data and detailed experimental protocols, is intended to assist in making informed decisions for polyester dyeing research.

Performance Comparison of Disperse Yellow Dyes on Polyester

The selection of a disperse dye for polyester is often dictated by its fastness properties, which determine the durability of the color to various environmental factors. The following table summarizes the available data on the light, wash, and sublimation fastness of this compound, Disperse Yellow 114, and Disperse Yellow 211 on polyester fabric.

Table 1: Comparison of Fastness Properties of Disperse Yellow Dyes on Polyester

Dye NameC.I. NameLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
This compound 470207[1]4-5[2]4-5[2]
Disperse Yellow 114 1284557[1]4-5[1]4-5[1]
Disperse Yellow 211 127556-7[3]5[3]4-5[3]

Note: Fastness is graded on a scale of 1 to 5 for wash and sublimation fastness (with 5 being the highest) and on a scale of 1 to 8 for light fastness (with 8 being the highest).

Experimental Protocols

To ensure reproducibility and accurate comparison of dye performance, standardized experimental procedures are crucial. The following sections detail the methodologies for dyeing polyester fabric with disperse dyes and for evaluating their fastness properties according to ISO standards.

Polyester Dyeing Protocol (High-Temperature Method)

This protocol outlines a standard high-temperature exhaust dyeing method for polyester fabric.

1. Fabric Preparation:

  • Scour the polyester fabric with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.

  • Rinse the fabric thoroughly with warm and then cold water.

  • Dry the fabric at room temperature.

2. Dyebath Preparation:

  • Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.

  • The dyebath should contain:

    • Disperse dye (e.g., 1% on weight of fabric)

    • Dispersing agent (0.5-1.0 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5.

3. Dyeing Process:

  • Introduce the prepared polyester fabric into the dyebath at 50-60°C.

  • Raise the temperature to 130°C at a rate of 1-2°C per minute.

  • Maintain the temperature at 130°C for 45-60 minutes.

  • Cool the dyebath down to 70°C.

4. After-treatment (Reduction Clearing):

  • Drain the dyebath.

  • Prepare a new bath with 2 g/L sodium hydroxide (B78521) and 2 g/L sodium hydrosulphite.

  • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a weak solution of acetic acid if necessary.

  • Dry the fabric.

Fastness Testing Protocols

1. Color Fastness to Artificial Light (ISO 105-B02):

  • Expose the dyed fabric specimens to a xenon-arc lamp under specified conditions of temperature and humidity.

  • Simultaneously expose a set of blue wool standards.

  • Assess the change in color of the specimens by comparing the contrast between the exposed and unexposed parts with the grey scale for assessing change in colour. The light fastness rating is the number of the blue wool standard that shows a similar change in color.

2. Color Fastness to Washing (ISO 105-C06):

  • Prepare a composite specimen by sewing the dyed fabric to a multifibre adjacent fabric.

  • Agitate the composite specimen in a soap solution under specified conditions of temperature, time, and mechanical action in a suitable wash fastness tester.

  • Rinse and dry the specimen.

  • Assess the change in color of the dyed fabric and the staining of the adjacent multifibre fabric using the respective grey scales.

3. Color Fastness to Sublimation (ISO 105-P01):

  • Place a specimen of the dyed fabric between two undyed white cloths.

  • Subject the composite specimen to dry heat in a heating device at a specified temperature and pressure for a set duration (e.g., 180°C for 30 seconds).

  • Assess the change in color of the dyed fabric and the staining of the undyed cloths using the grey scales.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for comparing the performance of disperse dyes on polyester.

PolyesterDyeingWorkflow Experimental Workflow for Polyester Dyeing and Fastness Evaluation cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment cluster_testing Fastness Testing scouring Scouring rinsing_prep Rinsing scouring->rinsing_prep drying_prep Drying rinsing_prep->drying_prep dyebath_prep Dyebath Preparation drying_prep->dyebath_prep dyeing High-Temperature Dyeing (130°C) dyebath_prep->dyeing cooling Cooling dyeing->cooling reduction_clearing Reduction Clearing cooling->reduction_clearing rinsing_after Rinsing reduction_clearing->rinsing_after drying_after Drying rinsing_after->drying_after light_fastness Light Fastness (ISO 105-B02) drying_after->light_fastness wash_fastness Wash Fastness (ISO 105-C06) drying_after->wash_fastness sublimation_fastness Sublimation Fastness (ISO 105-P01) drying_after->sublimation_fastness

Caption: Workflow for polyester dyeing and fastness evaluation.

References

A Comparative Guide to Lipid Droplet Staining: Nile Red vs. Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate visualization and quantification of intracellular lipid droplets are crucial for research in metabolic diseases, drug discovery, and cellular biology. Fluorescent microscopy, coupled with specific dyes, offers a powerful tool for these investigations. Nile Red has long been a gold standard for staining lipid droplets due to its unique solvatochromic properties. This guide provides a detailed comparison of Nile Red with Disperse Yellow 54, a dye primarily used in the textile industry, for the application of lipid droplet staining. While Nile Red is a well-characterized and validated tool for this purpose, the utility of this compound in biological imaging is not established. This comparison will highlight the critical parameters to consider when selecting a fluorescent probe for lipid droplet analysis.

Quantitative Data Summary

The following table summarizes the key characteristics of Nile Red and this compound based on available data. It is important to note the significant lack of data for this compound in the context of biological applications.

FeatureNile RedThis compound
Primary Application Fluorescent staining of intracellular lipid droplets[1]Textile dyeing (primarily for polyester)[2]
Molecular Weight 318.37 g/mol [3][4]289.28 g/mol [5]
Solubility Soluble in organic solvents (e.g., DMSO, acetone, ethanol), very low solubility in waterInsoluble in water; soluble in ethanol, pyridine, and sulfolane[5]
Excitation Maximum (in nonpolar environment) ~515-552 nm (shifts with solvent polarity)[6]Not reported for lipid environments
Emission Maximum (in nonpolar environment) ~585-636 nm (shifts with solvent polarity)[6]Not reported for lipid environments
Quantum Yield High in nonpolar environments (e.g., 0.7 in dioxane)[7]; low in polar solvents[8]Not reported for biological applications
Photostability Moderate; prone to photobleaching with prolonged exposure[]High fastness to light in textile applications
Suitability for Live Cell Imaging Yes, widely used[10][11]Not established; potential for cytotoxicity
Suitability for Fixed Cell Imaging Yes, compatible with fixation[6][12]Not established
Reported Cytotoxicity Low at typical working concentrations, but can be phototoxic[13][14]Safety data sheets indicate potential for skin and eye irritation; no specific data on cytotoxicity in cell culture is available[15][16]

Performance Comparison

Nile Red stands out as a superior choice for lipid droplet staining due to its well-documented and advantageous fluorescent properties. Its fluorescence is strongly dependent on the hydrophobicity of its environment, exhibiting bright yellow-gold fluorescence in the neutral lipid core of droplets while remaining virtually non-fluorescent in the aqueous cytoplasm.[1][8] This solvatochromism provides excellent signal-to-noise ratio and specificity. Nile Red is cell-permeable, making it suitable for staining both live and fixed cells, and numerous protocols have been optimized for various cell types and imaging platforms.[3][6][10][12] While it can be susceptible to photobleaching under intense or prolonged illumination, this can be mitigated with appropriate imaging practices.[]

This compound , on the other hand, is not designed for biological applications. Its primary use is in the textile industry for dyeing synthetic fibers, a process that often involves high temperatures and pressures.[2] While its insolubility in water and solubility in organic solvents suggest lipophilic characteristics, there is a critical lack of published data on its fluorescent properties within a cellular context. Key parameters such as its excitation and emission spectra in a lipid environment, quantum yield, and photostability for microscopy applications are unknown. Furthermore, its potential for cytotoxicity in live cells is a significant concern that has not been addressed in the scientific literature.[15][16] While some vendors categorize it as a "fluorescent dye," its suitability and performance for lipid droplet staining remain unproven.[17]

Experimental Protocols

Detailed and validated protocols for Nile Red are readily available. Below are representative protocols for staining lipid droplets in live and fixed cells. Due to the absence of established methods for this compound in biological staining, a hypothetical and generalized protocol is presented for conceptual purposes only and is not experimentally validated.

Nile Red Staining of Live Cells
  • Prepare a Stock Solution: Dissolve Nile Red powder in DMSO to a concentration of 1 mg/mL.

  • Prepare a Working Solution: Dilute the stock solution in a serum-free medium or PBS to a final concentration of 100-500 ng/mL.

  • Cell Staining: Remove the culture medium from the cells and wash with PBS. Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation ~540-560 nm, emission ~570-650 nm).

Nile Red Staining of Fixed Cells
  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Staining: Add a working solution of Nile Red (100-500 ng/mL in PBS) to the fixed cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Wash: Wash the cells two to three times with PBS.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.

Hypothetical Protocol for this compound

Disclaimer: This protocol is not based on experimental data and is for illustrative purposes only.

  • Prepare a Stock Solution: Dissolve this compound powder in a suitable organic solvent (e.g., DMSO or ethanol) to a concentration of 1 mg/mL.

  • Prepare a Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS) to a final concentration to be determined empirically.

  • Cell Staining: Apply the working solution to either live or fixed cells and incubate for a predetermined time, protected from light.

  • Wash: Wash the cells extensively with PBS to remove unbound dye.

  • Imaging: Attempt to visualize the cells using a fluorescence microscope with a broad range of excitation and emission filters to determine if any specific fluorescence is detectable.

Visualizing the Workflow

The following diagrams illustrate the established experimental workflow for Nile Red staining and a generalized workflow that would be necessary to evaluate an uncharacterized dye like this compound.

Nile_Red_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Nile Red Stock Solution (in DMSO) B Prepare Working Solution (in PBS or medium) A->B C Incubate Cells with Working Solution B->C D Wash Cells with PBS C->D E Fluorescence Microscopy D->E

Established workflow for Nile Red lipid droplet staining.

Disperse_Yellow_54_Workflow cluster_prep Preparation & Optimization cluster_staining Staining & Evaluation cluster_imaging Characterization A Prepare Stock Solution (Solvent?) B Determine Optimal Working Concentration A->B C Incubate Cells (Time?) B->C D Wash Cells C->D E Assess Cytotoxicity C->E F Determine Excitation/ Emission Spectra D->F G Evaluate Photostability F->G

Hypothetical workflow for evaluating this compound.

Conclusion

For researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for staining intracellular lipid droplets, Nile Red is the unequivocally recommended choice over this compound. Nile Red's proven solvatochromic properties, suitability for both live and fixed cell imaging, and the wealth of established protocols make it a robust tool for lipid biology research.

This compound, as a textile dye, lacks the necessary characterization and validation for biological imaging. Its use for lipid droplet staining would require extensive and fundamental research to determine its spectral properties, optimal staining conditions, and, most critically, its potential for cytotoxicity. Without such data, any results obtained with this compound would be difficult to interpret and may be confounded by artifacts. Therefore, for accurate and reproducible lipid droplet analysis, adherence to established probes like Nile Red is strongly advised.

References

A Comparative Guide to Disperse Yellow 54 and Solvent Yellow 114 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and probes is a critical step in experimental design. This guide provides a detailed comparison of Disperse Yellow 54 and Solvent Yellow 114, two chemically identical compounds with distinct designations based on their primary industrial applications. While both are known chemically as 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, their formulation and typical uses differ, which can have implications for their performance in a research setting.

At a Glance: Same Compound, Different Applications

This compound and Solvent Yellow 114 share the same chemical structure, molecular formula (C₁₈H₁₁NO₃), and CAS numbers (including 7576-65-0, 12223-85-7, and 75216-45-4).[1][2] Their nomenclature primarily reflects their intended applications and the Colour Index (C.I.) classification system.[3]

  • This compound is the designation for its use as a disperse dye, which is sparingly soluble in water and is primarily used for dyeing synthetic hydrophobic fibers such as polyester.[4][5] The "disperse" classification indicates that it is applied from a fine aqueous dispersion.[6]

  • Solvent Yellow 114 is the designation for its use as a solvent dye, which is soluble in organic solvents and is used to color plastics, inks, waxes, and other non-polar materials.[7][8][9]

For research applications, this distinction is important as the formulation of a "Disperse" dye may contain dispersing agents and have a specific particle size distribution that could be relevant for experiments involving aqueous solutions or cell culture media.[6][10] Conversely, a "Solvent" dye is expected to have higher purity for direct dissolution in organic solvents.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound / Solvent Yellow 114 based on available data.

Table 1: General and Physical Properties

PropertyValueReferences
Chemical Name 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione[1]
C.I. Name This compound / Solvent Yellow 114[11][3]
C.I. Number 47020[11][3]
CAS Numbers 7576-65-0, 12223-85-7, 75216-45-4[1][2]
Molecular Formula C₁₈H₁₁NO₃[3]
Molecular Weight 289.28 g/mol [11][3]
Appearance Orange-yellow to greenish-yellow powder[1][7]
Melting Point 262-265 °C[12][13]
Density ~1.44 g/cm³[13]

Table 2: Solubility Data (at 20°C)

SolventSolubility (g/L)References
Acetone0.2 - 2.2[8][13]
Butyl Acetate0.2 - 1.6[8][13]
Dichloromethane0.3 - 186.3[8][13]
EthanolInsoluble to sparingly soluble (0.1 g/L)[8][12]
Methylbenzene (Toluene)0.6 - 53.9[8][13]
SulfolaneSoluble upon heating[12]
Concentrated Sulfuric AcidSoluble[11][12]
PyridineSoluble[11][12]
WaterVery low solubility[5]

Spectral Properties and Research Potential

As a quinophthalone dye, this compound / Solvent Yellow 114 possesses a conjugated system that gives it its color and potential for fluorescence. While detailed spectral data in various solvents for research purposes is not extensively published, its structural class suggests potential as a fluorescent probe.[14][15]

Quinophthalone dyes can exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[14][16] This property could be exploited in research to probe the local environment of polymers, proteins, or other biological macromolecules.

Currently, there is a lack of readily available, peer-reviewed data on the absorption maxima, emission spectra, and fluorescence quantum yields of this compound / Solvent Yellow 114 in a range of solvents suitable for research applications. Researchers interested in utilizing this dye for fluorescence-based assays would need to perform initial characterization to determine its photophysical properties in their specific experimental system.

Experimental Protocols

Given the limited availability of specific research protocols, a general procedure for preparing stock solutions is provided below. Researchers should adapt this protocol based on their specific application and the formulation of the dye they acquire.

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound / Solvent Yellow 114 for use in various research applications.

Materials:

  • This compound or Solvent Yellow 114 powder

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane, Toluene)

  • Vortex mixer

  • Ultrasonic bath

  • Micro-centrifuge

  • Sterile, light-protected storage tubes

Procedure:

  • Solvent Selection: Based on the intended application, select a suitable organic solvent in which the dye is highly soluble (refer to Table 2). For biological applications, DMSO is a common choice for preparing concentrated stock solutions that can be further diluted in aqueous media.

  • Weighing the Dye: Accurately weigh a small amount of the dye powder in a fume hood.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 1-10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the dye is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved particles.

  • Storage: Carefully transfer the supernatant to a fresh, sterile, light-protected tube. Store the stock solution at -20°C or -80°C for long-term storage. Before use, thaw the stock solution and bring it to room temperature.

Note: For applications involving aqueous buffers (e.g., cell staining), the DMSO stock solution should be diluted to the final working concentration in the buffer immediately before use to minimize precipitation. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Mandatory Visualizations

Dye_Identity Chemical Identity of this compound and Solvent Yellow 114 A 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione B This compound A->B  Application: Dyeing Synthetic Fibers C Solvent Yellow 114 A->C  Application: Coloring Plastics, Inks

Caption: Chemical structure and application-based nomenclature.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_app Application A Weigh Dye Powder B Dissolve in Organic Solvent (e.g., DMSO) A->B C Vortex / Sonicate B->C D Centrifuge to Clarify C->D E Store Stock Solution (-20°C) D->E F Dilute Stock in Working Buffer/Medium E->F Dilution for Experiment G Incubate with Sample (e.g., Cells, Polymer Film) F->G H Wash to Remove Unbound Dye G->H I Analyze (e.g., Microscopy, Spectroscopy) H->I

Caption: A generalized workflow for using the dye in research.

Conclusion

This compound and Solvent Yellow 114 are the same chemical compound, 2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione, with different names that reflect their primary industrial uses and formulations. For research applications, the choice between the two may depend on the required purity and the solvent system to be used. While its physicochemical properties are well-documented for industrial purposes, there is a notable lack of specific data on its photophysical properties (absorption/emission spectra, quantum yield) in various solvents relevant to research. Its quinophthalone structure suggests potential as a fluorescent probe, but this would require characterization by the end-user. The provided general protocol for solution preparation serves as a starting point for researchers wishing to explore the potential of this dye in their own experimental systems.

References

Spectroscopic Validation of Disperse Yellow 54 Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Disperse Yellow 54, a quinoline-based dye, against other commercially available yellow disperse dyes. The validation of staining performance is presented through a summary of spectroscopic data and detailed experimental protocols. This document is intended to assist researchers in selecting the appropriate dye for their specific applications, with a focus on objective, data-driven comparisons.

Introduction to this compound

This compound (C.I. 47020) is a non-ionic dye characterized by its quinoline (B57606) molecular structure.[1] It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765), due to its low water solubility and ability to penetrate the fiber structure at elevated temperatures.[2][3] Its chemical formula is C₁₈H₁₁NO₃ and it has a molecular weight of 289.28 g/mol .[1][4] In laboratory settings, its consistent staining properties and bright yellow hue make it a candidate for various research applications.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic properties of this compound and its alternatives. This data is essential for validating the presence and consistency of the dye on a substrate.

Table 1: Physicochemical and Spectroscopic Properties of Selected Yellow Disperse Dyes

Dye NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )λmax (nm)
This compound470207576-65-0[5]C₁₈H₁₁NO₃[5]289.28[5]~420[6]
Disperse Yellow 644702310319-14-9C₁₈H₁₀BrNO₃[2]368.18[2]420[6]
Disperse Yellow 8255120012239-58-6[7]C₂₀H₁₉N₃O₂[7]333.38[7]~435 (in Ethanol)[8]
Disperse Yellow 2111275586836-02-4[9]C₁₅H₁₂ClN₅O₄[9]361.74[9]Not specified

Note: λmax (maximum absorption wavelength) can vary depending on the solvent and the physical state of the dye (e.g., in solution vs. on a substrate).

Experimental Protocols for Spectroscopic Validation

The following protocols outline the methodologies for validating dye staining on a substrate, such as polyester fabric, using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying the amount of dye absorbed by a substrate and confirming its spectral signature.

Protocol for UV-Vis Analysis of a Stained Fabric:

  • Sample Preparation: A small, uniformly stained piece of the fabric is securely mounted in the sample holder of a UV-Vis spectrophotometer equipped with a solid-sample holder or an integrating sphere. An unstained piece of the same fabric is used as a reference.

  • Instrument Setup: The spectrophotometer is set to record the absorbance or reflectance spectrum over a wavelength range of at least 380 nm to 700 nm.

  • Data Acquisition: The absorbance or reflectance spectrum of the stained fabric is recorded. The Kubelka-Munk function can be applied to reflectance data to relate it to the absorption coefficient.

  • Analysis: The wavelength of maximum absorbance (λmax) is determined and compared to the known value for the specific dye. The intensity of the absorbance is correlated with the concentration of the dye on the fabric.

Fluorescence Spectroscopy

For fluorescent dyes, this technique provides information on the emission properties of the stain.

Protocol for Fluorescence Spectroscopy of a Stained Fabric:

  • Sample Preparation: A piece of the stained fabric is placed in the sample holder of a spectrofluorometer.

  • Instrument Setup: The excitation wavelength is set to the known absorption maximum (λmax) of the dye. The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

  • Data Acquisition: The fluorescence emission spectrum is recorded.

  • Analysis: The wavelength of maximum emission is determined. The fluorescence intensity can be used to quantify the dye, especially at low concentrations.

Raman Spectroscopy

Raman spectroscopy provides a vibrational fingerprint of the dye molecule, allowing for its specific identification on a substrate.

Protocol for Raman Spectroscopy of a Stained Fabric:

  • Sample Preparation: A single stained fiber or a small piece of the stained fabric is placed on a microscope slide.

  • Instrument Setup: A Raman microscope is used. The laser excitation wavelength should be chosen to minimize fluorescence from the sample (e.g., 785 nm is often effective for dyed textiles).[3]

  • Data Acquisition: The laser is focused on the stained fiber, and the Raman spectrum is collected.

  • Analysis: The positions and relative intensities of the Raman peaks are compared to a reference spectrum of the pure dye to confirm its identity.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for spectroscopic validation and a conceptual representation of the dye-fiber interaction.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation staining Staining of Substrate washing Washing & Drying staining->washing uv_vis UV-Vis Spectroscopy washing->uv_vis fluorescence Fluorescence Spectroscopy washing->fluorescence raman Raman Spectroscopy washing->raman data_analysis Data Analysis & Comparison uv_vis->data_analysis fluorescence->data_analysis raman->data_analysis confirmation Stain Confirmation & Quantification data_analysis->confirmation

Caption: Experimental workflow for the validation of staining.

dye_fiber_interaction cluster_dye_bath Dye Bath cluster_fiber Polyester Fiber (Hydrophobic) cluster_result Stained Fiber dye_molecule Disperse Dye (non-ionic) fiber_matrix Polymer Chains dye_molecule->fiber_matrix  High Temperature & Pressure fiber_matrix->dye_molecule  Van der Waals forces & Dipole interactions stained_fiber Dye Entrapped in Fiber fiber_matrix->stained_fiber

Caption: Conceptual model of disperse dye interaction with polyester fiber.

Conclusion

The spectroscopic techniques outlined in this guide provide robust methods for the validation of staining with this compound and its alternatives. The choice of the most suitable dye will depend on the specific requirements of the application, including desired spectral properties, and the experimental conditions. The provided protocols and comparative data serve as a foundation for researchers to make informed decisions and to design rigorous validation studies.

References

Quantitative Analysis of Disperse Yellow 54 in Polymer Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of Disperse Yellow 54 in polymer matrices, this guide provides a comparative overview of suitable analytical methodologies. This compound, a quinoline-based dye, is primarily used for dyeing synthetic fibers such as polyester (B1180765).[1] Its quantitative analysis is crucial for quality control, regulatory compliance, and understanding its potential migration from polymeric materials. This guide details experimental protocols, presents comparative performance data of relevant analytical techniques, and visualizes the analytical workflow.

Core Analytical Approaches

The primary methods for the quantitative analysis of this compound in polymer samples involve solvent extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and effective techniques.

Experimental Workflow

The general workflow for the quantitative analysis of this compound in a polymer sample is depicted in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Polymer Sample Containing This compound extraction Solvent Extraction (e.g., Methanol, Chlorobenzene) sample->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation / Filtration sonication->centrifugation extract Purified Extract centrifugation->extract hplc HPLC / UPLC Separation (C18 Column) extract->hplc dad DAD Detection hplc->dad msms MS/MS Detection hplc->msms quantification Quantification (Calibration Curve) dad->quantification msms->quantification report Final Report quantification->report

Workflow for Quantitative Analysis

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results.

Sample Preparation: Solvent Extraction

The initial and critical step is the efficient extraction of this compound from the polymer matrix.

  • Objective: To quantitatively transfer the dye from the solid polymer sample into a liquid solvent suitable for chromatographic analysis.

  • Materials:

    • Polymer sample (e.g., polyester fabric, plastic pellet)

    • Methanol (HPLC grade) or Chlorobenzene

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.22 µm PTFE)

  • Protocol:

    • Accurately weigh approximately 1.0 g of the polymer sample and place it into a glass extraction vessel.

    • Add a known volume of the extraction solvent (e.g., 20 mL of methanol).

    • Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50-60°C).[2][3]

    • After sonication, centrifuge the sample to pellet the polymer material.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for analysis.[2][3]

Analytical Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique for the quantification of colored compounds like this compound.

  • Principle: The extracted dye is separated from other components on a chromatographic column and detected based on its characteristic UV-Vis absorbance spectrum.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode-Array Detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the dye.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (approximately 420-440 nm).

  • Quantification: A calibration curve is generated by injecting known concentrations of a this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for trace-level quantification.

  • Principle: After chromatographic separation, the dye is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for highly selective and sensitive quantification.

  • Instrumentation:

    • UHPLC or HPLC system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Chromatographic Conditions: Similar to HPLC-DAD, but often with lower flow rates (0.3-0.5 mL/min) compatible with the MS interface.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: Specific m/z transitions for this compound would need to be determined by direct infusion of a standard solution.

  • Quantification: Similar to HPLC-DAD, quantification is based on a calibration curve constructed from the response of known standards.

Performance Comparison

ParameterHPLC-DAD (for Disperse Yellow 23)LC-MS/MS (for Disperse Yellow 23)
Linearity Range 0.5 - 250 mg/L0.5 - 200 µg/L
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 2.0 mg/kg1.0 µg/kg
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Recovery 92.1% - 98.7%92.1% - 98.7%
Selectivity ModerateVery High
Throughput LowerHigher (with UPLC)

Note: The data presented is for Disperse Yellow 23 and serves as a representative comparison. Actual performance for this compound may vary and should be determined through method validation.

Method Selection Logic

The choice between HPLC-DAD and LC-MS/MS depends on the specific analytical requirements.

cluster_decision Decision Criteria cluster_methods Recommended Method start Analytical Requirement trace_analysis Trace Level Analysis (ppb or lower)? start->trace_analysis high_throughput High Throughput Needed? trace_analysis->high_throughput No lcmsms LC-MS/MS trace_analysis->lcmsms Yes cost_complexity Cost and Complexity Constraints? high_throughput->cost_complexity No high_throughput->lcmsms Yes hplcdad HPLC-DAD cost_complexity->hplcdad Yes cost_complexity->hplcdad No, but trace not required

Method Selection Flowchart

References

A Comparative Guide to Cellular Staining: Cross-Validating Disperse Yellow 54 with Established Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of "Disperse Yellow 54," a dye traditionally used in the textile industry, for cellular imaging applications. Its performance is hypothetically compared with established fluorescent probes for imaging intracellular lipid droplets, a likely target for this hydrophobic dye. This document outlines the necessary experimental data, protocols, and visual workflows to objectively assess its potential as a novel biological stain.

Introduction

This compound (DY-54) is a quinophthalone-based dye, primarily utilized for coloring synthetic fibers such as polyester.[1] Its chemical structure lends it a high degree of hydrophobicity and excellent lightfastness, properties required for durable textile dyeing.[1] These very characteristics suggest a potential, yet unexplored, application in biological imaging. Hydrophobic dyes are often employed to visualize lipid-rich structures within cells, such as lipid droplets. Lipid droplets are dynamic organelles central to lipid metabolism, energy homeostasis, and various cellular signaling pathways.[2]

Currently, the go-to imaging modalities for lipid droplets include solvatochromic dyes like Nile Red and boron-dipyrromethene (BODIPY) derivatives, such as BODIPY 493/503. These probes have been extensively characterized and offer reliable, though distinct, staining properties.

This guide proposes a hypothetical cross-validation of this compound against these established methods. As DY-54 has not been characterized as a fluorescent probe for cellular imaging, this guide serves as a roadmap for researchers to determine its efficacy and potential advantages or disadvantages.

Comparative Data Summary

The following table summarizes the known performance characteristics of established lipid droplet stains and outlines the parameters to be determined for this compound through experimental validation.

FeatureThis compoundBODIPY 493/503Nile Red
Excitation Maxima (nm) To be determined (likely ~400-500)~493~552 (in lipid environment)
Emission Maxima (nm) To be determined~503~636 (in lipid environment)
Quantum Yield To be determinedHigh (~0.9)Variable (environment-dependent)
Photostability High (in textiles)Low to moderateHigh
Specificity for Lipid Droplets To be determinedHighModerate (can stain other membranes)
Solvent for Stock Solution DMSO, Ethanol, PyridineDMSODMSO
Suitability for Live-Cell Imaging To be determinedYesYes
Suitability for Fixed-Cell Imaging To be determinedYesYes

Experimental Protocols

Detailed methodologies for the proposed validation of this compound and for staining with the reference probe, BODIPY 493/503, are provided below.

Protocol 1: Characterization and Staining with this compound (Hypothetical)

This protocol is designed to first determine the spectral properties of this compound and then to apply it as a cellular stain.

Part A: Determination of Spectral Properties

  • Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Solvent Screening: Dilute the stock solution to 10 µM in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, ethanol, methanol, water).

  • Absorbance Measurement: Measure the absorbance spectrum of each solution using a spectrophotometer to determine the maximum absorption wavelength (λmax). Quinophthalone dyes typically absorb in the 400-500 nm range.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the dye at its λmax and measure the emission spectrum to determine the wavelength of maximum emission.

  • Quantum Yield and Photostability: Once the optimal excitation and emission wavelengths are known, the quantum yield and photostability can be quantified using standard methods and compared to reference dyes.

Part B: Cellular Staining Protocol

  • Cell Culture: Plate cells (e.g., HeLa or 3T3-L1 adipocytes) on glass-bottom dishes and culture to 70-80% confluency. To induce lipid droplet formation, cells can be treated with 200 µM oleic acid complexed to BSA for 24 hours prior to staining.

  • Staining Solution Preparation: Prepare a working solution of this compound in a serum-free culture medium. The optimal concentration will need to be determined through a titration experiment (e.g., ranging from 100 nM to 10 µM).

  • Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with appropriate filters based on the spectral data obtained in Part A.

Protocol 2: Staining of Lipid Droplets with BODIPY 493/503 (Established)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.

  • Cell Culture and Lipid Droplet Induction: Follow the same procedure as described in Protocol 1, Part B, step 1.

  • Staining Solution Preparation: Dilute the BODIPY 493/503 stock solution to a final concentration of 1-2 µg/mL in serum-free culture medium.

  • Staining: Remove the culture medium, wash the cells once with pre-warmed PBS, and add the BODIPY 493/503 staining solution. Incubate for 15 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Add fresh culture medium to the cells and image using a fluorescence microscope with a standard green fluorescence filter set (e.g., excitation 488 nm, emission 500-550 nm).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for cross-validation and a key cellular pathway involving lipid droplets.

experimental_workflow cluster_dy54 This compound Arm cluster_bodipy BODIPY 493/503 Arm (Control) DY54_prep Prepare DY-54 Stock (DMSO) DY54_stain Stain Cells with DY-54 DY54_prep->DY54_stain DY54_image Image (Hypothesized Ex/Em) DY54_stain->DY54_image comparison Compare Images: - Specificity - Signal-to-Noise - Photostability DY54_image->comparison BODIPY_prep Prepare BODIPY Stock (DMSO) BODIPY_stain Stain Cells with BODIPY BODIPY_prep->BODIPY_stain BODIPY_image Image (Ex: 488nm, Em: 520nm) BODIPY_stain->BODIPY_image BODIPY_image->comparison start Culture and Treat Cells (e.g., with Oleic Acid) start->DY54_prep start->BODIPY_prep

Caption: Experimental workflow for cross-validation.

lipid_metabolism LD Lipid Droplet Lipolysis Lipolysis LD->Lipolysis ATGL/HSL enzymes FA Fatty Acids Mito Mitochondrion FA->Mito TG Triacylglycerols ER Endoplasmic Reticulum TGSynthesis TG Synthesis ER->TGSynthesis DGAT enzymes BetaOx β-Oxidation Mito->BetaOx Energy (ATP) Lipolysis->FA TGSynthesis->LD Storage

Caption: Simplified lipid droplet metabolism pathway.

References

A Comparative Performance Analysis of Disperse Yellow 54 and Other Quinoline-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of C.I. Disperse Yellow 54 against other quinoline-based disperse dyes, namely C.I. Disperse Yellow 64 and C.I. Disperse Yellow 82. The information presented herein is curated from publicly available data to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound, a quinoline-based dye, is a widely used colorant for synthetic fibers, particularly polyester. This guide benchmarks its performance in key areas such as dyeing properties, fastness, and toxicology against two other commercially available quinoline-derived disperse dyes. While all three dyes share a common quinoline (B57606) structural motif, their performance profiles exhibit notable differences, making each suitable for different applications.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance indicators for this compound and its counterparts. All fastness ratings are based on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.

Performance ParameterC.I. This compoundC.I. Disperse Yellow 64C.I. Disperse Yellow 82
C.I. Name This compoundDisperse Yellow 64Disperse Yellow 82
CAS Number 12223-85-710319-14-912239-58-6
Molecular Formula C₁₈H₁₁NO₃C₁₈H₁₀BrNO₃C₂₀H₁₉N₃O₂
Lightfastness (ISO 105-B02) 6-7[1]7[2]4[3]
Washing Fastness (Polyester - ISO 105-C06) 5[1]4-5[2]5
Washing Fastness (Cotton - ISO 105-C06) 5[1]4-5[2]5
Sublimation Fastness (ISO 105-P01) 4[1]4[2]4-5[4]
Dye Uptake on Polyester Good level dyeing performance[5]Good absorption rate and lifting force[2]Good leveling property[3]
Acute Oral Toxicity (LD50) No data available[3]No data availableNo data available[6]

Key Performance Insights

This compound stands out for its excellent washing fastness and good lightfastness, making it a reliable choice for textiles that require frequent laundering and exposure to light.[1][5] Its good leveling properties ensure uniform color application on polyester.[5]

Disperse Yellow 64 exhibits the highest lightfastness among the compared dyes, making it particularly suitable for applications demanding exceptional resistance to fading from sun exposure.[2] Its overall fastness profile is comparable to this compound.

Disperse Yellow 82 is characterized by its strong fluorescence but suffers from poor lightfastness.[3][7] This makes it ideal for applications where high visibility is desired, but long-term color stability under light is not a critical factor.

Experimental Protocols

Detailed methodologies for the key performance evaluation tests are outlined below.

Lightfastness Test (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc lamp apparatus with a controlled environment for temperature and humidity is used.[8][9]

  • Procedure :

    • A specimen of the dyed textile is exposed to the xenon arc light under specified conditions.

    • Simultaneously, a set of blue wool references (rated 1-8) are exposed under the same conditions.[10][11]

    • The exposure is continued until a specified contrast on the grey scale for assessing change in color is achieved between the exposed and unexposed parts of the specimen or the blue wool references.[11]

  • Evaluation : The lightfastness is assessed by comparing the change in color of the test specimen with that of the blue wool references.[10][12] The rating is given on a scale of 1 to 8, with 8 indicating the highest lightfastness.[10]

Washing Fastness Test (ISO 105-C06)

This method evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus : A washing fastness tester equipped with stainless steel containers and balls is used.[13]

  • Procedure :

    • A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.

    • The composite specimen is placed in a container with a specified washing solution (e.g., ECE detergent and sodium perborate) and stainless steel balls.[14]

    • The container is agitated in the washing fastness tester at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes).[14]

    • After the washing cycle, the specimen is rinsed and dried.[14]

  • Evaluation : The change in color of the specimen and the degree of staining on the adjacent multifibre fabric are assessed using the grey scale.[14] The ratings are on a scale of 1 to 5, with 5 representing no change.

Sublimation Fastness Test (ISO 105-P01 / AATCC Test Method 117)

This test determines the resistance of the color of textiles to dry heat, which simulates processes like ironing, pleating, and heat setting.

  • Apparatus : A heating device capable of maintaining a specified temperature with controlled pressure is used.[15]

  • Procedure :

    • A specimen of the dyed textile is placed between two undyed white fabrics (one of the same fiber as the specimen and one of a different specified fiber).

    • The composite specimen is subjected to a specified temperature (e.g., 180°C or 210°C) and pressure for a set duration (e.g., 30 seconds).[15][16]

  • Evaluation : The change in color of the specimen and the staining of the adjacent white fabrics are assessed using the grey scale.[15] The ratings are on a scale of 1 to 5, with 5 indicating the best fastness.

Dye Uptake Percentage Determination

This protocol outlines a general method for quantifying the amount of dye absorbed by a fabric.

  • Apparatus : A spectrophotometer is required for this measurement.[17]

  • Procedure :

    • Prepare a dyebath with a known initial concentration of the dye.

    • Introduce a known weight of the textile fabric into the dyebath.

    • Carry out the dyeing process under controlled conditions (temperature, time, pH).

    • After dyeing, measure the absorbance of the residual dyebath using the spectrophotometer at the maximum absorption wavelength of the dye.

    • Calculate the final concentration of the dye in the dyebath from a calibration curve.

  • Calculation : The dye uptake percentage is calculated using the following formula:

    • Dye Uptake (%) = [(Initial Dye Concentration - Final Dye Concentration) / Initial Dye Concentration] x 100

Acute Oral Toxicity (OECD Test Guideline 420)

This method provides information on the hazardous properties of a substance following oral ingestion.

  • Principle : A fixed-dose procedure is used where the substance is administered to a group of animals (usually rats) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[8][18]

  • Procedure :

    • A single dose of the test substance is administered to the animals by gavage.[18]

    • The animals are observed for a period of 14 days for signs of toxicity and mortality.[10]

  • Evaluation : The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels, rather than determining a precise LD50 value.[12][19]

Visualizations

Chemical Structure of Quinoline-Based Dyes

The following diagram illustrates the core chemical structure of quinoline, which is the fundamental building block for the dyes discussed in this guide.

Caption: Basic chemical structure of the quinoline ring system.

Experimental Workflow for Dye Performance Evaluation

This flowchart outlines the typical experimental process for assessing the performance of a textile dye.

G Dye Performance Evaluation Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Analysis Dye_Solution Prepare Dye Solution Dyeing Dyeing under Controlled Conditions Dye_Solution->Dyeing Fabric_Sample Prepare Fabric Sample Fabric_Sample->Dyeing Lightfastness Lightfastness Test (ISO 105-B02) Dyeing->Lightfastness Wash_Fastness Wash Fastness Test (ISO 105-C06) Dyeing->Wash_Fastness Sublimation_Fastness Sublimation Fastness Test (ISO 105-P01) Dyeing->Sublimation_Fastness Dye_Uptake Dye Uptake Measurement Dyeing->Dye_Uptake Data_Analysis Data Analysis and Comparison Lightfastness->Data_Analysis Wash_Fastness->Data_Analysis Sublimation_Fastness->Data_Analysis Dye_Uptake->Data_Analysis

Caption: A typical workflow for evaluating the performance of textile dyes.

References

Purity Assessment of Disperse Yellow 54: A Comparative Guide to HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of Disperse Yellow 54 (C.I. 47020), a quinophthalone dye. The document outlines a detailed experimental protocol, presents comparative data, and discusses alternative analytical techniques. The information herein is intended to assist researchers in developing and validating robust analytical methods for quality control and impurity profiling.

Introduction to this compound and Purity Assessment

This compound is a synthetic dye used in the textile industry and has potential applications in other fields.[1] The purity of such compounds is of paramount importance, as impurities can affect the efficacy, safety, and regulatory compliance of end products. HPLC coupled with MS has emerged as a powerful technique for the separation, identification, and quantification of the main component and its related substances, offering high sensitivity and selectivity.[2]

Experimental Protocol: HPLC-MS for this compound

This section details a representative HPLC-MS method for the purity assessment of this compound.

Sample Preparation
  • Accurately weigh 10.0 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve the sample in methanol (B129727) and make up to the mark to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

High-Performance Liquid Chromatography (HPLC) Conditions
ParameterSpecification
System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterSpecification
System Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400 °C
Collision Gas Argon

Data Presentation: Purity Profile of this compound

The following table summarizes hypothetical but realistic quantitative data for the analysis of a this compound sample, including potential impurities derived from its synthesis from 2-Methylquinolin-3-ol and Phthalic anhydride.

CompoundRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)Purity/Impurity Level (%)
Phthalic Anhydride2.5149.0235105.0335, 77.03860.05
2-Methylquinolin-3-ol4.2160.0757132.0808, 117.05700.15
This compound 8.5 290.0761 272.0655, 144.0417 99.5
Synthesis Byproduct9.8329.0866311.0760, 283.08080.3

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can also be employed for the purity assessment of dyes.

TechniquePrincipleAdvantagesDisadvantages
HPLC-MS Separation by chromatography, detection by mass spectrometry.High sensitivity and selectivity, provides molecular weight and structural information.Higher cost and complexity.
HPLC-UV/DAD Separation by chromatography, detection by UV-Vis absorbance.Robust, reproducible, and widely available.Lower sensitivity and selectivity compared to MS, may not distinguish between isomers.
Thin-Layer Chromatography (TLC) Separation on a stationary phase plate by a mobile phase.Simple, low cost, and suitable for rapid screening.Lower resolution and sensitivity, primarily qualitative.
Capillary Electrophoresis (CE) Separation in a capillary based on electrophoretic mobility.High resolution and minimal sample consumption.Can be sensitive to matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.22 µm PTFE dilute->filter hplc HPLC Separation (C18 Column, Gradient Elution) filter->hplc ms MS Detection (ESI+, Full Scan & MRM) hplc->ms integrate Peak Integration ms->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify report Purity Report quantify->report

Caption: Experimental workflow for HPLC-MS purity assessment.

synthesis_pathway cluster_reactants Starting Materials cluster_product Reaction cluster_impurities Potential Impurities reactant1 2-Methylquinolin-3-ol product This compound reactant1->product reactant2 Phthalic Anhydride reactant2->product impurity1 Unreacted 2-Methylquinolin-3-ol product->impurity1 impurity2 Unreacted Phthalic Anhydride product->impurity2 impurity3 Synthesis Byproduct product->impurity3

Caption: Synthesis of this compound and origin of impurities.

References

A Comparative Guide to Environmentally Sensitive Fluorescent Probes: Featuring Disperse Yellow 54 and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Disperse Yellow 54 (DY54) and a selection of well-characterized fluorescent probes used to investigate material properties such as micro-viscosity and protein aggregation. While DY54 is a known fluorescent dye, its application in sensing material properties is not well-documented. This guide, therefore, serves a dual purpose: to introduce the concept of fluorescence-based material sensing using established probes and to provide a framework for evaluating the potential of dyes like DY54 for these applications.

The fluorescence of certain molecules, known as molecular rotors and solvatochromic dyes, is highly sensitive to their immediate environment. Changes in properties like local viscosity, polarity, or binding to macromolecules can restrict intramolecular motion or alter electronic states, leading to significant changes in fluorescence quantum yield, lifetime, and emission spectra. This principle is harnessed in various research fields, from materials science to drug discovery, to probe complex systems at a molecular level.

Comparison of Photophysical and Structural Properties

The following tables summarize the key properties of this compound and compare them against established fluorescent probes used for sensing viscosity and protein aggregation.

Table 1: General and Structural Properties

PropertyThis compoundThioflavin T (ThT)BODIPY-C12Nile RedSYPRO Orange
CAS Number 12223-85-7[1]2390-54-7Not Widely Available7385-67-3Not Widely Available
Molecular Formula C₁₈H₁₁NO₃[1]C₁₇H₁₉N₂S⁺C₂₆H₃₁BF₂N₂OC₂₀H₁₈N₂O₂Proprietary
Molecular Weight 289.28 g/mol [1]287.4 g/mol 452.3 g/mol 318.4 g/mol Proprietary
Probe Type Quinophthalone Dye[2]Molecular RotorMolecular RotorSolvatochromic DyeHydrophobic Binding
Primary Application Textile Dyeing[1]Protein AggregationMicro-viscosity SensingPolarity SensingProtein Unfolding

Table 2: Photophysical Properties and Environmental Sensitivity

PropertyThis compoundThioflavin T (ThT)BODIPY-C12Nile RedSYPRO Orange
Excitation Max (λex) Data not available~385 nm (Free) / ~450 nm (Bound)[3]~560 nm~550 nm (Varies)~470-490 nm[4]
Emission Max (λem) Data not available~445 nm (Free) / ~482 nm (Bound)[3]~590 nm580-680 nm (Varies)[5]~570-590 nm[4]
Quantum Yield (Φf) Data not available~0.0001 (Free) / up to 0.43 (Bound)Increases with viscosity (e.g., 0.02 to 0.77)[6]Varies with solvent polarityLow (Aqueous) / High (Bound)[4]
Fluorescence Lifetime (τ) Data not availableVery short (Free) / ~1.8 ns (Bound)[7]0.3 ns (0.6 cP) to 3.4 ns (950 cP)[8]Varies with H-bonding (e.g., 2.8-4.0 ns in alcohols)[9]Data not available
Sensing Mechanism UnknownRestricted RotationRestricted RotationSolvent Polarity EffectsHydrophobic Interaction

Experimental Protocols

The following are detailed, generalized protocols for characterizing the sensitivity of a fluorescent dye to viscosity and protein aggregation. These methods can be applied to evaluate new candidates like this compound.

Protocol 1: Viscosity Titration Using Fluorescence Spectroscopy

This experiment determines the relationship between a dye's fluorescence properties (quantum yield and/or lifetime) and the viscosity of its environment.

1. Materials:

  • Fluorescent dye stock solution (e.g., 1 mM in DMSO).

  • Series of solvents with varying viscosity (e.g., methanol/glycerol mixtures ranging from 0% to 95% glycerol).

  • Spectrofluorometer capable of measuring emission spectra.

  • Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements (optional but recommended).

  • Viscometer to confirm the viscosity of each solvent mixture.

2. Procedure:

  • Prepare Viscosity Standards: Create a series of methanol/glycerol mixtures. Measure the viscosity of each mixture at a constant temperature using a viscometer.

  • Sample Preparation: For each viscosity standard, prepare a dilute solution of the test dye (e.g., final concentration of 1-5 µM). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Steady-State Fluorescence Measurement:

    • Excite the sample at its absorption maximum.

    • Record the fluorescence emission spectrum.

    • Integrate the area under the emission curve to determine the relative fluorescence intensity.

  • Fluorescence Lifetime Measurement (Optional):

    • Use a TCSPC system to measure the fluorescence decay profile for each sample.

    • Fit the decay curve to determine the fluorescence lifetime (τ). For molecular rotors like BODIPY-C12, a monoexponential fit is often sufficient[8].

  • Data Analysis (Förster-Hoffmann Plot):

    • Plot the logarithm of the integrated fluorescence intensity (or quantum yield) versus the logarithm of the viscosity.

    • Alternatively, plot log(τ) versus log(η).

    • A linear relationship in this plot indicates that the dye behaves as a molecular rotor, and the slope provides information about its sensitivity to viscosity[10].

Protocol 2: Monitoring Protein Aggregation

This protocol assesses a dye's ability to report on the formation of protein aggregates, typically amyloid fibrils.

1. Materials:

  • Amyloidogenic protein (e.g., Insulin, Lysozyme, or Aβ peptide).

  • Fluorescent dye stock solution (e.g., 1 mM in DMSO).

  • Aggregation buffer (e.g., PBS or glycine/HCl buffer, pH 2.5, for insulin).

  • 96-well microplate (black, clear bottom for fluorescence).

  • Plate reader with fluorescence detection and temperature control.

2. Procedure:

  • Induce Aggregation: Prepare a solution of the protein in the aggregation buffer at a concentration known to form fibrils (e.g., 1-2 mg/mL). Fibrillation is often induced by incubation at an elevated temperature (e.g., 65°C) with gentle agitation.

  • Prepare Reaction Mixture: In the wells of the microplate, combine the protein solution with the test dye to a final concentration (e.g., 20 µM). Include control wells with only the dye in buffer and only the protein in buffer.

  • Kinetic Measurement:

    • Place the plate in the plate reader, set to the incubation temperature (e.g., 65°C).

    • Monitor the fluorescence intensity over time at the dye's emission maximum. Take readings every 5-10 minutes for several hours.

  • Spectral Analysis:

    • At the beginning (t=0) and end of the aggregation process, measure the full excitation and emission spectra.

    • A significant increase in fluorescence intensity and/or a shift in the emission maximum upon fibril formation indicates the dye is a successful sensor[3].

  • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is characteristic of amyloid fibril formation.

Visualizations of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and workflows described.

G cluster_rotor Molecular Rotor Mechanism cluster_env Environmental Effect Excited Excited State (Planar) Rotated Twisted State (Non-Radiative) Excited->Rotated Intramolecular Rotation Ground Ground State Excited->Ground Radiative Decay (High Viscosity) Photon_out Fluorescence Excited->Photon_out Rotated->Ground Fast Non-Radiative Decay (Low Viscosity) Low_Visc Low Viscosity Environment Low_Visc->Rotated Allows Fast Rotation High_Visc High Viscosity Environment High_Visc->Excited Hinders Rotation G cluster_agg Protein Aggregation Sensing cluster_fluor Fluorescence Signal Monomer Soluble Monomers + Free Dye Aggregate Protein Aggregates (Amyloid Fibrils) Monomer->Aggregate Aggregation (Heat, Time) Low_F Low Fluorescence Monomer->Low_F Bound Dye Bound to Aggregate Aggregate->Bound Dye Binding High_F High Fluorescence Bound->High_F G start Prepare Dye Stock Solution prep_samples Prepare Samples (Viscosity Standards or Protein Solution) start->prep_samples mix Mix Dye with Sample prep_samples->mix measure Measure Fluorescence (Intensity / Lifetime) mix->measure analyze Analyze Data (e.g., Förster-Hoffmann Plot or Kinetic Curve) measure->analyze end Correlate Fluorescence with Property analyze->end

References

A Comparative Guide to the Photostability of Disperse Yellow 54 and Other Solvent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the photostability of Disperse Yellow 54 against a range of other solvent dyes. The information is intended for researchers, scientists, and drug development professionals who utilize dyes in their work and require a clear understanding of their long-term stability when exposed to light. The photostability of a dye is a critical factor in many applications, from textiles and plastics to specialized scientific imaging and diagnostics.

Comparative Photostability Data

The photostability of dyes is commonly evaluated using the Blue Wool Scale, with ratings from 1 (very poor) to 8 (excellent)[1]. This rating is determined by exposing the dyed material to a calibrated artificial light source, such as a xenon arc lamp, and comparing its fading to a set of standardized blue wool fabrics[2][3]. The following table summarizes the lightfastness ratings for this compound and a selection of other solvent dyes, categorized by color.

Dye Name C.I. Name Chemical Class Lightfastness Rating (Blue Wool Scale)
Yellow Dyes
This compound47020Quinophthalone6-7
Solvent Yellow 211020Azo4-5[4]
Solvent Yellow 21--"Good"
Solvent Yellow 82--5-7
Solvent Yellow 88--7
Solvent Yellow 89--5-7
Solvent Yellow 9348160-6-7[5]
Solvent Yellow 9856238Aminoketone7-8[6]
Solvent Yellow 114--6-7[5]
Solvent Yellow 160:155165-7-8[7]
Solvent Yellow 163--3-5[5]
Red Dyes
Solvent Red 2326100Diazo5-6[8]
Solvent Red 10913900/45170Acidic/alkaline dye complexes"Good"[9]
Solvent Red 111--3-5
Solvent Red 122--3-6
Solvent Red 135---
Solvent Red 146---
Solvent Red 149---
Solvent Red 168---
Solvent Red 179564150-"Good"[10]
Solvent Red 195--7[11]
Solvent Red 196505700-"Excellent"[12]
Blue Dyes
Solvent Blue 3561554Anthraquinone6-8[13][14][15]
Solvent Blue 36---
Solvent Blue 67-Phthalocyanine6[16]
Solvent Blue 78--6-8[16]
Solvent Blue 83103220-11-7-"Excellent"[17]
Solvent Blue 97---
Solvent Blue 10461568--
Solvent Blue 12260744--

Note: Lightfastness ratings can vary depending on the substrate, dye concentration, and the specific test conditions. The data presented here is for comparative purposes and is based on available information from various sources.

Experimental Protocol for Photostability Testing (Based on ISO 105-B02 and AATCC Test Method 16)

The following is a generalized protocol for determining the lightfastness of a dye on a substrate. The most widely recognized standards for this testing are ISO 105-B02 and AATCC Test Method 16[1][18][19][20].

1. Objective: To assess the resistance of a colored material to fading and color change upon exposure to a standardized artificial light source.

2. Materials and Equipment:

  • Specimen: The material dyed with the solvent dye to be tested.
  • Blue Wool Standards: A set of eight standardized blue wool fabrics with known lightfastness (No. 1 to No. 8).
  • Lightfastness Tester: An instrument equipped with a xenon arc lamp that simulates natural daylight[3][18]. The tester should allow for controlled temperature and humidity.
  • Gray Scale for Color Change: A standardized scale used to visually assess the degree of color change.
  • Opaque Masks: To cover a portion of the specimens and Blue Wool Standards for comparison.

3. Procedure:

  • Sample Preparation: Cut a specimen of the dyed material to the dimensions required by the sample holders of the lightfastness tester.
  • Mounting: Mount the test specimen and a strip of each of the Blue Wool Standards in the sample holders. A portion of each sample and standard should be covered with an opaque mask.
  • Exposure: Place the mounted samples in the lightfastness tester. The exposure conditions (irradiance, temperature, and humidity) should be set according to the specific standard being followed (e.g., ISO 105-B02).
  • Monitoring: Periodically inspect the samples and the Blue Wool Standards.
  • Evaluation: The test is complete when the fading of the test specimen is equivalent to a specific grade on the Gray Scale for Color Change. The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading. For example, if the test specimen has faded to a similar extent as Blue Wool Standard 6, its lightfastness rating is 6.

4. Reporting: The report should include the lightfastness rating of the specimen, the specific test method used (including the conditions of exposure), and any observed changes in color or appearance.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in benchmarking photostability, the following diagrams have been generated.

G Experimental Workflow for Photostability Testing cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation A Prepare Dyed Specimen B Select Blue Wool Standards A->B C Mount Specimen and Standards B->C D Place in Lightfastness Tester (Xenon Arc Lamp) C->D E Set Exposure Conditions (ISO 105-B02 / AATCC 16) D->E F Expose Samples and Standards E->F G Periodically Inspect Fading F->G H Compare Specimen Fading to Blue Wool Standards G->H I Assign Lightfastness Rating (1-8) H->I

Caption: A flowchart illustrating the key steps in determining the photostability of a dye.

G Logical Framework for Photostability Comparison cluster_testing Standardized Testing cluster_data Data Analysis A Target Dye: This compound C Photostability Test (e.g., ISO 105-B02) A->C B Alternative Solvent Dyes (Yellow, Red, Blue, etc.) B->C D Lightfastness Rating of This compound C->D E Lightfastness Ratings of Alternative Dyes C->E F Comparative Assessment: Benchmark Performance D->F E->F G Selection of Dye with Optimal Photostability for Application F->G

Caption: A diagram showing the logical process of comparing dye photostability.

References

Safety Operating Guide

Proper Disposal of Disperse Yellow 54: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the proper disposal of Disperse Yellow 54, a synthetic dye used in various research and industrial applications. Adherence to these procedures will help mitigate potential hazards and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a fume hood, to minimize exposure.[1] The following personal protective equipment (PPE) is mandatory to prevent skin and eye contact and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)Specification
Eye Protection Tightly fitting safety goggles or glasses with side-shields.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][2]
Protective Clothing A lab coat or fire/flame-resistant and impervious clothing should be worn to protect skin and clothing.[1][2]
Respiratory Protection If dust formation is likely or exposure limits are exceeded, a full-face respirator should be used.[1][2]

In the event of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[2][3]
Eye Contact Rinse eyes with pure water for at least 15 minutes and consult a physician.[2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][3]

Disposal Plan: A Step-by-Step Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular solid waste, as its effects on aquatic life and wastewater treatment processes are not well-documented.[1][2][4]

Step 1: Waste Collection

  • Collect all waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup debris.

  • Place all waste into a clearly labeled, sealed, and chemically compatible waste container.[1][2]

Step 2: Labeling

  • The waste container must be labeled as "Hazardous Waste: this compound."

  • Include the appropriate hazard symbols and the date of accumulation.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]

  • Ensure the storage area is away from incompatible materials and foodstuffs.[2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

  • Provide the contractor with the Safety Data Sheet (SDS) and any other relevant information about the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Sealed, Compatible Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste: this compound' collect_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs provide_info Provide SDS and Waste Information contact_ehs->provide_info pickup Arrange for Waste Pickup and Disposal provide_info->pickup end_disposal End: Proper Disposal Complete pickup->end_disposal

Caption: Workflow for the safe disposal of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
Chemical Name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione[2]
Synonyms C.I. 47020, C.I. Solvent Yellow 114, Oil Yellow 114, Macrolex Yellow G[2][3]
CAS Number 7576-65-0[2][5] (Note: 12223-85-7 is also associated with this dye)[3][6]
Molecular Formula C18H11NO3[5][6]
Molecular Weight 289.28 g/mol [5][6]

Ecological and Toxicological Information

Limited data is available regarding the environmental and health impacts of this compound. The available Safety Data Sheets indicate "no data available" for toxicity to fish, daphnia, algae, and microorganisms, as well as for persistence, degradability, and bioaccumulative potential.[2] Due to this lack of information, it is imperative to prevent its release into the environment by following the prescribed disposal procedures.[2][4]

References

Personal protective equipment for handling Disperse yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper management of Disperse Yellow 54 (CAS No. 12223-85-7), including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2][3][4]

Body PartRequired PPESpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]
Skin Protective GlovesChemical-impermeable gloves (e.g., nitrile rubber) must be inspected before use.[1][2][3]
Protective ClothingFire/flame resistant and impervious clothing or a lab coat should be worn.[2][3]
Respiratory RespiratorIn cases where exposure limits may be exceeded, irritation is experienced, or dust is generated, a full-face respirator is necessary.[3] In well-ventilated areas, a risk assessment should be conducted to determine if it is required.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidental contamination and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, ideally within a chemical fume hood, to prevent the formation and inhalation of dust, mists, or vapors.[1][2][3]

  • Avoid all direct contact with skin and eyes.[1][2][3]

  • Utilize non-sparking tools to mitigate the risk of ignition.[1][3]

  • After handling, wash hands thoroughly.[2]

  • Contaminated work clothing should not be permitted to leave the workplace.

Storage:

  • Store in a cool, dry, and well-ventilated location.[1][2]

  • Keep containers tightly closed when not in use.[1][2][3]

  • Store separately from foodstuff containers and incompatible materials.[1]

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse eyes with pure water for at least 15 minutes and seek medical attention.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Contact a doctor or Poison Control Center immediately.[1][3]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in compliance with all local, state, and federal regulations.

Waste Containment and Disposal:

  • Collect waste in suitable, closed containers that are clearly labeled.[1][2][3]

  • Do not allow the chemical to enter drains or sewer systems.[1][2][5]

  • Contaminated packaging should be handled in the same manner as the substance itself and can be offered for recycling or reconditioning after being triple-rinsed (or equivalent).[2]

Experimental Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up workspace in a ventilated fume hood prep_ppe->prep_setup handling_weigh Weigh this compound using non-sparking tools prep_setup->handling_weigh handling_exp Perform experimental procedure handling_weigh->handling_exp cleanup_decon Decontaminate workspace and tools handling_exp->cleanup_decon cleanup_waste Collect all waste in labeled, sealed containers cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.